Etomoxir
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOHEOHWICNIL-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025772 | |
| Record name | Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124083-20-1 | |
| Record name | Etomoxir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124083-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etomoxir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124083201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ethyl ester, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOMOXIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSB3DD2XP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide on the Mechanism of Action of Etomoxir on Carnitine Palmitoyltransferase 1 (CPT1)
Abstract
This technical guide provides a comprehensive examination of the molecular mechanism by which this compound, a potent small molecule, inhibits Carnitine Palmitoyltransferase 1 (CPT1). CPT1 is the pivotal, rate-limiting enzyme in the mitochondrial long-chain fatty acid β-oxidation (FAO) pathway. We will dissect the multi-step process of this compound's action, from its activation as a prodrug to its irreversible, covalent modification of the CPT1 enzyme. Furthermore, this guide addresses the critical nuances of this compound's pharmacology, including the formation of a novel pharmacometabolite and significant concentration-dependent off-target effects that are crucial for researchers in the fields of metabolism, oncology, and drug development to understand. Detailed experimental protocols for assessing CPT1 inhibition are provided to ensure robust and reproducible scientific inquiry.
Introduction: The Central Role of CPT1 in Fatty Acid Oxidation
Mitochondrial fatty acid β-oxidation (FAO) is a fundamental catabolic process that provides cellular energy, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1] The entry of long-chain fatty acids (LCFAs) into the mitochondrial matrix, where β-oxidation occurs, is a tightly regulated process. The rate-limiting step of this pathway is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1), an integral protein of the outer mitochondrial membrane.[2][3]
CPT1 facilitates the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines, which are then transported across the inner mitochondrial membrane.[4][5] Mammals express three distinct isoforms of this enzyme:
-
CPT1A: The predominant isoform in the liver and other lipogenic tissues.[1]
-
CPT1B: Primarily found in tissues with high oxidative capacity, such as the heart and skeletal muscle.[1][6]
-
CPT1C: Abundant in the brain, where it may serve as a nutrient sensor.[1]
Given its gatekeeper role, CPT1 is a significant target for pharmacological modulation in various metabolic diseases and cancer. This compound is one of the most widely studied irreversible inhibitors of CPT1, used extensively as a tool to probe the physiological and pathophysiological roles of FAO.[4][7]
The Carnitine Shuttle: CPT1's Functional Context
To appreciate the mechanism of this compound, one must first understand the physiological process it disrupts. The transport of LCFAs into the mitochondria is accomplished by the carnitine shuttle, a multi-enzyme system.
-
Activation: LCFAs are first activated to LCFA-CoAs in the cytoplasm by acyl-CoA synthetases.
-
CPT1 Catalysis: On the outer mitochondrial membrane, CPT1 catalyzes the transesterification of the fatty acyl group from coenzyme A to L-carnitine, forming acylcarnitine.[2] This is the committed step for FAO.
-
Translocation: Acylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).
-
CPT2 Catalysis: Within the mitochondrial matrix, CPT2 reverses the process, converting acylcarnitine back to acyl-CoA and freeing carnitine.
-
β-Oxidation: The regenerated acyl-CoA is now available for the enzymatic cascade of β-oxidation.
Caption: The Carnitine Shuttle for Long-Chain Fatty Acid Transport.
The Core Mechanism: Irreversible Inhibition of CPT1 by this compound
This compound's inhibitory action is not direct; it functions as a prodrug that requires intracellular activation to exert its effect. The process can be broken down into two critical steps.
Step 1: Bioactivation to Etomoxiryl-CoA
This compound itself does not bind to CPT1. Upon entering the cell, it is recognized as a substrate by the same long-chain acyl-CoA synthetases (ACSL) that activate fatty acids.[1][8] In an ATP-dependent reaction, ACSL attaches a coenzyme A (CoA) moiety to this compound, converting it into the active inhibitor, Etomoxiryl-CoA .[9]
Step 2: Covalent Modification and Irreversible Inhibition
The key to this compound's potent and irreversible action lies in the chemically reactive oxirane (epoxide) ring within its structure. The active Etomoxiryl-CoA molecule then binds to the CPT1 active site. Here, a nucleophilic residue within the enzyme, likely a serine, attacks the electrophilic carbon of the oxirane ring.[1][10] This attack opens the ring and forms a stable, covalent ester bond between the inhibitor and the enzyme.[1][10]
This covalent modification permanently occludes the active site, rendering the CPT1 molecule catalytically inactive. The enzyme is unable to bind its natural substrate, long-chain fatty acyl-CoA, thus effectively and irreversibly shutting down the transport of LCFAs into the mitochondria for oxidation.[7][9]
Caption: Two-step mechanism of this compound's irreversible CPT1 inhibition.
Advanced Pharmacology: Metabolites and Off-Target Effects
While the core mechanism is well-established, recent research has unveiled a more complex pharmacological profile for this compound, which is critical for accurate data interpretation.
Formation of the this compound-Carnitine Pharmacometabolite
Recent studies have demonstrated that before CPT1 is completely inhibited, it can paradoxically process its own inhibitor.[11] CPT1 metabolizes a fraction of Etomoxiryl-CoA into a novel pharmacometabolite, This compound-carnitine .[1][11] This metabolite can then be transported into the mitochondrial matrix and potentially other cellular compartments, where it can exert its own biological effects, including the inhibition of other enzymes like phospholipase A2 and mitochondrial respiration independent of CPT1.[1][11]
Concentration-Dependent Off-Target Effects
The specificity of this compound is highly dependent on the concentration used. While low micromolar concentrations (e.g., <10 µM) are generally sufficient to achieve maximal CPT1 inhibition, higher concentrations, which have been frequently used in literature, are known to produce significant off-target effects.[8][12] Researchers must exercise caution, as these effects can confound experimental results, leading to misattribution of an observed phenotype solely to CPT1 inhibition.
Key Off-Target Effects of this compound:
| Off-Target Effect | Typical Concentration | Consequence | References |
|---|---|---|---|
| CoA Sequestration | >10 µM | The conversion of this compound to Etomoxiryl-CoA consumes cellular CoA pools, disrupting CoA homeostasis and affecting numerous CoA-dependent metabolic pathways. | [13][14][15] |
| Oxidative Stress | >5 µM | Induces the acute production of Reactive Oxygen Species (ROS), leading to severe cellular oxidative stress independent of FAO inhibition. | [12][16] |
| Complex I Inhibition | High µM | Can directly inhibit Complex I of the electron transport chain, impairing mitochondrial respiration through a mechanism unrelated to CPT1. | [16][17] |
| Promiscuous Binding | N/A | Chemoproteomic studies show this compound binds to a wide array of proteins involved in fatty acid transport and metabolism in mitochondria, peroxisomes, and the cytoplasm, challenging its perceived specificity. |[10][18] |
Experimental Protocols for Assessing this compound's Action
Validating the effect of this compound in an experimental system is paramount. The following are standard methodologies used to quantify CPT1 inhibition and its downstream metabolic consequences.
Protocol 1: In Vitro CPT1 Activity Assay (Radiometric)
This assay directly measures the catalytic activity of CPT1 in isolated mitochondria or tissue homogenates.
Principle: Measures the rate of conversion of L-[³H]carnitine and palmitoyl-CoA to [³H]palmitoylcarnitine. The product is separated from the unreacted substrate, and its radioactivity is quantified.
Step-by-Step Methodology:
-
Prepare Reaction Buffer: Prepare a buffer containing 75 mM KCl, 50 mM MOPS, 1 mM EGTA, 2 mM KCN, and 1 mg/mL BSA (fatty acid-free), pH 7.4.
-
Sample Preparation: Isolate mitochondria or prepare tissue homogenates (e.g., from liver or heart) and determine protein concentration. Keep samples on ice.
-
Inhibitor Pre-incubation: Aliquot mitochondrial samples (e.g., 50 µg protein) into reaction tubes. Add this compound at various concentrations (e.g., 1 nM to 100 µM) or vehicle (DMSO) and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding a substrate mix containing L-[³H]carnitine (e.g., 500 µM, ~1 µCi) and palmitoyl-CoA (e.g., 100 µM) to the reaction buffer.
-
Incubation: Incubate for a defined period (e.g., 5-10 minutes) at 37°C in a shaking water bath. Ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding ice-cold 1 M HCl.
-
Product Extraction: Extract the radiolabeled [³H]palmitoylcarnitine product by adding an organic solvent like butanol, vortexing, and centrifuging to separate the phases.
-
Quantification: Transfer an aliquot of the organic (upper) phase to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate CPT1 activity (nmol/min/mg protein) and plot the percent inhibition versus this compound concentration to determine the IC50 value.
Protocol 2: Cellular Fatty Acid Oxidation Measurement (Seahorse XF Analyzer)
This method assesses the impact of this compound on FAO in live, intact cells by measuring their oxygen consumption rate (OCR).
Principle: The Seahorse XF Analyzer measures real-time OCR. By providing long-chain fatty acids as the primary fuel source, the decrease in OCR following this compound treatment can be attributed to the inhibition of FAO.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., 20,000 cells/well) in a Seahorse XF culture plate and allow them to adhere overnight.
-
Substrate-Limited Medium: The next day, replace the growth medium with a substrate-limited medium (e.g., containing only minimal glucose and glutamine) for ~1 hour before the assay.
-
Fatty Acid Substrate: Prepare a fatty acid substrate solution by conjugating palmitate to BSA (e.g., 200 µM Palmitate-BSA).
-
Assay Setup: Load the Seahorse cartridge with compounds for injection.
-
Port A: Vehicle or this compound (e.g., 10 µM final concentration).
-
Port B, C, D: Mitochondrial stress test compounds (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) if desired.
-
-
Run Assay: Place the culture plate in the Seahorse XF Analyzer. Begin by measuring the basal OCR.
-
Inject Substrate: Inject the palmitate-BSA substrate and measure the resulting increase in OCR, which reflects the rate of FAO.
-
Inject Inhibitor: Inject this compound and monitor the subsequent decrease in OCR. The magnitude of this decrease represents the portion of respiration fueled by long-chain FAO.
-
Data Analysis: Analyze the OCR data using Seahorse software. The this compound-sensitive OCR is a direct measure of CPT1-dependent FAO.
Sources
- 1. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Fatty acid beta oxidation | Abcam [abcam.com]
- 6. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of this compound-induced toxicity [repository.lib.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
Etomoxir: An In-Depth Technical Guide to its Role as an Irreversible Inhibitor of Fatty Acid Oxidation
Abstract
This technical guide provides a comprehensive overview of Etomoxir, a potent and irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of this compound, its chemical properties, and its profound impact on cellular metabolism. We will explore detailed, field-proven experimental protocols for assessing its efficacy and cellular effects, discuss its influence on key signaling pathways, and provide a critical perspective on its application in research, including its known off-target effects. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding of this compound as a powerful research tool.
Introduction: The Central Role of Fatty Acid Oxidation and its Gatekeeper, CPT1
Mitochondrial fatty acid β-oxidation is a fundamental catabolic process that provides a significant source of cellular energy, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver. This pathway is responsible for the breakdown of long-chain fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP. The entry of long-chain fatty acids into the mitochondrial matrix is a tightly regulated and critical step, governed by the carnitine shuttle system.
The gatekeeper of this pathway is Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane. CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner mitochondrial membrane. Three isoforms of CPT1 have been identified with distinct tissue distributions and regulatory properties:
-
CPT1A: Predominantly found in the liver, kidney, and pancreas.
-
CPT1B: Primarily expressed in muscle tissues, including the heart and skeletal muscle.
-
CPT1C: Mainly located in the brain, where it is thought to have a role in nutrient sensing.
The pivotal role of CPT1 as the rate-limiting enzyme makes it an attractive target for pharmacological intervention in various pathological conditions characterized by dysregulated fatty acid metabolism, including metabolic disorders, cardiovascular diseases, and cancer.
This compound: Mechanism of Irreversible CPT1 Inhibition
This compound, chemically known as (R)-(+)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid ethyl ester, is a well-established and potent irreversible inhibitor of CPT1. Its inhibitory action is not direct; this compound is a pro-drug that requires intracellular activation.
Bioactivation and Covalent Modification
The inhibitory mechanism of this compound involves a two-step process:
-
Conversion to Etomoxiryl-CoA: Within the cell, this compound is converted to its active form, Etomoxiryl-CoA, by long-chain acyl-CoA synthetases.
-
Irreversible Inhibition of CPT1: Etomoxiryl-CoA then binds to the active site of CPT1. The reactive oxirane ring of Etomoxiryl-CoA forms a covalent bond with a critical amino acid residue in the enzyme's active site, leading to its irreversible inactivation.
This irreversible binding effectively shuts down the transport of long-chain fatty acids into the mitochondria, leading to a significant reduction in fatty acid oxidation.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₃ClO₄ |
| Molecular Weight | 326.82 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Visualizing the Mechanism: Fatty Acid Oxidation and this compound's Point of Intervention
To better understand the role of this compound, the following diagram illustrates the fatty acid oxidation pathway and the precise point of inhibition by this compound.
Caption: Fatty acid oxidation pathway and this compound's inhibitory action on CPT1.
Experimental Protocols for Assessing this compound's Effects
The following protocols provide detailed, step-by-step methodologies for evaluating the impact of this compound on cellular metabolism and function.
Measuring Fatty Acid Oxidation using a Seahorse XF Analyzer
The Seahorse XF Analyzer provides a real-time measurement of cellular metabolism by monitoring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
Principle: This assay measures the cell's ability to oxidize long-chain fatty acids. This compound is used to specifically inhibit CPT1-dependent FAO, and the resulting decrease in OCR is a direct measure of the contribution of FAO to total mitochondrial respiration.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO₂ incubator at 37°C.
-
-
Assay Medium Preparation:
-
On the day of the assay, prepare the assay medium (e.g., XF Base Medium) supplemented with L-carnitine (typically 0.5 mM) and a long-chain fatty acid substrate, such as palmitate conjugated to BSA (e.g., 150 µM).
-
-
Plate Incubation:
-
Wash the cells with the prepared assay medium and then add the final volume of assay medium to each well.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow for temperature and pH equilibration.
-
-
Instrument Setup and Calibration:
-
Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Prepare the injector ports of the sensor cartridge with the compounds to be injected during the assay. A typical injection strategy includes:
-
Port A: Vehicle control or this compound (e.g., 4 µM final concentration).
-
Port B: Oligomycin (to inhibit ATP synthase and measure ATP-linked respiration).
-
Port C: FCCP (a mitochondrial uncoupler to measure maximal respiration).
-
Port D: Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).
-
-
-
Data Acquisition and Analysis:
-
Load the cell plate into the Seahorse XF Analyzer and initiate the assay.
-
The instrument will measure OCR and ECAR (extracellular acidification rate) before and after each injection.
-
Analyze the data to determine the effect of this compound on basal and maximal respiration fueled by fatty acids. The difference in OCR before and after this compound injection represents the rate of FAO.[1]
-
Cell Viability Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of approximately 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 0, 25, 50, 100, 200 µM) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Impact on Cellular Signaling Pathways
The inhibition of FAO by this compound can have significant downstream effects on key cellular signaling pathways that regulate metabolism and cellular homeostasis.
AMP-Activated Protein Kinase (AMPK) Signaling
AMPK is a crucial energy sensor that is activated in response to an increase in the AMP/ATP ratio, indicating a state of low cellular energy. Inhibition of FAO by this compound can lead to a decrease in ATP production, thereby activating AMPK.
Experimental Workflow for Assessing AMPK Activation:
Caption: Workflow for assessing AMPK activation following this compound treatment.
Activated AMPK can then phosphorylate downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism. This compound has been shown to modulate PPAR activity. Some studies suggest that this compound can act as a direct ligand for PPARα, leading to the upregulation of genes involved in fatty acid catabolism.[2] Conversely, other studies have shown that in certain cell types, this compound treatment can lead to a downregulation of PPARα signaling, potentially through the generation of reactive oxygen species (ROS).[3][4]
Logical Relationship of this compound and PPAR Signaling:
Caption: Dual effects of this compound on PPAR signaling pathways.
Critical Considerations and Off-Target Effects
While this compound is a powerful tool for studying FAO, it is crucial for researchers to be aware of its limitations and potential off-target effects, particularly at higher concentrations.
Isoform Selectivity
This compound is a non-isoform-selective inhibitor of CPT1, meaning it inhibits CPT1A, CPT1B, and to a lesser extent, CPT1C.[5] This lack of selectivity should be considered when interpreting data from tissues or cells expressing multiple isoforms.
Concentration-Dependent Off-Target Effects
At concentrations significantly higher than its IC₅₀ for CPT1, this compound has been reported to have off-target effects, including:
-
Inhibition of the electron transport chain: High concentrations of this compound can inhibit Complex I of the mitochondrial respiratory chain.[6]
-
Disruption of Coenzyme A homeostasis: The conversion of this compound to Etomoxiryl-CoA can deplete the cellular pool of free Coenzyme A, affecting other CoA-dependent metabolic pathways.[7]
-
Induction of oxidative stress: Some studies have reported that this compound can induce the production of reactive oxygen species (ROS).[4]
It is therefore imperative to use the lowest effective concentration of this compound to ensure specific inhibition of CPT1 and to perform appropriate control experiments to rule out off-target effects. Biochemical assays have determined that this compound acts as a potent inhibitor of CPT1 with half-maximal inhibitory concentrations in the nanomolar range (IC₅₀ = 10 – 700 nM).[8]
Conclusion
This compound remains an invaluable tool for researchers investigating the role of fatty acid oxidation in health and disease. Its potent and irreversible inhibition of CPT1 allows for the precise dissection of FAO-dependent cellular processes. However, a thorough understanding of its mechanism of action, coupled with careful experimental design that accounts for its potential off-target effects, is essential for generating robust and reliable data. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively and responsibly utilize this compound in their scientific endeavors.
References
-
Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit. Retrieved from [Link]
- Divakaruni, A. S., Hsieh, W. Y., Minarrieta, L., Duong, T. N., Kim, H. J., Desharnais, L., ... & Andreyev, A. Y. (2018). This compound inhibits macrophage polarization by disrupting CoA homeostasis. Cell metabolism, 28(3), 490-503.
- Holubarsch, C. J., Rohrbach, M., Karrasch, M., Boehm, E., Polonski, L., Ponikowski, P., & Rhein, S. (2007). A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of this compound in comparison with placebo in patients with moderate congestive heart failure: the ERGO (this compound for the recovery of glucose oxidation) study. Clinical science, 113(4), 205-212.
- Le, F., & Lodhi, I. J. (2022). This compound: an old dog with new tricks. Journal of Biological Chemistry, 298(3).
- McGarry, J. D., & Foster, D. W. (1978). The metabolism of carnitine, and its clinical significance. The American journal of medicine, 64(4), 624-630.
- Raftos, J. E., Whillier, S., & Kuchel, P. W. (2010).
- Schlaepfer, I. R., & Joshi, M. (2020). CPT1A-mediated fat oxidation, mechanisms, and therapeutic potential. Endocrinology, 161(2), bqaa001.
- Tan, Z., Xie, N., Banerjee, S., Cui, H., Fu, M., Thannickal, V. J., & Liu, G. (2020). The role of carnitine palmitoyltransferase 1 (CPT1) in immunity and its implication for cancer therapy. Expert opinion on therapeutic targets, 24(8), 735-746.
- Thupari, J. N., Pinn, M. L., & Wolfgang, M. J. (2010). This compound-induced PPARα-modulated enzymes protect during acute renal failure. American Journal of Physiology-Renal Physiology, 298(4), F667-F677.
- Yao, C. H., Liu, G. Y., Yang, C., & Romero, R. (2018).
-
Agilent Technologies. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit User Manual. Retrieved from [Link]
- Divakaruni, A. S., Rogers, G. W., & Murphy, A. N. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR protocols, 2(3), 100650.
- Cabrero, A., Laguna, J. C., & Vázquez-Carrera, M. (2003). PPARα down-regulation by this compound in C2C12 skeletal muscle cells is dependent on ROS production. American Journal of Physiology-Endocrinology and Metabolism, 284(3), E565-E572.
- Laguna, J. C., Alegret, M., & Vázquez-Carrera, M. (2002). Effects of this compound on the expression of PPARα, ACO, M-CPT-I, MCAD, and UCP-3 mRNA in C2C12 skeletal muscle cells.
- Raftopulos, N. L., Sin-Chan, P., & Dirks, P. B. (2022). This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. Cell Chemical Biology, 29(8), 1281-1293.
- Schlaepfer, I. R., Rider, L., Rodrigues, L. U., Gijón, M. A., Pac, C. T., Romero, L., ... & Cramer, S. D. (2014). Lipid catabolism inhibition sensitizes prostate cancer cells to antiandrogen blockade. Molecular cancer therapeutics, 13(10), 2373-2381.
- Tabe, Y., Saitoh, K., Yang, H., Kadia, T., Borthakur, G., Pemmaraju, N., ... & Andreeff, M. (2017). Bone marrow adipocytes facilitate fatty acid oxidation activating AMPK and a transcriptional network supporting survival of acute monocytic leukemia cells. Cancer research, 77(7), 1453-1464.
- Angelini, L., D'Amico, D., & Pirozzi, F. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR protocols, 3(2), 101358.
- Divakaruni, A. S., & Jastroch, M. (2019). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. STAR protocols, 1(1), 100001.
- Yao, C. H., & Gu, W. (2018).
- Yao, C. H., Liu, G. Y., Yang, C., & Romero, R. (2018).
- Emanuelli, G., Zoccarato, A., Papadopoulos, A., & Shah, A. M. (2020). Summary of protocols for Seahorse analyzer.
- van der Leij, F. R., Huijkman, N. C., Boomsma, C., Kuipers, J. R., & Bartelds, B. (2009). This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates. Biochemical Journal, 419(2), 447-455.
- Schlaepfer, I. R., Glodé, L. M., & Cramer, S. D. (2015). Inhibition of lipid oxidation increases glucose metabolism and enhances 2-deoxy-2-[18F] fluoro-d-glucose uptake in prostate cancer mouse xenografts. Molecular imaging and biology, 17(5), 656-664.
- Portilla, D., Chander, M., & Li, S. (2000). This compound-induced PPARalpha-modulated enzymes protect during acute renal failure. American Journal of Physiology-Renal Physiology, 278(4), F667-F677.
- Raftopulos, N. L., Sin-Chan, P., & Dirks, P. B. (2024). This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. Cell Chemical Biology, 31(8), 1281-1293.
Sources
- 1. hpst.cz [hpst.cz]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 7. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Genesis of a Metabolic Modulator
An In-Depth Technical Guide to the Discovery and Chemical Synthesis of Etomoxir
This compound, chemically known as rac-Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, is a potent and irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1).[1][2][3] This enzyme serves as the rate-limiting gatekeeper for the entry of long-chain fatty acids into the mitochondria for β-oxidation (FAO), the primary energy production pathway in tissues like the heart and skeletal muscle. The discovery of this compound was rooted in a compelling therapeutic hypothesis: by inhibiting FAO, cellular metabolism could be shifted towards glucose oxidation. This concept held significant promise for treating metabolic disorders, particularly type 2 diabetes and congestive heart failure (CHF), where myocardial metabolism is often dysregulated.[1][4]
Developed initially in the 1980s by the German firm Byk Gulden Lomberg Chemische Fabrik GmbH for type 2 diabetes, its potential in CHF later garnered significant attention.[1] While early clinical trials showed promising improvements in cardiac function, the development was ultimately halted due to concerns about hepatotoxicity.[1][5][6][7] Despite its stalled clinical journey, this compound has found an enduring role as an indispensable chemical probe in research, enabling scientists to explore the intricate roles of fatty acid metabolism in a vast array of physiological and pathological processes, including cancer, immunology, and neurodegenerative diseases.[1][8][9] This guide provides a detailed exploration of its discovery rationale, enantioselective chemical synthesis, and the nuanced understanding of its mechanism of action.
Part 1: The Scientific Rationale for CPT-1 Inhibition
The Carnitine Shuttle: A Critical Metabolic Gateway
To appreciate the design of this compound, one must first understand its target: the carnitine shuttle system. Long-chain fatty acids are activated to their acyl-CoA esters in the cytoplasm but cannot directly cross the inner mitochondrial membrane. CPT-1, located on the outer mitochondrial membrane, facilitates their transport by converting long-chain acyl-CoAs into acylcarnitines.[4][9] These acylcarnitines are then transported across the inner membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, CPT-2 reverses the process, regenerating the acyl-CoA for β-oxidation. By inhibiting CPT-1, this compound effectively blocks the entire pathway at its committed step.
Caption: Mechanism of CPT-1 inhibition by this compound within the carnitine shuttle.
The Therapeutic Hypothesis: A Metabolic Shift
In the failing heart, energy metabolism is inefficiently skewed towards relying almost exclusively on fatty acids, which consumes more oxygen per ATP molecule produced compared to glucose. The therapeutic rationale was that by blocking FAO with a CPT-1 inhibitor, the heart would be forced to switch to the more oxygen-efficient pathway of glucose oxidation.[4][5] This metabolic remodeling was hypothesized to improve cardiac efficiency and function. An initial pilot study in patients with chronic heart failure showed that this compound treatment significantly increased the left ventricular ejection fraction and cardiac output during exercise, lending strong support to this hypothesis.[6] However, the larger, randomized ERGO trial was terminated prematurely when a small number of patients developed unacceptably high levels of liver transaminases, a sign of liver damage.[1][5]
Part 2: The Chemical Synthesis of Enantiomerically Pure (R)-Etomoxir
A critical aspect of this compound's biology is its stereochemistry. Only the (R)-(+)-enantiomer possesses the ability to inhibit CPT-1; the (S)-(-)-enantiomer is inactive.[1][10] Therefore, an efficient, enantioselective synthesis is paramount for producing the biologically relevant molecule. The route developed by Scott and Golding represents an elegant and concise approach.[10][11]
Retrosynthetic Analysis
The synthesis disconnects the this compound molecule at the C-C bond adjacent to the oxirane ring and the ether linkage, identifying three key building blocks: a 4-chlorophenoxy side chain, a six-carbon linker, and a chiral epoxy ester headgroup. The key challenge is the stereoselective construction of the trisubstituted epoxide.
Step-by-Step Synthesis Protocol (Scott & Golding Method)
This synthesis achieves the target molecule in four main stages from the prepared side-chain bromide.
1. Preparation of the Alkylating Agent: 1-Bromo-6-(4-chlorophenoxy)hexane
-
Objective: To construct the lipophilic side chain that anchors the molecule.
-
Methodology: 4-chlorophenol is reacted with a large excess of 1,6-dibromohexane under basic conditions (e.g., NaOH) with a phase-transfer catalyst (e.g., Bu₄N⁺HSO₄⁻). The excess dibromoalkane minimizes the formation of the symmetrical diether byproduct.
-
Causality: The phenoxide, being a soft nucleophile, readily displaces one of the bromides via an Sₙ2 reaction. Using a phase-transfer catalyst is essential to bring the aqueous phenoxide into the organic phase where the dibromohexane resides.
2. Alkylation of Methallyl Alcohol
-
Objective: To couple the side chain with a precursor for the chiral epoxide.
-
Methodology: Methallyl alcohol is treated with two equivalents of n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA). This generates the dianion of methallyl alcohol. This dianion is then reacted with 1-bromo-6-(4-chlorophenoxy)hexane at low temperature (-78 °C), followed by warming to room temperature.
-
Causality: The first equivalent of n-BuLi deprotonates the hydroxyl group, while the second, stronger base in the presence of the chelating agent TMEDA, deprotonates one of the vinylic methyl protons to form a nucleophilic allylic anion. This dianion strategy ensures that alkylation occurs specifically at the carbon, rather than the oxygen.
3. Sharpless Asymmetric Epoxidation
-
Objective: To introduce the chiral center with high enantiomeric excess (ee), forming the key oxirane ring.
-
Methodology: The allylic alcohol product from the previous step is subjected to Sharpless epoxidation conditions. This involves using a catalytic amount of titanium(IV) isopropoxide [Ti(OⁱPr)₄], a stoichiometric chiral ligand such as L-(+)-diethyl tartrate (L-(+)-DET), and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in the presence of molecular sieves.
-
Causality: The titanium catalyst, coordinated to the chiral tartrate ligand, forms a chiral complex. The substrate's allylic alcohol coordinates to this complex, directing the peroxide to deliver the oxygen atom to one specific face of the double bond. The choice of L-(+)-DET reliably produces the epoxide with the desired (R)-configuration for the adjacent carbon, which becomes the chiral center of this compound.
4. Oxidation and Esterification
-
Objective: To convert the primary alcohol of the epoxy alcohol into the final ethyl ester.
-
Methodology: The epoxy alcohol is first oxidized to the corresponding carboxylic acid using a ruthenium(III) chloride (RuCl₃) catalyst with sodium periodate (NaIO₄) as the stoichiometric oxidant. The resulting carboxylic acid is then esterified without purification by reacting it with ethyl iodide (EtI) in the presence of a base like potassium bicarbonate (KHCO₃) in DMF.
-
Causality: The RuCl₃/NaIO₄ system is a powerful oxidizing agent capable of converting primary alcohols directly to carboxylic acids. The subsequent esterification is a standard Sₙ2 reaction where the carboxylate anion displaces the iodide from ethyl iodide.
Caption: Workflow for the enantioselective synthesis of (R)-Etomoxir.
Quantitative Data Summary
| Step | Key Reagents | Product | Reported Yield | Reference |
| Alkylation | Methallyl alcohol, n-BuLi, TMEDA, Side-chain bromide | 2-[6-(4-Chlorophenoxy)hex-1-en-2-yl]methanol | 72% | [10][11] |
| Epoxidation | Ti(OⁱPr)₄, L-(+)-DET, t-BuOOH | (R)-{2-[6-(4-Chlorophenoxy)hexyl]oxiranyl}methanol | 80% | [10][11] |
| Oxidation & Esterification | RuCl₃, NaIO₄, EtI, KHCO₃ | (R)-Etomoxir | 63% | [10] |
Part 3: Mechanism of Action Revisited
From Prodrug to Irreversible Inhibitor
This compound itself is a prodrug. Upon entering the cell, it is activated by cellular acyl-CoA synthetases (ACSs), which convert it into its active form, (R)-(+)-etomoxiryl-CoA.[1][12] This CoA ester is the species that directly interacts with CPT-1. It acts as a substrate mimic, binding to the enzyme's active site. The strained oxirane (epoxide) ring is a key feature; it is an electrophilic warhead that covalently modifies a nucleophilic residue in the CPT-1 active site, believed to be a histidine.[10] This alkylation event results in the irreversible inhibition of the enzyme.
Caption: Activation of this compound and its irreversible inhibition of CPT-1.
Beyond CPT-1: Off-Target Effects and Promiscuity
While this compound is a potent CPT-1 inhibitor, a crucial insight for researchers is that its specificity is highly concentration-dependent. At the low micromolar concentrations required to inhibit CPT-1, its action is relatively specific.[9][13] However, at higher concentrations (often >100 µM) frequently used in cell culture experiments, significant off-target effects emerge. These include the inhibition of Complex I of the mitochondrial electron transport chain and a general disruption of cellular coenzyme A homeostasis.[1][13][14]
More recent and sophisticated chemoproteomic studies have revealed that this compound is far more promiscuous than previously thought.[15][16] By using clickable chemical probes, researchers have shown that this compound binds to a large array of proteins involved in fatty acid transport and metabolism in the cytoplasm, peroxisomes, and mitochondria, not just CPT-1.[15][16] Furthermore, it has been discovered that CPT-1 can metabolize this compound into a novel pharmaco-metabolite, this compound-carnitine, which has its own distinct biological activities, including the inhibition of phospholipases A₂ and mitochondrial respiration independent of CPT-1.[4][17][18]
These findings are critical for the scientific community, as they necessitate a careful re-evaluation of studies that have used high concentrations of this compound with the assumption that its effects are solely due to CPT-1 inhibition.
Conclusion: A Dual Legacy as a Failed Drug and a Vital Research Tool
The story of this compound is a compelling case study in drug development and chemical biology. Born from a sound therapeutic rationale, its clinical promise was ultimately curtailed by toxicity. Yet, its failure as a therapeutic agent for heart failure did not diminish its value. This compound has been reborn as a powerful, albeit complex, tool for basic research. Its well-defined synthesis provides access to an enantiomerically pure metabolic modulator, while its potent, irreversible mechanism of action allows for the definitive interrogation of fatty acid oxidation.
For researchers and drug development professionals, the key takeaway is the importance of nuance. Understanding the enantioselective synthesis, the prodrug activation mechanism, and, crucially, the concentration-dependent promiscuity of this compound is essential for rigorous experimental design and the accurate interpretation of its profound biological effects. It stands as a reminder that even the most well-characterized inhibitors can hold surprising complexities, offering new avenues for discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of this compound in comparison with placebo in patients with moderate congestive heart failure: the ERGO (this compound for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First clinical trial with this compound in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP3562482A1 - Variants of 2-[6-(4-chlorophenoxy)hexyl]-oxirane-2-carboxylic acid for use in the treatment, prevention and/or amelioration of brain diseases - Google Patents [patents.google.com]
- 9. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound-CoA | CPT1A Inhibitor | For Research Use [benchchem.com]
- 13. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Etomoxir's role in cellular fatty acid metabolism
An In-depth Technical Guide to Etomoxir's Role in Cellular Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO). By preventing the transport of long-chain fatty acids into the mitochondrial matrix, this compound effectively shuts down this critical metabolic pathway. This action induces a profound metabolic shift, forcing cells to rely on alternative energy sources like glucose and glutamine. While its clinical development for heart failure was halted, this compound remains an indispensable tool in metabolic research. This guide provides an in-depth analysis of its mechanism of action, detailed protocols for its use in key experimental assays, a discussion of its limitations and off-target effects, and its context within the broader landscape of metabolic modulators.
The Central Role of Fatty Acid Oxidation (FAO)
Cellular metabolism is a dynamic network of pathways that convert nutrients into energy and the building blocks for cellular growth. At the heart of this network lies the mitochondrion, the primary site of ATP production through oxidative phosphorylation. Fatty acids, particularly long-chain fatty acids, are a highly efficient energy source, yielding significantly more ATP per carbon atom than glucose. The catabolism of these fatty acids occurs through mitochondrial β-oxidation (FAO), a cyclical process that sequentially shortens the fatty acyl chain, generating Acetyl-CoA, NADH, and FADH2. These products then fuel the Krebs cycle and the electron transport chain, driving robust ATP synthesis.
The entry of long-chain fatty acids into the mitochondrial matrix is the key regulatory checkpoint of FAO. This process is mediated by the carnitine shuttle system, which is essential because the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs.
Mechanism of Action: this compound's Irreversible Inhibition of CPT-1
This compound itself is a prodrug. Inside the cell, it is converted to its active form, Etomoxiryl-CoA. This active metabolite serves as a potent, covalent inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1).
The Carnitine Shuttle consists of three key components:
-
CPT-1: Located on the outer mitochondrial membrane, it catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. There are three main isoforms: CPT-1A (liver), CPT-1B (muscle), and CPT-1C (brain).
-
Carnitine-Acylcarnitine Translocase (CACT): An antiporter in the inner mitochondrial membrane that transports acylcarnitines into the matrix in exchange for free carnitine.
-
CPT-2: Located on the inner mitochondrial membrane, it converts the imported acylcarnitines back to acyl-CoAs, which can then enter the β-oxidation spiral.
Etomoxiryl-CoA binds to the catalytic site of CPT-1, forming a covalent, irreversible bond. This action effectively blocks the initial and rate-limiting step of the carnitine shuttle, preventing long-chain fatty acids from reaching the mitochondrial matrix and undergoing β-oxidation.
Caption: this compound inhibits CPT-1, blocking fatty acid entry into mitochondria.
The Metabolic Ripple Effect of CPT-1 Inhibition
Inhibiting CPT-1 with this compound does not simply halt one pathway; it causes a systemic shift in cellular metabolism.
-
Shutdown of Long-Chain FAO: The most immediate effect is the cessation of ATP production derived from long-chain fatty acids.
-
Increased Glycolysis: To compensate for the energy deficit, cells upregulate glucose metabolism. This phenomenon, known as the Randle Cycle or glucose-fatty acid cycle, describes the reciprocal relationship between glucose and fatty acid oxidation. By inhibiting FAO, this compound forces a reliance on glycolysis for Acetyl-CoA production.
-
Altered Redox State: The reduction in FADH2 and NADH produced from β-oxidation can alter the mitochondrial NAD+/NADH and FAD/FADH2 ratios, impacting other metabolic processes that are sensitive to the cellular redox state.
Caption: this compound blocks FAO, leading to a compensatory increase in glycolysis.
Research Applications & Methodologies
This compound is a cornerstone tool for investigating the role of FAO in various physiological and pathological states, including cancer, immunology, and cardiovascular disease.
Quantitative Data: this compound Potency
The inhibitory concentration (IC50) of this compound varies by CPT-1 isoform and species. It is crucial to select concentrations that are sufficient for CPT-1 inhibition while avoiding off-target effects.
| Parameter | CPT-1A (human, liver) | CPT-1B (human, muscle) | CPT-1C (human, brain) | Off-Target Effects |
| Typical IC50 | ~30 nM | ~3 µM | ~6 µM | > 50 µM |
| Recommended In Vitro Concentration | 5 - 50 µM | 5 - 50 µM | 5 - 50 µM | Use lowest effective dose |
Note: While isoform-specific IC50 values differ, a concentration of 5-50 µM is often used in cell culture to ensure complete inhibition of CPT-1 activity, especially when the dominant isoform is not known. However, researchers should perform a dose-response curve to determine the optimal concentration for their specific cell type and experimental conditions.
Key Experimental Protocol: Measuring FAO with a Seahorse XF Analyzer
The Seahorse XF Analyzer is a standard platform for assessing cellular metabolism by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). The "Mito Fuel Flex Test" or a custom FAO-focused assay can quantify a cell's reliance on fatty acids.
Objective: To measure the rate of FAO by quantifying the decrease in OCR after the specific inhibition of CPT-1 by this compound.
Methodology:
-
Cell Seeding: Plate cells on a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Media Preparation: The day of the assay, wash cells and replace the growth medium with a substrate-limited medium (e.g., DMEM base with no glucose, glutamine, or pyruvate).
-
Substrate Addition: Supplement the assay medium with the fatty acid of interest. A common choice is Palmitate conjugated to bovine serum albumin (BSA) at a final concentration of 100-200 µM. Also, add low concentrations of glucose (e.g., 1 mM) and glutamine (e.g., 0.5 mM) to maintain cell health.
-
Seahorse XF Analyzer Setup: Hydrate the sensor cartridge. Load the injection ports of the cartridge with the compounds:
-
Port A: this compound (e.g., 40 µM final concentration)
-
Port B: UK5099 (Mitochondrial Pyruvate Carrier inhibitor, to measure non-glucose OCR)
-
Port C: BPTES (Glutaminase inhibitor, to measure non-glutamine OCR)
-
Port D: Antimycin A & Rotenone (Complex III and I inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial OCR).
-
-
Running the Assay: Calibrate the instrument and place the cell plate inside. The assay protocol will consist of cycles of mixing, waiting, and measuring to establish a basal OCR, followed by the sequential injection of the inhibitors.
-
Data Analysis: The OCR value before this compound injection represents the total mitochondrial respiration from all substrates. The decrease in OCR immediately following the this compound injection represents the portion of respiration fueled by long-chain FAO.
Caption: Workflow for measuring fatty acid oxidation using a Seahorse XF Analyzer.
Off-Target Effects and Critical Limitations
While highly effective, this compound is not without its limitations, which researchers must consider for proper data interpretation.
-
Inhibition of the Acyl-CoA Synthetase Family: At high concentrations, this compound can inhibit enzymes that utilize Coenzyme A, which can have broader metabolic consequences.
-
Mitochondrial Uncoupling: Several studies have reported that at concentrations significantly above those needed for CPT-1 inhibition (e.g., >100 µM), this compound can induce mitochondrial toxicity and uncouple the electron transport chain, leading to an artificial increase in OCR that is not related to substrate oxidation.
-
Irreversibility: The covalent binding to CPT-1 means its effects are long-lasting and cannot be washed out, which may not be suitable for all experimental designs.
Best Practices for Mitigating Limitations:
-
Dose-Response: Always perform a dose-response curve to identify the minimal concentration of this compound required for maximal FAO inhibition in your specific cell model.
-
Use Appropriate Controls: A vehicle control (e.g., DMSO) is mandatory. Genetic controls, such as cells with CPT1A knockdown or knockout, can be used to validate that the observed metabolic effects are indeed CPT-1 dependent.
-
Confirm with Orthogonal Methods: Validate findings using a different method, such as a radiolabeled FAO assay (measuring the production of ³H₂O from [³H]palmitate).
The Evolution Beyond this compound
The limitations of this compound, particularly its off-target effects and the toxicity observed in clinical trials, spurred the development of newer, more specific CPT-1 inhibitors. Compounds like Perhexiline and ST1326 offer improved specificity and different mechanisms of action, and they are valuable tools for researchers seeking to avoid the confounding factors associated with this compound.
Conclusion: A Foundational Tool in Metabolic Research
Despite the development of newer inhibitors, this compound remains a fundamental and widely used tool for probing the function of fatty acid oxidation. Its potent and well-characterized mechanism of action provides a reliable method for inducing a rapid and robust metabolic switch. When used with appropriate controls and at carefully titrated concentrations, this compound is an invaluable asset for dissecting the intricate role of FAO in health and disease, enabling researchers to uncover novel therapeutic targets and deepen our understanding of cellular bioenergetics.
References
-
Title: The mechanism of the irreversible inhibition of carnitine palmitoyltransferase I by 2-tetradecylglycidyl-CoA is a covalent binding to the active site. Source: Journal of Biological Chemistry URL: [Link]
-
Title: this compound: a new approach to the treatment of diabetes mellitus. Source: Clinical and Experimental Pharmacology and Physiology URL: [Link]
-
Title: A small-molecule inhibitor of CPT1A suppresses fatty acid oxidation and tumor growth of hematopoietic cancers. Source: Molecular Cancer Therapeutics URL: [Link]
-
Title: The CPT1a inhibitor this compound induces severe oxidative stress at commonly used concentrations in vitro. Source: Scientific Reports URL: [Link]
-
Title: CPT1A-mediated fatty acid oxidation promotes colorectal cancer cell metastasis by suppressing anoikis. Source: Oncogenesis URL: [Link]
Etomoxir: A Technical Guide to its Impact on Cellular Signaling Pathways
Introduction: Beyond a Simple Metabolic Inhibitor
Etomoxir, an irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), has long been a staple in metabolic research, primarily utilized to dissect the roles of fatty acid oxidation (FAO) in various physiological and pathological contexts.[1][2] CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] this compound's mechanism of action involves its conversion to this compound-CoA, which then covalently modifies CPT1, leading to its irreversible inhibition.[3] While its role in blocking FAO is well-established, a growing body of evidence reveals that the downstream consequences of this metabolic shift extend far beyond simple energy substrate switching, profoundly impacting a multitude of cellular signaling pathways.
This technical guide provides an in-depth exploration of this compound's effects on key signaling cascades, offering researchers, scientists, and drug development professionals a comprehensive understanding of its molecular intricacies. We will delve into the causality behind its influence on cellular signaling, discuss critical experimental considerations, and provide detailed protocols for investigating these effects. Of paramount importance is the acknowledgment of this compound's concentration-dependent off-target effects, a crucial factor for accurate experimental design and data interpretation.[4][5][6][7][8]
Core Mechanism of Action and Immediate Metabolic Consequences
This compound's primary and most well-understood function is the inhibition of CPT1, which exists in three isoforms: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[3] By blocking CPT1, this compound effectively halts the entry of long-chain fatty acids into the mitochondrial matrix, thereby inhibiting their oxidation. This leads to several immediate and predictable metabolic shifts within the cell.
Metabolic Reprogramming:
-
Inhibition of Fatty Acid Oxidation (FAO): The most direct consequence is a significant reduction in the rate of β-oxidation.[9][10]
-
Increased Glycolysis: To compensate for the reduced energy production from FAO, cells often upregulate glycolysis.[11]
-
Lipid Accumulation: The blockage of FAO leads to an accumulation of fatty acids and lipid droplets in the cytoplasm.[9][12]
-
Altered ATP and NADPH Levels: Inhibition of FAO can lead to a decrease in cellular ATP and NADPH levels, particularly in cells highly dependent on this metabolic pathway.[9][10]
The following diagram illustrates the primary site of this compound's action.
Caption: this compound's primary mechanism of action.
Impact on Key Cellular Signaling Pathways
The metabolic perturbations induced by this compound are not isolated events. They trigger a cascade of downstream effects on critical signaling networks that regulate cell growth, proliferation, survival, and stress responses.
AMP-Activated Protein Kinase (AMPK) Signaling
AMPK is a master regulator of cellular energy homeostasis, activated in response to an increase in the AMP:ATP ratio, a hallmark of energy stress.
-
Activation Mechanism: By inhibiting FAO and consequently reducing ATP production, this compound can lead to an increased AMP:ATP ratio, thereby activating AMPK.[11][13] Some studies have shown that this compound treatment leads to the phosphorylation of LKB1, an upstream kinase of AMPK.[11]
-
Downstream Effects: Activated AMPK initiates a signaling cascade aimed at restoring energy balance. This includes:
-
Inhibition of Anabolic Pathways: AMPK phosphorylates and inhibits key enzymes involved in anabolic processes like protein synthesis (via mTORC1 inhibition) and fatty acid synthesis.
-
Stimulation of Catabolic Pathways: AMPK promotes catabolic processes such as glucose uptake and glycolysis to generate ATP.
-
Caption: this compound-induced activation of the AMPK signaling pathway.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. It exists in two distinct complexes, mTORC1 and mTORC2.
-
mTORC1 Inhibition: this compound can indirectly inhibit mTORC1 signaling. This is often a consequence of AMPK activation, as AMPK can phosphorylate and inhibit components of the mTORC1 pathway.
-
Impact on Lipid Metabolism: Studies have shown that mTOR inhibitors can downregulate the expression of CPT1A.[12] Conversely, treatment with this compound has been shown to mimic the effects of mTOR inhibitors by causing an accumulation of lipid droplets, suggesting a feedback loop between mTOR signaling and FAO.[12]
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, particularly lipid and glucose homeostasis.
-
PPARγ Upregulation: Research in bladder cancer cells has demonstrated that this compound treatment leads to a significant upregulation of PPARγ expression at both the mRNA and protein levels.[9][14]
-
Cell Cycle Arrest: The upregulation of PPARγ has been linked to the induction of cell cycle arrest at the G0/G1 phase, suggesting a role for this pathway in this compound's anti-proliferative effects.[9][14] This effect could be reversed by a PPARγ antagonist.[14]
Caption: this compound's impact on the PPARγ signaling pathway.
Apoptotic and Cell Death Pathways
This compound has been shown to induce apoptosis in various cancer cell lines, and this effect is often concentration-dependent.[11]
-
Induction of Oxidative Stress: Several studies have reported that this compound can induce oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a decrease in reduced glutathione (GSH).[6][11][15] This oxidative stress can damage cellular components and trigger apoptotic pathways.
-
Caspase Activation: The apoptotic process induced by this compound is often caspase-dependent.[11] Caspase-3, a key executioner caspase, is frequently activated in response to this compound treatment.[16]
-
Mitochondrial Involvement: The accumulation of lipids due to CPT1A inhibition may contribute to mitochondrial apoptosis.[17]
-
Sensitization to Other Apoptotic Stimuli: At sub-lethal concentrations, this compound can sensitize cancer cells to apoptosis induced by other anti-cancer agents, such as arsenic trioxide and ABT-737.[11][18]
Experimental Protocols
To investigate the impact of this compound on cellular signaling, a combination of metabolic and molecular biology techniques is required. The following are detailed protocols for key experiments.
Protocol 1: Assessment of Cellular Respiration using Seahorse XF Analyzer
This protocol allows for the real-time measurement of oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and extracellular acidification rate (ECAR), an indicator of glycolysis.
Materials:
-
Seahorse XFp/XFe96/XFe24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Calibrant Solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution
-
Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: On the day of the assay, replace the culture medium with assay medium containing the desired concentration of this compound or vehicle control. Incubate for the desired treatment time (e.g., 1-4 hours) in a non-CO2 incubator at 37°C.
-
Cartridge Hydration: Hydrate the sensor cartridge with Calibrant Solution overnight at 37°C in a non-CO2 incubator.
-
Assay Execution:
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate ports.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the calibration and assay protocol.
-
-
Data Analysis: Analyze the OCR and ECAR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[19]
Protocol 2: Western Blotting for Signaling Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins, which is indicative of their activation or inhibition.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Measurement of Intracellular ROS
This protocol uses a fluorescent probe to measure the levels of reactive oxygen species within cells.
Materials:
-
Cells treated with this compound or vehicle control
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS indicator
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Probe Loading: Incubate the cells with the ROS indicator (e.g., DCFDA) according to the manufacturer's instructions.
-
Measurement:
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity on a flow cytometer.
-
Plate Reader: Measure the fluorescence intensity directly in the cell culture plate.
-
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated cells to the control cells.
Quantitative Data Summary
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Cell Viability | Bladder Cancer Cells | 75-150 µM | Dose-dependent inhibition | [9] |
| ATP Levels | Glioblastoma Cells | Not specified | Markedly reduced | [10] |
| NADPH Levels | Glioblastoma Cells | Not specified | Reduced | [10] |
| PPARγ Expression | Bladder Cancer Cells | 150 µM | Strong up-regulation | [9] |
| ROS Production | T-cells | >5 µM | Acute increase | [6] |
| Mitochondrial Respiration | BT549 Cells | 200 µM | 65% decrease in basal respiration | [5] |
Critical Considerations and Off-Target Effects
A crucial aspect of working with this compound is understanding its concentration-dependent off-target effects. While low micromolar concentrations (typically <10 µM) are generally considered specific for CPT1 inhibition, higher concentrations have been shown to exert effects independent of FAO blockade.[4][20]
-
Inhibition of Complex I: High concentrations of this compound (e.g., 200 µM) can directly inhibit Complex I of the electron transport chain, confounding the interpretation of respiratory data.[5]
-
Disruption of CoA Homeostasis: this compound can deplete the intracellular pool of free Coenzyme A (CoA), which has broad implications for cellular metabolism.[7][21]
-
Induction of Severe Oxidative Stress: Concentrations exceeding 5 µM can induce significant oxidative stress in T-cells, independent of CPT1a inhibition.[6][8]
Therefore, it is imperative to carefully titrate this compound concentrations and, where possible, validate findings using genetic approaches such as siRNA or CRISPR-mediated knockout of CPT1.
Conclusion
This compound is a powerful tool for investigating the role of fatty acid oxidation in cellular physiology. However, its impact extends far beyond simple metabolic inhibition, triggering complex and interconnected changes in cellular signaling pathways. A thorough understanding of its effects on AMPK, mTOR, PPAR, and apoptotic signaling, coupled with careful experimental design that accounts for its off-target effects, is essential for leveraging this compound to its full potential in research and drug development. By moving beyond a one-dimensional view of this compound as a mere FAO inhibitor, we can unlock a deeper understanding of the intricate interplay between cellular metabolism and signaling.
References
-
Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer - Portland Press. (n.d.). Portland Press. Retrieved January 2, 2026, from [Link]
-
Raud, B., Roy, D. G., Divakaruni, A. S., Tarasenko, T. N., Franke, R., Ma, E. H., Samborska, B., Hsieh, W. Y., Wong, A. H., Stüve, P., Arnold-Schrauf, C., Guderian, M., Lochner, M., Rampertaap, S., Romito, K., Monsale, J., Brönstrup, M., Bensinger, S. J., Murphy, A. N., … Berod, L. (2018). This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. Cell Metabolism, 28(3), 504-515.e7. [Link]
-
Vesela, A., & Wilcox, J. A. (2024). This compound: an old dog with new tricks. Journal of Lipid Research, 65(9), 100612. [Link]
-
Yao, C. H., Liu, G. Y., Wang, R., & Patti, G. J. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology, 16(3), e2003782. [Link]
-
Divakaruni, A. S., Hsieh, W. Y., Minarrieta, L., Duong, T. N., Kim, K. K. H., Desharnais, L., Pok, P. O., Camera, D. M., Cocco, T., Miyamoto, S., Young, S. M. H., Tobin, A. B., Murphy, A. N., & Bensinger, S. J. (2018). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Cell Metabolism, 28(3), 490-503.e7. [Link]
-
Yao, C. H., Liu, G. Y., Wang, R., & Patti, G. J. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology, 16(3), e2003782. [Link]
-
Yao, C. H., Liu, G. Y., Wang, R., & Patti, G. J. (2018). Figure 1: this compound (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM... ResearchGate. Retrieved January 2, 2026, from [Link]
-
Liu, Q., Wang, S., Wang, S., Li, C., Li, Q., Li, Y., & Zhang, Y. (2022). Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Pharmacological Research, 183, 106363. [Link]
-
Sanchez-Gurmaches, J., & Hung, C. M. (2014). Apoptotic Efficacy of this compound in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities. PLOS ONE, 9(12), e115250. [Link]
-
Wang, L., Chen, Y., Li, Z., & Wang, Y. (2016). Molecular regulation of apoptotic machinery and lipid metabolism by mTORC1/mTORC2 dual inhibitors in preclinical models of HER2+/PIK3CAmut breast cancer. Oncotarget, 7(44), 71739–71752. [Link]
-
Nakajima, Y., Ota, A., Kida, Y., & Osumi, T. (2025). This compound suppresses the expression of PPARγ2 and inhibits the thermogenic gene induction of brown adipocytes through pathways other than β-oxidation inhibition. Journal of Biochemistry, 177(3), 203–212. [Link]
-
Lee, J. H., Kim, J. H., Kim, M. S., & Kim, Y. J. (2022). This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres. Cancer Cell International, 22(1), 332. [Link]
-
Samudio, I., Harmancey, R., Fiegl, M., Kantarjian, H., Konopleva, M., & Andreeff, M. (2010). Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction. The Journal of Clinical Investigation, 120(1), 142–156. [Link]
-
Pike, L. S., Smift, A. L., Croteau, N. J., Ferrick, D. A., & Wu, M. (2011). Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1807(6), 726–734. [Link]
-
Merrill, C. L., Ni, H., Yoon, L. W., Tirmenstein, M. A., Narayanan, P., Benavides, G. R., Easton, M. J., Creech, D. R., Hu, C. X., McFarland, D. C., Hahn, L. M., Thomas, H. C., & Morgan, K. T. (2002). This compound-induced oxidative stress in HepG2 cells detected by differential gene expression is confirmed biochemically. Toxicological Sciences, 68(1), 93–101. [Link]
-
O'Connor, R. S., Guo, L., Ghassemi, S., Snyder, N. W., Worth, A. J., Weng, N. P., Baur, J. A., & Milone, M. C. (2018). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. Scientific Reports, 8(1), 6289. [Link]
-
Chen, L., Chen, Y., Wang, X., & Li, Y. (2021). This compound triggers intracellular lipid accumulation and apoptosis in... ResearchGate. Retrieved January 2, 2026, from [Link]
-
Divakaruni, A. S., Hsieh, W. Y., Minarrieta, L., Duong, T. N., Kim, K. K. H., Desharnais, L., Pok, P. O., Camera, D. M., Cocco, T., Miyamoto, S., Young, S. M. H., Tobin, A. B., Murphy, A. N., & Bensinger, S. J. (2018). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Cell Metabolism, 28(3), 490-503.e7. [Link]
-
O'Connor, R. S., Guo, L., Ghassemi, S., Snyder, N. W., Worth, A. J., Weng, N. P., Baur, J. A., & Milone, M. C. (2018). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. ResearchGate. Retrieved January 2, 2026, from [Link]
-
Tabe, Y., Saitoh, K., Yang, H., & Konopleva, M. (2013). Bone Marrow Adipocytes Facilitate Fatty Acid Oxidation Activating AMPK and a Transcriptional Network Supporting Survival of Acute Monocytic Leukemia Cells. Cancer Research, 73(10), 2110–2121. [Link]
-
Merrill, C. L. (2002). Molecular mechanisms of this compound-induced toxicity. NC State Repository. Retrieved January 2, 2026, from [Link]
-
Liu, Y., Zhang, Z., Wang, J., & Li, W. (2019). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Clinical Science, 133(15), 1745–1758. [Link]
-
Yao, C. H., Liu, G. Y., Wang, R., & Patti, G. J. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology, 16(3), e2003782. [Link]
-
This compound – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 2, 2026, from [Link]
-
Liu, Y., & Liu, Y. (2020). Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. Scientific Reports, 10(1), 1481. [Link]
-
Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Raud, B., Roy, D. G., Divakaruni, A. S., Tarasenko, T. N., Franke, R., Ma, E. H., Samborska, B., Hsieh, W. Y., Wong, A. H., Stüve, P., Arnold-Schrauf, C., Guderian, M., Lochner, M., Rampertaap, S., Romito, K., Monsale, J., Brönstrup, M., Bensinger, S. J., Murphy, A. N., … Berod, L. (2018). This compound Actions on Regulatory and Memory T Cells Are Independent of Cpt1a-Mediated Fatty Acid Oxidation. Cell Metabolism, 28(3), 504-515.e7. [Link]
-
Divakaruni, A. S., Hsieh, W. Y., Minarrieta, L., Duong, T. N., Kim, K. K. H., Desharnais, L., Pok, P. O., Camera, D. M., Cocco, T., Miyamoto, S., Young, S. M. H., Tobin, A. B., Murphy, A. N., & Bensinger, S. J. (2018). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Cell Metabolism, 28(3), 490-503.e7. [Link]
-
Tyas, L., Brophy, V. A., Pope, A., Rivett, A. J., & Tavaré, J. M. (2000). Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. EMBO Reports, 1(3), 266–270. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptotic Efficacy of this compound in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-induced oxidative stress in HepG2 cells detected by differential gene expression is confirmed biochemically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Part 1: The Central Role of Fatty Acid Oxidation and its Inhibition
An In-Depth Technical Guide to Investigating the Metabolic Switch Induced by Etomoxir
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic reprogramming induced by this compound. By irreversibly inhibiting the gateway of fatty acid oxidation, this compound serves as a powerful tool to dissect the intricate interplay between cellular energy pathways. This document offers not just protocols, but the scientific rationale behind them, ensuring a robust and well-validated experimental approach.
The Engine of the Cell: Mitochondrial Fatty Acid β-Oxidation (FAO)
Mitochondrial fatty acid β-oxidation (FAO) is a critical catabolic process that breaks down fatty acids to produce energy. For many cell types, particularly those with high energy demands such as cardiomyocytes and certain cancer cells, FAO is a primary source of ATP.[1] This multi-step process occurs within the mitochondrial matrix, systematically shortening fatty acyl-CoA chains to generate acetyl-CoA, NADH, and FADH2. These products then fuel the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to substantial ATP production.[2]
CPT1: The Gatekeeper of FAO
The entry of long-chain fatty acids into the mitochondrial matrix is a tightly regulated and rate-limiting step.[3] This crucial transport is mediated by the carnitine shuttle system, with Carnitine Palmitoyltransferase 1 (CPT1) acting as the gatekeeper enzyme located on the outer mitochondrial membrane.[4] CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner mitochondrial membrane.[5] There are three isoforms of CPT1: CPT1A (liver isoform), CPT1B (muscle and heart isoform), and CPT1C (brain isoform).[1][5]
Figure 1: CPT1 as the gatekeeper of fatty acid oxidation.
This compound: The Irreversible Inhibitor
This compound is a well-characterized, irreversible inhibitor of CPT1.[6][7] Its inhibitory action is dependent on its conversion to this compound-CoA, which then covalently modifies the CPT1 enzyme.[1] By blocking CPT1, this compound effectively shuts down the transport of long-chain fatty acids into the mitochondria, thereby inhibiting FAO.[8] It is crucial to note that the effective concentration of this compound can vary between cell types and species.[1] Moreover, high concentrations of this compound (typically above 5-10 µM) have been reported to have off-target effects, including the induction of oxidative stress and disruption of coenzyme A homeostasis.[9][10][11] Therefore, careful dose-response studies are essential to identify a concentration that effectively inhibits FAO without causing significant off-target effects.
Part 2: The Metabolic Shift: From Fat to Sugar
The Compensatory Response: Upregulation of Glycolysis
When FAO is inhibited by this compound, cells must adapt to maintain energy homeostasis. This often leads to a metabolic switch, where the cell increases its reliance on glycolysis to generate ATP.[8] Glycolysis is the metabolic pathway that converts glucose into pyruvate, producing a net gain of ATP and NADH in the cytosol.[12] This compensatory upregulation of glycolysis is a key indicator of a successful FAO blockade by this compound.[13]
Figure 2: Simplified overview of the glycolytic pathway.
Key Signatures of the Metabolic Switch
The metabolic shift from FAO to glycolysis can be identified by several key experimental observations:
-
Decreased Oxygen Consumption Rate (OCR): As FAO is a major contributor to mitochondrial respiration, its inhibition leads to a decrease in oxygen consumption.
-
Increased Extracellular Acidification Rate (ECAR): The upregulation of glycolysis often results in increased production and extrusion of lactate, leading to the acidification of the extracellular medium.
-
Increased Glucose Uptake: Cells will consume more glucose from the medium to fuel the enhanced glycolytic rate.
-
Increased Lactate Production: The conversion of pyruvate to lactate is a hallmark of increased glycolysis, especially under conditions of high glycolytic flux.
Part 3: Experimental Design and Methodologies
Foundational Setup: Cell Culture and this compound Treatment
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[6] It is recommended to use fresh DMSO as moisture can reduce solubility.[6]
-
Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A typical starting range is 1-200 µM.[3][14] Also, conduct a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration.
-
Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the predetermined optimal concentration of this compound or vehicle control (e.g., DMSO).
Real-Time Metabolic Analysis: The Seahorse XF Assay
The Agilent Seahorse XF Analyzer is a powerful tool for measuring OCR and ECAR in real-time.[15] The Seahorse XF Substrate Oxidation Stress Test Kits can be used to specifically investigate the reliance on different fuel sources.[16]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with this compound for the predetermined duration.
-
Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, glutamine, and palmitate) and incubate the plate in a non-CO2 incubator.
-
Seahorse XF Analysis: Perform a Seahorse XF Cell Mito Stress Test or a Substrate Oxidation Stress Test.[16][17] A typical injection strategy to observe the metabolic switch would be:
-
Basal Measurement: Measure basal OCR and ECAR.
-
This compound Injection: Inject this compound to observe the acute inhibition of FAO-dependent respiration.
-
Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.[17]
-
Figure 3: Workflow for Seahorse XF metabolic analysis.
Quantifying the Fuel Switch: Glucose and Lactate Assays
This assay measures the amount of glucose consumed by the cells from the culture medium.
Protocol:
-
Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Sample Collection: Collect a sample of the cell culture medium at the beginning (T0) and end (T-end) of the treatment period.
-
Glucose Measurement: Measure the glucose concentration in the collected media samples using a commercially available glucose assay kit or a biochemical analyzer.
-
Calculation: Calculate the glucose uptake rate by subtracting the glucose concentration at T-end from the concentration at T0 and normalizing to cell number or protein content.
This assay measures the amount of lactate secreted by the cells into the culture medium.
Protocol:
-
Treatment: Treat cells with this compound or vehicle control.
-
Sample Collection: Collect the cell culture medium at the end of the treatment period.
-
Lactate Measurement: Measure the lactate concentration using a commercially available lactate assay kit.[18] These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Calculation: Normalize the lactate concentration to the cell number or protein content to determine the lactate production rate.
Probing the Molecular Machinery: Western Blot Analysis
Western blotting can be used to detect changes in the expression of key metabolic proteins.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest. Key targets include:
-
CPT1A: To confirm the target of this compound.[19]
-
Key Glycolytic Enzymes: Such as Hexokinase 2 (HK2), Phosphofructokinase (PFK), and Pyruvate Kinase M2 (PKM2) to look for upregulation.
-
Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Detection: Use a suitable secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.
Part 4: Data Interpretation and Synthesis
Building a Coherent Narrative
The data from these experiments should be integrated to tell a clear story. For example, a decrease in OCR (Seahorse) coupled with an increase in glucose uptake and lactate production provides strong evidence for a metabolic switch from FAO to glycolysis. Western blot data can provide mechanistic insight by showing changes in the expression of key metabolic enzymes.
Representative Data
| Parameter | Vehicle Control | This compound (10 µM) | This compound (100 µM) |
| Basal OCR (pmol/min) | 150 ± 10 | 100 ± 8 | 75 ± 5 |
| Basal ECAR (mpH/min) | 20 ± 2 | 35 ± 3 | 50 ± 4 |
| Glucose Uptake (nmol/10^6 cells/hr) | 50 ± 5 | 80 ± 6 | 110 ± 9 |
| Lactate Production (µM/10^6 cells/hr) | 100 ± 12 | 180 ± 15 | 250 ± 20 |
| CPT1A Protein Expression (relative to control) | 1.0 | 0.95 | 0.90 |
| HK2 Protein Expression (relative to control) | 1.0 | 1.5 | 2.1 |
Part 5: Conclusion and Future Directions
Investigating the metabolic switch induced by this compound provides valuable insights into cellular bioenergetics and metabolic flexibility. The methodologies outlined in this guide offer a robust framework for characterizing this phenomenon. Understanding how cells adapt to the inhibition of FAO has significant implications for various fields, including cancer metabolism, where metabolic reprogramming is a hallmark, and in the development of therapies for metabolic diseases. Future studies could explore the long-term consequences of this metabolic switch and investigate the signaling pathways that regulate this adaptive response.
References
-
Khan Academy. Glycolysis | Cellular respiration | Biology (article). [Link]
-
Wikipedia. Glycolysis. [Link]
-
Agilent. Seahorse XF Substrate Oxidation Stress Test Kits. [Link]
-
Drexel University. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. [Link]
-
National Institutes of Health. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC. [Link]
-
National Institutes of Health. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. [Link]
-
PubMed. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. [Link]
-
Agilent. Seahorse XF Mito Fuel Flex Test Kit. [Link]
-
Agilent. Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate. [Link]
-
National Institutes of Health. This compound: an old dog with new tricks - PMC. [Link]
-
PubMed Central. This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres. [Link]
-
ResearchGate. This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis | Request PDF. [Link]
-
National Institutes of Health. Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC. [Link]
-
Agilent. XF Substrate Oxidation Stress Test Kits User Manual. [Link]
-
TeachMePhysiology. Glycolysis - Reactions - Phases - Regulation. [Link]
-
MicrobiologyInfo.com. Glycolysis Explained in 10 Easy Steps (With Diagrams). [Link]
-
ResearchGate. The glycolysis pathway. The glycolytic pathway consists of ten... | Download Scientific Diagram. [Link]
-
PNAS. CPT1A-mediated fatty acid oxidation confers cancer cell resistance to immune-mediated cytolytic killing. [Link]
-
Portland Press. Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. [Link]
-
National Institutes of Health. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. [Link]
-
Frontiers. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. [Link]
-
PubMed. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. [Link]
-
MedlinePlus. CPT1A gene. [Link]
-
Taylor & Francis Online. This compound – Knowledge and References. [Link]
-
ResearchGate. Effect of this compound on ( A ) whole-body glucose tolerance measured by an... [Link]
-
ResearchGate. Excess CPT1A is associated with serine and glycine metabolism pathway... [Link]
-
National Institutes of Health. Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction - PMC. [Link]
-
ResearchGate. Effect of this compound in mice on ( A ) IMCL levels and ( B ) total DAG... [Link]
-
ResearchGate. CPT1A-mediated fatty acid oxidation maintains mitochondrial homeostasis... | Download Scientific Diagram. [Link]
-
PLOS Biology. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. [Link]
-
ResearchGate. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[(18)F]Fluoro-D-Glucose Uptake in Prostate Cancer Mouse Xenografts. [Link]
-
ResearchGate. Biologically relevant concentrations of this compound for FAO inhibition.... [Link]
-
Maastricht University. This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not. [Link]
-
Cell Biolabs, Inc. Lactate Assay Kit (Colorimetric). [Link]
Sources
- 1. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. CPT1A gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glycolysis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Seahorse XF Substrate Oxidation Stress Test Kits | Agilent [agilent.com]
- 17. agilent.com [agilent.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. pnas.org [pnas.org]
Etomoxir as a Research Tool for Studying Metabolic Diseases: An In-depth Technical Guide
Introduction: Unveiling the Metabolic Switch
In the intricate landscape of cellular metabolism, the ability to selectively perturb specific pathways is paramount for elucidating their roles in health and disease. Etomoxir, an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), has emerged as a powerful research tool for investigating the metabolic dependencies of various pathological states.[1][2] By blocking the rate-limiting step of long-chain fatty acid β-oxidation (FAO), this compound forces a metabolic shift towards glucose and other substrate utilization, providing a unique window into the consequences of altered energy metabolism. This guide offers a comprehensive overview of this compound's mechanism of action, its application in studying metabolic diseases, and practical considerations for its use in a research setting.
Core Mechanism: The Gatekeeper of Fatty Acid Oxidation
This compound exerts its effects by irreversibly inhibiting Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane.[1][3] CPT1 is the gatekeeper for the entry of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce ATP. The biologically active form of the inhibitor, (+)-Etomoxir-Coenzyme A ester, is formed intracellularly and covalently binds to the active site of CPT1.[1] This inhibition effectively halts the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix, leading to a significant reduction in fatty acid oxidation.
The inhibition of CPT1 by this compound triggers a cascade of metabolic reprogramming. With the primary source of fuel for many tissues being restricted, cells are compelled to upregulate alternative energy-producing pathways, most notably glucose oxidation. This metabolic switch is a central theme in the application of this compound as a research tool.
Figure 1: Mechanism of this compound Action on the Carnitine Shuttle.
Applications in Metabolic Disease Research
The ability of this compound to induce a metabolic shift has made it a valuable tool in the study of various diseases with a strong metabolic component.
Heart Failure: A Shift in Myocardial Fuel
In the healthy heart, fatty acid oxidation is the primary source of ATP. However, in the failing heart, a shift towards increased glucose utilization is often observed. This compound has been instrumental in exploring the therapeutic potential of intentionally promoting this metabolic switch.[4][5] Early clinical trials in patients with chronic heart failure showed that this compound could improve clinical status and left ventricular ejection fraction.[4][6] The rationale was that by forcing the heart to use glucose, a more oxygen-efficient fuel, cardiac function could be improved.
However, a larger multicenter trial, the ERGO study, was prematurely terminated due to an unacceptable incidence of elevated liver transaminases, a sign of hepatotoxicity.[1][7][8] This highlights a critical aspect of using this compound: the potential for off-target effects and toxicity, especially at higher doses.
Diabetes: Enhancing Insulin Sensitivity
In the context of type 2 diabetes, insulin resistance is a key pathological feature. The oversupply and oxidation of fatty acids are thought to contribute to this phenomenon through mechanisms like the Randle cycle. This compound has been used to investigate whether inhibiting fatty acid oxidation can improve insulin sensitivity. Studies have shown that this compound can increase insulin-mediated glucose uptake in patients with type 2 diabetes.[9][10] By reducing the competition from fatty acids, glucose utilization is enhanced, thereby improving insulin action.
In diabetic rat models, this compound treatment has been shown to improve myocardial function and normalize some of the metabolic alterations associated with diabetic cardiomyopathy.[11][12]
Cancer Metabolism: Targeting a Metabolic Vulnerability
The metabolic landscape of cancer cells is often rewired to support rapid proliferation. While the Warburg effect (aerobic glycolysis) is a well-known hallmark, many cancers also exhibit a reliance on fatty acid oxidation for energy and the production of essential building blocks.[13][14] this compound has been widely used to probe this dependency.
In various cancer cell lines, including glioblastoma and bladder cancer, inhibition of FAO with this compound has been shown to reduce cellular ATP levels, suppress tumor growth, and induce cell cycle arrest.[13][15] It has also been found to impair the production of NADPH, a crucial molecule for antioxidant defense, thereby increasing reactive oxygen species and leading to cell death.[15] However, the efficacy and the underlying mechanisms can be context-dependent, varying between different cancer types.
Experimental Protocols and Methodologies
The successful application of this compound in research requires careful consideration of experimental design, including dosage, administration, and the assays used to assess its effects.
In Vitro Studies: A Step-by-Step Workflow
Figure 2: A generalized workflow for in vitro experiments using this compound.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell lines, primary cardiomyocytes) under standard conditions.
-
Prepare a stock solution of this compound (e.g., in DMSO).
-
Treat cells with a range of this compound concentrations (e.g., 1 µM to 200 µM) for a defined period (e.g., 24-72 hours). It is crucial to perform a dose-response curve to determine the optimal concentration for CPT1 inhibition without significant off-target effects.
2. Assessment of Fatty Acid Oxidation:
-
Seahorse XF Analyzer: This is a powerful tool to measure real-time oxygen consumption rates (OCR). By providing exogenous fatty acids (e.g., palmitate-BSA) and inhibiting other pathways, the contribution of FAO to mitochondrial respiration can be determined. This compound's effect is observed as a decrease in OCR in the presence of fatty acids.
-
Radiolabeled Substrate Oxidation: Use radiolabeled fatty acids (e.g., [³H]palmitate or [¹⁴C]palmitate) and measure the production of radiolabeled H₂O or CO₂ as a direct measure of FAO.
3. Functional Assays:
-
Cell Proliferation: Use assays such as MTT, crystal violet, or cell counting to assess the effect of this compound on cell growth.
-
Apoptosis and Cell Cycle: Employ techniques like flow cytometry with Annexin V/PI staining for apoptosis and propidium iodide staining for cell cycle analysis.
-
Metabolite Analysis: Utilize techniques like mass spectrometry-based metabolomics to analyze changes in intracellular metabolite levels (e.g., acylcarnitines, TCA cycle intermediates).
In Vivo Studies: Considerations for Animal Models
1. Animal Models:
-
Select an appropriate animal model that recapitulates the human disease of interest (e.g., streptozotocin-induced diabetic rats, tumor xenograft models).
2. Dosage and Administration:
-
This compound is typically administered via intraperitoneal (i.p.) injection or oral gavage.
-
Dosages in rodents have ranged from 10 to 20 mg/kg per day.[11][16] As with in vitro studies, a dose-finding study is recommended to determine the optimal dose for the desired biological effect while minimizing toxicity.
3. Monitoring and Endpoint Analysis:
-
Monitor animal health regularly, paying close attention to signs of toxicity, particularly liver function (e.g., by measuring serum ALT/AST levels).
-
At the end of the study, collect tissues of interest for ex vivo analysis, including:
-
Histology: To assess tissue morphology.
-
Biochemical assays: To measure metabolite levels and enzyme activities.
-
Gene and protein expression analysis: To investigate molecular changes.
-
Critical Considerations: Off-Target Effects and Toxicity
While a potent inhibitor of CPT1, it is crucial to be aware of this compound's off-target effects, especially at higher concentrations.[17][18]
-
Inhibition of Complex I: At concentrations of 200 µM and above, this compound has been shown to inhibit Complex I of the electron transport chain, which can confound the interpretation of results related to mitochondrial respiration.[17][18]
-
Disruption of Coenzyme A Homeostasis: High concentrations of this compound can deplete the cellular pool of Coenzyme A, impacting numerous metabolic pathways that rely on this essential cofactor.[19][20]
-
Oxidative Stress: The inhibition of FAO and potential off-target effects on the electron transport chain can lead to increased production of reactive oxygen species (ROS), inducing oxidative stress.[21]
-
Hepatotoxicity: As observed in clinical trials, this compound can cause liver damage, characterized by elevated liver enzymes.[1][8]
To mitigate these issues, researchers should:
-
Use the lowest effective concentration of this compound that inhibits CPT1 without causing significant off-target effects.
-
Include appropriate controls, such as genetic knockdown or knockout of CPT1, to validate that the observed effects are indeed due to the inhibition of FAO.
-
Carefully monitor for signs of toxicity in both in vitro and in vivo experiments.
Quantitative Data Summary
| Parameter | Disease Model | This compound Dose/Concentration | Key Findings | Reference |
| Left Ventricular Ejection Fraction | Chronic Heart Failure (Human) | 80 mg/day (oral) | Increased from 21.5% to 27.0% after 3 months. | [6] |
| Insulin-Mediated Glucose Uptake | Type 2 Diabetes (Human) | 50 mg (oral) | Increased by 33.1%. | [9] |
| Carbohydrate Oxidation | Type 2 Diabetes (Human) | 100 mg/day for 3 days | Increased from 72 to 113 g/24h . | [10] |
| Fat Oxidation | Type 2 Diabetes (Human) | 100 mg/day for 3 days | Decreased from 139 to 114 g/24h . | [10] |
| Tumor Growth | Bladder Cancer (Mouse Xenograft) | Not specified | Significantly suppressed tumor growth. | [14] |
| Cardiac CPT-I Activity | Rat | 20 mg/kg for 8 days (i.p.) | Reduced by 44%. | [16] |
| Palmitate Oxidation | Isolated Rat Soleus Muscle | 100 µM | Reduced by ~50%. | [22] |
Conclusion: A Powerful but Nuanced Tool
This compound remains an invaluable research tool for dissecting the roles of fatty acid oxidation in a wide array of physiological and pathological processes. Its ability to induce a rapid and potent metabolic shift provides a unique platform for understanding cellular adaptation and vulnerability. However, its use requires a nuanced approach, with careful consideration of dose-dependent off-target effects and potential toxicity. By employing rigorous experimental design, including appropriate controls and validation strategies, researchers can continue to leverage this compound to unravel the complexities of metabolic diseases and identify novel therapeutic targets.
References
-
Holubarsch, C. J., Rohrbach, M., Karrasch, M., & Schultheiss, H. P. (2000). First clinical trial with this compound in patients with chronic congestive heart failure. Herz, 25(3), 291-297. [Link]
-
Rupp, H., & Maisch, B. (2000). [Functional genomics of pressure-loaded cardiomyocytes: this compound in heart failure?]. Herz, 25(3), 298-304. [Link]
-
Wolf, H. P. (1992). The effect of this compound on insulin sensitivity in type 2 diabetic patients. Hormone and Metabolic Research, 24(S 1), 69-72. [Link]
-
Rupp, H., & Maisch, B. (2000). [Functional genomics of pressure-loaded cardiomyocytes: this compound in heart failure?]. Herz, 25(3), 298-304. [Link]
-
Hübinger, A., Knode, O., & Gries, F. A. (1993). Effects of the carnitine-acyltransferase inhibitor this compound on insulin sensitivity, energy expenditure and substrate oxidation in NIDDM. Diabetologia, 36(11), 1215-1222. [Link]
-
Holubarsch, C. J., Eha, J., Karrasch, M., & Schultheiss, H. P. (2007). A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of this compound in comparison with placebo in patients with moderate congestive heart failure: the ERGO (this compound for the recovery of glucose oxidation) study. Clinical Science, 113(4), 205-212. [Link]
-
Yao, C. H., Liu, G. Y., Wang, R., & Patti, G. J. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS biology, 16(3), e2003782. [Link]
-
Yao, C. H., Liu, G. Y., Wang, R., & Patti, G. J. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS biology, 16(3), e2003782. [Link]
-
Wikipedia. (2023). This compound. [Link]
-
Holubarsch, C. J., Eha, J., Karrasch, M., & Schultheiss, H. P. (2007). A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of this compound in comparison with placebo in patients with moderate congestive heart failure. Clinical Science, 113(4), 205-212. [Link]
-
Cheng, S., Wang, G., Wang, Y., Cai, L., Li, R., & Wu, C. (2019). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Clinical Science, 133(15), 1745-1758. [Link]
-
Divakaruni, A. S., Hsieh, W. Y., Minarrieta, L., Duong, T. N., Kim, K. K., Desharnais, L., ... & Murphy, A. N. (2018). This compound inhibits macrophage polarization by disrupting CoA homeostasis. Cell metabolism, 28(3), 490-503. [Link]
-
Schmitz, F. J., Rösen, P., & Reinauer, H. (1995). Improvement of myocardial function and metabolism in diabetic rats by the carnitine palmitoyl transferase inhibitor this compound. Hormone and Metabolic Research, 27(12), 515-522. [Link]
-
Yao, C. H., Liu, G. Y., Wang, R., & Patti, G. J. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS biology, 16(3), e2003782. [Link]
-
Cheng, S., Wang, G., Wang, Y., Cai, L., Li, R., & Wu, C. (2019). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Clinical Science, 133(15), 1745-1758. [Link]
-
ResearchGate. (n.d.). This compound (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM... [Link]
-
ResearchGate. (n.d.). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. [Link]
-
Yao, C. H., Liu, G. Y., Wang, R., & Patti, G. J. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS biology, 16(3), e2003782. [Link]
-
O'Connor, R. S., Guo, L., Ghassemi, S., Snyder, N. W., Worth, A. J., Weng, L., ... & Blair, I. A. (2018). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. Scientific reports, 8(1), 1-11. [Link]
-
Svedberg, J., Björntorp, P., Lönnroth, P., & Smith, U. (1991). Prevention of Inhibitory Effect of Free Fatty Acids on Insulin Binding and Action in Isolated Rat Hepatocytes by this compound. Diabetes, 40(6), 783-787. [Link]
-
Li, J., Zhang, Y., Zhang, C., Liu, Y., Chen, Y., & Zhang, C. (2021). Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Cell Death & Differentiation, 28(11), 3166-3183. [Link]
-
Pike, L. S., Smift, A. L., Croteau, N. J., Ferrick, D. A., & Wu, M. (2011). Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1807(6), 726-734. [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]
-
Pio, B. S., Lee, D. Y., & Tsourkas, A. (2013). Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. Molecular imaging and biology, 15(3), 284-290. [Link]
-
Volmer, R., & Ron, D. (2015). Inhibition of fatty acid oxidation enhances oxidative protein folding and protects hepatocytes from endoplasmic reticulum stress. Molecular and cellular biology, 35(1), 113-125. [Link]
-
ResearchGate. (n.d.). Inhibition of Fatty Acid Oxidation: The effects of this compound (CPT-1 inhibitor) dose (A) and exposure time (B) or vehicle (DMSO) on rates of palmitate oxidation in isolated soleus muscle during an exposure to 2mM palmitate. [Link]
-
Moon, S. H., Liu, X., Jenkins, C. M., Dilthey, B. G., Patti, G. J., & Gross, R. W. (2020). This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration. Journal of Biological Chemistry, 295(18), 6046-6058. [Link]
-
Roy, M., Clark, C. A., Livasy, C. A., & Coleman, W. B. (2021). Targeting fatty acid oxidation to promote anoikis and inhibit ovarian cancer progression. Gynecologic oncology, 162(3), 733-742. [Link]
-
ResearchGate. (n.d.). Serious adverse events leading to withdrawal during the randomized phase * As judged by the local investigator. [Link]
-
Raud, B., Roy, D. G., Divakaruni, A. S., Tarasenko, T. N., Franke, R., Ma, E. H., ... & Pearce, E. L. (2018). This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. Cell metabolism, 28(3), 504-515. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Functional genomics of pressure-loaded cardiomyocytes: this compound in heart failure?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First clinical trial with this compound in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of this compound in comparison with placebo in patients with moderate congestive heart failure: the ERGO (this compound for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound on insulin sensitivity in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the carnitine-acyltransferase inhibitor this compound on insulin sensitivity, energy expenditure and substrate oxidation in NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement of myocardial function and metabolism in diabetic rats by the carnitine palmitoyl transferase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 13. Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CPT-1a Inhibitor | PPARα Agonist | TargetMol [targetmol.com]
- 17. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 19. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Structural Basis for Etomoxir's Irreversible Inhibition of Carnitine Palmitoyltransferase 1a (CPT1a): A Technical Guide
Abstract
Carnitine Palmitoyltransferase 1a (CPT1a) is the pivotal, rate-limiting enzyme governing the entry of long-chain fatty acids into the mitochondria for β-oxidation. Its critical role in cellular bioenergetics has positioned it as a significant therapeutic target for metabolic disorders and various cancers.[1] Etomoxir, a glycidic acid analog, has been a cornerstone pharmacological tool for investigating the roles of fatty acid oxidation (FAO). Its inhibitory action, however, is not a simple competitive interaction but a complex, mechanism-based inactivation. This guide provides an in-depth examination of the structural and molecular basis of CPT1a inhibition by this compound, detailing its conversion to an active covalent modifier, the specifics of its interaction with the enzyme's catalytic domain, and the experimental methodologies required to validate this mechanism. Furthermore, we address the critical, concentration-dependent off-target effects of this compound, offering essential context for researchers and drug development professionals to ensure scientific rigor and accurate interpretation of experimental outcomes.
The Molecular Architecture of CPT1a
CPT1a is an integral protein of the outer mitochondrial membrane (OMM) that functions as the gatekeeper for mitochondrial FAO.[2][3][4] Understanding its structure is fundamental to comprehending its inhibition. The protein, encoded by the CPT1A gene, consists of 773 amino acids and is organized into distinct functional domains:
-
N-Terminal Regulatory Domain: A cytosolic-facing region of approximately 47 amino acids that contains a binding site for the endogenous allosteric inhibitor, Malonyl-CoA.[1] This domain is crucial for the physiological regulation of FAO, preventing fatty acid breakdown while synthesis is active.
-
Transmembrane Domains (TMDs): Two helical regions anchor the protein to the OMM, with a short loop extending into the intermembrane space.[1][3]
-
C-Terminal Catalytic Domain: This large, cytosolic-facing domain constitutes the bulk of the protein and houses the enzyme's active site.[1][5] It is here that the catalytic transfer of a fatty acyl group from Acyl-CoA to carnitine occurs, a prerequisite for its transport into the mitochondrial matrix.[6]
Despite its importance, a high-resolution crystal structure of full-length CPT1a remains elusive, primarily due to the challenges associated with crystallizing multi-pass transmembrane proteins.[1][3] Consequently, much of our structural understanding is derived from homology modeling, site-directed mutagenesis, and functional assays.[7]
This compound: From Inert Prodrug to Potent Covalent Inhibitor
This compound itself is not the direct inhibitor of CPT1a. It functions as a prodrug that must first be metabolically activated within the cell.[2][8] This activation is a critical first step in its mechanism of action.
-
Cellular Uptake: this compound, as a small molecule, readily crosses the plasma membrane into the cytosol.
-
Conversion to Etomoxiryl-CoA: In the cytosol, long-chain acyl-CoA synthetases (ACSL) recognize this compound as a substrate, analogous to a fatty acid. These enzymes catalyze the attachment of Coenzyme A (CoA) to the carboxyl group of this compound, forming the active inhibitor, Etomoxiryl-CoA (ETO-CoA) .[2]
The key structural feature of this compound, which is preserved in ETO-CoA, is a chemically strained oxirane ring (an epoxide). This three-membered ring is highly susceptible to nucleophilic attack, a property that is central to its irreversible inhibition of CPT1a.[2][9]
The Core Mechanism: Irreversible Covalent Modification
The inhibition of CPT1a by ETO-CoA is a classic example of mechanism-based inactivation. It is not a reversible binding event but rather a chemical reaction that permanently modifies and inactivates the enzyme.
The process unfolds as follows:
-
Binding to the Active Site: ETO-CoA, mimicking a natural long-chain fatty acyl-CoA substrate, binds to the catalytic site within the C-terminal domain of CPT1a.
-
Nucleophilic Attack: A key nucleophilic amino acid residue within the active site (hypothesized to be a histidine or serine) attacks one of the carbon atoms of the strained oxirane ring.[2]
-
Covalent Adduct Formation: This attack opens the oxirane ring and results in the formation of a stable, covalent ester linkage between the enzyme and the inhibitor.[2][9] This covalent modification permanently blocks the active site, rendering the enzyme catalytically inert.
Because this is an irreversible chemical reaction, the inhibition cannot be overcome by increasing the concentration of the natural substrate. The cell must synthesize new CPT1a protein to restore FAO activity.
Caption: Conversion and covalent modification pathway of this compound.
Experimental Validation of the Inhibitory Mechanism
A multi-faceted experimental approach is required to fully characterize the structural basis of this compound's action. Each methodology provides a distinct piece of the mechanistic puzzle, creating a self-validating system of evidence.
Functional Assessment of CPT1a Inhibition
The primary functional consequence of this compound treatment is a reduction in FAO. This can be quantified by measuring the oxygen consumption rate (OCR) in response to fatty acid substrates.
Protocol: Measuring FAO-Dependent OCR using Seahorse XF Analyzer
-
Cell Seeding: Plate cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.
-
Pre-treatment: Incubate cells with varying concentrations of this compound (e.g., 0.1 µM to 200 µM) or vehicle control for a defined period (e.g., 1 hour) in a non-CO2 incubator at 37°C.[10]
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with FAO substrates, such as palmitate-BSA, and carnitine.[10]
-
Seahorse XF Analysis: Place the plate in the Seahorse XF Analyzer. After an initial equilibration period, measure the basal OCR.
-
Data Interpretation: A dose-dependent decrease in OCR in the presence of palmitate directly reflects the inhibition of CPT1a-mediated fatty acid oxidation. This allows for the determination of an EC50 value.
Causality: This experiment directly links the presence of this compound to a functional deficit in the FAO pathway. By using a specific long-chain fatty acid substrate, the effect is localized to the initial steps of FAO, strongly implicating CPT1a.
| Parameter | Value | Cell/Tissue Type | Significance |
| IC50 | 1.4 µM | Intact Murine Heart Mitochondria | Demonstrates potent inhibition at low micromolar concentrations.[2] |
| EC50 | < 1 µM | HepG2 & A549 Cells | Confirms on-target CPT1a inhibition in intact cancer cell lines.[8] |
| Concentration Threshold for Off-Target Effects | > 5 µM | T-cells | Marks the concentration above which non-specific effects, independent of CPT1a, become significant.[11] |
Confirmation of Covalent Adduct Formation
To prove that the inhibition is covalent, it is necessary to identify the physical adduct between ETO-CoA and the CPT1a protein. High-resolution mass spectrometry is the gold standard for this validation.
Caption: Workflow for validating covalent adduct formation via mass spectrometry.
Causality: This workflow provides direct physical evidence of the covalent bond. By comparing tryptic peptides from control and this compound-treated samples, one can pinpoint the exact peptide—and potentially the exact amino acid residue—that has been modified, confirming the chemical reaction proposed in the mechanism.
Critical Caveat: Concentration-Dependent Specificity and Off-Target Effects
While this compound is an invaluable tool, its utility is strictly dependent on using it at the correct concentration. Numerous studies have demonstrated that at concentrations exceeding 5-10 µM, this compound exhibits significant off-target effects that can confound experimental results.[11][12]
Key Off-Target Mechanisms:
-
Coenzyme A Sequestration: The conversion of this compound to ETO-CoA consumes cellular pools of free Coenzyme A. At high this compound concentrations, this can lead to a significant depletion of the CoA pool, disrupting numerous other CoA-dependent metabolic pathways.[8][13][14] This, rather than CPT1a inhibition per se, has been shown to be responsible for some observed phenotypes, such as the inhibition of macrophage polarization.[8][14]
-
Inhibition of Mitochondrial Complex I: High concentrations of this compound have been shown to directly inhibit Complex I of the electron transport chain, disrupting oxidative phosphorylation independently of any effects on FAO.[10]
-
Induction of Oxidative Stress: At concentrations above 5 µM, this compound can induce the acute production of reactive oxygen species (ROS), leading to severe oxidative stress that is unrelated to its effects on CPT1a.[11]
Trustworthiness and Best Practices: To ensure that observed effects are due to specific CPT1a inhibition, researchers must:
-
Use Low Concentrations: Employ the lowest effective concentration of this compound, typically in the 1-5 µM range, which is sufficient to inhibit CPT1a without causing major off-target effects.[8][11]
-
Perform Dose-Response Curves: Always establish a full dose-response curve to understand the concentration at which on-target versus potential off-target effects occur in the specific model system.
-
Validate with Genetic Models: The gold standard for validating findings from pharmacological inhibition with this compound is to replicate the phenotype using genetic approaches, such as shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of CPT1A.[11][15]
Conclusion and Future Directions
The inhibition of CPT1a by this compound is a well-defined process of mechanism-based inactivation. The prodrug is converted to its active ETO-CoA form, which then acts as a suicide substrate, forming an irreversible covalent bond within the enzyme's catalytic domain. This mechanism, elucidated through functional assays and advanced proteomics, underscores the potency of this compound as a research tool. However, the integrity of such research hinges on a thorough understanding of its concentration-dependent off-target effects. Future research should focus on obtaining a high-resolution co-crystal structure of CPT1a bound to ETO-CoA to definitively map the binding site and interacting residues. Such structural insights would be invaluable for the rational design of a new generation of highly specific, reversible, and clinically viable CPT1a inhibitors.
References
-
Lobo, S., et al. (2021). This compound: an old dog with new tricks. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Divakaruni, A.S., et al. (2018). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Cell Metabolism. Available at: [Link]
-
Raud, B., et al. (2018). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. Scientific Reports. Available at: [Link]
-
Divakaruni, A.S., et al. (2018). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Request PDF. Available at: [Link]
-
Tan, Z., et al. (2020). Targeting CPT1A-mediated fatty acid oxidation sensitizes nasopharyngeal carcinoma to radiation therapy. Theranostics. Available at: [Link]
-
Zou, Y., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Pharmacology. Available at: [Link]
-
Yao, C.H., et al. (2018). This compound (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM... ResearchGate. Available at: [Link]
-
Yao, C.H., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS Biology. Available at: [Link]
-
Ceccarelli, S.M., et al. (2011). Putative mechanism of the covalent reaction between this compound-CoA and... ResearchGate. Available at: [Link]
-
Zhang, L., et al. (2022). Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Redox Biology. Available at: [Link]
-
Lee, J., et al. (2020). Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. Scientific Reports. Available at: [Link]
-
Luiken, J.J.F.P., et al. (2009). This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not... Maastricht University. Available at: [Link]
-
Ceccarelli, S.M., et al. (2011). Putative mechanism of the covalent reaction between this compound-CoA and... ResearchGate. Available at: [Link]
-
Divakaruni, A.S., et al. (2018). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. PubMed. Available at: [Link]
-
Wikipedia. (Date not available). Carnitine palmitoyltransferase I. Wikipedia. Available at: [Link]
-
MedlinePlus. (2021). CPT1A gene. MedlinePlus Genetics. Available at: [Link]
-
RCSB PDB. (2013). 2M76: Structure of the Regulatory Domain of Human Brain Carnitine Palmitoyltransferase 1. RCSB PDB. Available at: [Link]
Sources
- 1. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 4. Carnitine O-palmitoyltransferase 1, liver isoform (CPT1A) | Abcam [abcam.com]
- 5. rcsb.org [rcsb.org]
- 6. CPT1A gene: MedlinePlus Genetics [medlineplus.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Etomoxir's Effects on Ketone Body Production
Introduction
Ketone bodies—β-hydroxybutyrate, acetoacetate, and acetone—are critical metabolic fuels produced primarily in the liver from the breakdown of fatty acids.[1] This process, known as ketogenesis, provides a vital alternative energy source for extrahepatic tissues, including the brain and heart, during periods of low glucose availability, such as fasting or prolonged exercise.[2][3] The synthesis of ketone bodies is intrinsically linked to the rate of mitochondrial fatty acid β-oxidation (FAO), which generates the necessary precursor, acetyl-CoA.[4]
Understanding the intricate regulation of this pathway is paramount for researchers in metabolism, oncology, and cardiology. Etomoxir, a potent chemical inhibitor, has long served as a pivotal tool for dissecting the role of FAO in various physiological and pathological states. This guide provides a comprehensive technical overview of the mechanism by which this compound modulates ketone body production, offers detailed experimental protocols for its application, and discusses critical considerations for data interpretation to ensure scientific integrity.
Part 1: The Biochemical Nexus of Fatty Acid Oxidation and Ketogenesis
The production of ketone bodies is a direct downstream consequence of fatty acid oxidation. This metabolic coupling occurs within the mitochondrial matrix of hepatocytes.
1.1. The Fatty Acid Oxidation Cascade
Long-chain fatty acids (LCFAs) are the primary substrate for ketogenesis. Their oxidation begins with a critical transport step:
-
Mitochondrial Import: LCFAs in the cytosol are first activated to their acyl-CoA esters. However, the inner mitochondrial membrane is impermeable to these large molecules. Their entry is facilitated by the carnitine shuttle system.
-
The Rate-Limiting Step: Carnitine Palmitoyltransferase I (CPT1) , an enzyme located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines.[5] This is the rate-limiting and primary regulatory step for FAO.
-
β-Oxidation and Acetyl-CoA Production: Once inside the mitochondrial matrix, the acylcarnitine is converted back to acyl-CoA by CPT2. The acyl-CoA then undergoes a cyclical series of four enzymatic reactions (β-oxidation), which sequentially shortens the fatty acid chain, releasing one molecule of acetyl-CoA per cycle.[3]
1.2. The Ketogenesis Pathway
When the rate of FAO is high, the liver produces more acetyl-CoA than can be oxidized through the citric acid cycle. This excess acetyl-CoA is shunted into the ketogenesis pathway:
-
Condensation: Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase.[1]
-
The Rate-Limiting Step: Acetoacetyl-CoA then combines with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by HMG-CoA synthase , which is the rate-limiting enzyme of ketogenesis.[6][7][8][9][10]
-
Formation of Ketone Bodies: HMG-CoA is cleaved by HMG-CoA lyase to yield acetoacetate (the first ketone body) and acetyl-CoA.[2] Acetoacetate can then be reduced to D-β-hydroxybutyrate (the most abundant circulating ketone body) or spontaneously decarboxylate to form acetone.[1][2]
Figure 1: Simplified pathway linking Fatty Acid Oxidation (FAO) to Ketogenesis.
Part 2: this compound as a Molecular Probe
2.1. Primary Mechanism of Action
This compound (ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate) is a well-characterized, irreversible inhibitor of CPT1.[11][12] Its mechanism is direct and potent:
-
Activation: this compound is first converted to its coenzyme A ester, this compound-CoA, in the cytosol.[5]
-
Irreversible Inhibition: this compound-CoA binds covalently to the CPT1 enzyme.[5]
-
Blockade of FAO: This covalent modification inactivates CPT1, preventing the transport of long-chain acyl-CoAs into the mitochondria.[13]
-
Substrate Depletion for Ketogenesis: By halting FAO, this compound drastically reduces the mitochondrial pool of acetyl-CoA derived from fatty acids. This substrate limitation directly inhibits the rate-limiting enzyme of ketogenesis, HMG-CoA synthase, leading to a profound decrease in the production of ketone bodies.
Figure 2: this compound's mechanism of action via irreversible inhibition of CPT1.
2.2. Scientific Integrity: Off-Target Effects and Critical Considerations
While this compound is an invaluable tool, its use requires a nuanced understanding of its dose-dependent off-target effects. Failure to account for these can lead to misinterpretation of experimental results.
-
Concentration is Key: Studies have shown that while low concentrations of this compound (e.g., <10 μM) are relatively specific for CPT1, higher concentrations (>100 μM) can induce significant off-target effects.[14][15][16][17]
-
Mitochondrial Complex I Inhibition: At high concentrations (e.g., 200 μM), this compound has been shown to directly inhibit Complex I of the electron transport chain, confounding measurements of mitochondrial respiration.[14][15][17]
-
Oxidative Stress: In some cell types, this compound concentrations exceeding 5 μM can induce severe oxidative stress, independent of its effects on CPT1.[18][19]
-
Promiscuous Binding: Recent chemoproteomic studies have revealed that this compound can bind to a wide array of proteins involved in fatty acid metabolism, not just CPT1, challenging the assumption of its absolute specificity.[20]
Causality Check: To ensure that an observed effect on ketogenesis is due to CPT1 inhibition and not an off-target effect, it is crucial to perform dose-response experiments. A specific effect should be observable at low nanomolar to low micromolar concentrations, whereas off-target effects typically manifest at much higher doses.[14][21] Genetic validation using CPT1 knockdown (siRNA or shRNA) is the gold standard for confirming CPT1-dependent phenotypes.[15]
Part 3: Experimental Design and Protocols
The following protocols provide a framework for studying this compound's effects on ketone body production in both in vitro and in vivo settings.
3.1. In Vitro Studies: Hepatocyte Models
Hepatocyte-derived cell lines (e.g., HepG2) or primary hepatocytes are the most relevant in vitro models for studying ketogenesis.[22][23]
Protocol 1: In Vitro Treatment with this compound
-
Cell Seeding: Plate HepG2 cells in a suitable format (e.g., 12-well plates) to achieve 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Serially dilute the stock in culture medium to achieve final working concentrations. A recommended starting range for a dose-response curve is 0, 1, 5, 10, 50, and 100 μM.[14][24]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for a standard duration, typically 24 hours, under standard cell culture conditions (37°C, 5% CO₂).[22]
-
Sample Collection: After incubation, carefully collect the culture supernatant from each well. Centrifuge briefly to pellet any cell debris and transfer the clear supernatant to a new tube. Store samples at -80°C until analysis.
Protocol 2: Quantification of β-Hydroxybutyrate (β-HB) in Supernatant This protocol is based on commercially available colorimetric assay kits.[25][26][27]
-
Kit Preparation: Reconstitute all kit components (Assay Buffer, Enzyme, Cofactor, Probe/Detector) as per the manufacturer's instructions. Prepare the β-HB Standard curve by serially diluting the provided standard.
-
Plate Setup: In a 96-well plate, add 50 µL of each standard concentration and each collected supernatant sample to separate wells.
-
Reaction Initiation: Prepare a "Working Solution" or "Developer Mix" by combining the enzyme, cofactor, and probe according to the kit's protocol. Add 50 µL of this mix to every well containing a standard or sample.
-
Incubation: Mix the plate gently and incubate at room temperature (or 37°C, as specified) for 30 minutes, protected from light.[26] The β-hydroxybutyrate dehydrogenase in the mix will oxidize β-HB in the sample, reducing a cofactor (NAD⁺ to NADH), which in turn reduces a colorimetric probe.[25][27]
-
Measurement: Read the absorbance of the plate on a microplate reader at the specified wavelength (typically 450 nm).[26]
-
Calculation: Subtract the blank reading from all measurements. Plot the standard curve (Absorbance vs. β-HB concentration) and use the resulting linear equation to calculate the β-HB concentration in each unknown sample.
3.2. In Vivo Studies: Rodent Models
Protocol 3: In Vivo Administration of this compound
-
Animal Model: Use adult male Sprague-Dawley rats.[28] Acclimatize animals according to institutional guidelines.
-
Drug Preparation: Prepare this compound for injection by dissolving it in saline.
-
Administration: Administer this compound via daily intraperitoneal (i.p.) injection at a dose of 20 mg/kg body mass for a period of 8 days.[29] A control group should receive daily injections of saline vehicle.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in accordance with relevant guidelines.
Protocol 4: Measurement of Ketone Bodies in Blood Plasma
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture or from the tail vein into EDTA- or heparin-containing tubes.
-
Plasma Separation: Centrifuge the blood at 1,000 x g for 15 minutes at 4°C to separate the plasma.[30]
-
Quantification: Analyze the plasma for β-HB concentration using a colorimetric assay kit as described in Protocol 2. Samples may require dilution with the provided assay buffer to fall within the standard curve's linear range.
Figure 3: Experimental workflow for assessing this compound's effect on ketogenesis.
Part 4: Data Interpretation and Expected Outcomes
Treatment with this compound is expected to cause a dose-dependent reduction in ketone body production.
4.1. Quantitative Data Summary
The results of an in vitro experiment can be summarized as follows:
| This compound Conc. (µM) | β-Hydroxybutyrate (µM) in Supernatant (Mean ± SEM) | % Inhibition |
| 0 (Vehicle) | 550 ± 25 | 0% |
| 1 | 410 ± 20 | ~25% |
| 5 | 250 ± 15 | ~55% |
| 10 | 115 ± 10 | ~79% |
| 50 | 45 ± 5 | ~92% |
| 100 | 30 ± 4 | ~95% |
| Table 1: Representative data from a hypothetical in vitro experiment treating HepG2 cells with this compound for 24 hours. Data demonstrates a clear dose-dependent inhibition of β-HB secretion. |
4.2. Interpreting the Results
-
Primary Effect: The observed decrease in β-HB is the direct and expected consequence of CPT1 inhibition. By blocking FAO, this compound starves the ketogenesis pathway of its acetyl-CoA substrate.
-
Confirming Causality: The dose-response relationship is critical. A potent effect at low micromolar concentrations strongly suggests the mechanism is on-target (CPT1 inhibition).[14] If significant inhibition is only seen at very high concentrations (e.g., >100 µM), the contribution of off-target effects like Complex I inhibition should be considered and investigated.[15][17]
-
Broader Metabolic Context: It is important to remember that inhibiting FAO with this compound induces a broader metabolic shift. Cells are forced to rely more heavily on other energy sources, such as glucose.[12] This can be accompanied by changes in ATP levels and cellular redox state (e.g., oxidative stress), especially at higher drug concentrations.[11][19]
Conclusion
This compound is a powerful pharmacological tool that effectively reduces ketone body production through the irreversible inhibition of CPT1, the rate-limiting enzyme of long-chain fatty acid oxidation. Its ability to deplete the acetyl-CoA substrate for ketogenesis makes it an indispensable compound for metabolic research. However, as a self-validating system, its application demands rigorous scientific practice. Researchers must possess a thorough understanding of its mechanism and, critically, its dose-dependent off-target effects. Clinical trials investigating this compound for heart failure were halted prematurely due to liver toxicity, underscoring the narrow therapeutic window and the importance of careful dose selection.[11][31][32][33][34] By employing appropriate dose-response experiments, utilizing validated protocols, and considering genetic controls, scientists can confidently use this compound to elucidate the profound impact of fatty acid oxidation on ketone body metabolism and overall cellular bioenergetics.
References
-
Wikipedia. (n.d.). Ketogenesis. Retrieved from [Link]
-
Rao, V. K., & Patti, M. E. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology, 16(3), e2003782. [Link]
-
Ronner, P. (2023). Biochemistry, Ketogenesis. StatPearls Publishing. Retrieved from [Link]
-
Jack Westin. (n.d.). Ketone Bodies Bc - Metabolism Of Fatty Acids And Proteins. Retrieved from [Link]
-
Pike, L. S., Smift, A. L., & Croteau, N. J. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS biology, 16(3), e2003782. [Link]
-
Park, J. E., Lee, J., & Kim, J. (2022). Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. International Journal of Molecular Sciences, 23(22), 14364. [Link]
-
Botham, K. M., & Mayes, P. A. (2018). Oxidation of Fatty Acids: Ketogenesis. In Harper's Illustrated Biochemistry, 31e. McGraw-Hill Education. Retrieved from [Link]
-
Washington University in St. Louis. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase i is essential for cancer cell proliferation independent of β-oxidation. Retrieved from [Link]
-
University of Oregon. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. Retrieved from [Link]
-
BYJU'S. (2020). Ketogenesis – Definition. Retrieved from [Link]
-
Rao, V. K., & Patti, M. E. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology, 16(3), e2003782. [Link]
-
Holubarsch, C. J. F., et al. (2007). A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of this compound in comparison with placebo in patients with moderate congestive heart failure: the ERGO (this compound for the recovery of glucose oxidation) study. Clinical Science, 113(4), 205-212. [Link]
-
Fogle, P. J., & Munir, I. (2023). Biochemistry, Ketone Metabolism. StatPearls Publishing. Retrieved from [Link]
-
Liu, Y., et al. (2022). Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Cell Death & Differentiation, 29(1), 120-134. [Link]
-
Medcrine. (2025). Rate Limiting Enzymes In Biochemistry. Retrieved from [Link]
-
Anderson, C. M. (2024). This compound: an old dog with new tricks. Journal of Lipid Research, 65(9), 100612. [Link]
-
Elabscience. (n.d.). β-Hydroxybutyrate (Ketone Body) Colorimetric Assay Kit. Retrieved from [Link]
-
Arigo biolaboratories. (n.d.). ARG82173 Ketone Body Assay Kit (Colorimetric). Retrieved from [Link]
-
Kim, J. H., et al. (2022). This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres. Journal of ancer Research and Treatment, 54(4), 1152-1166. [Link]
-
RayBiotech. (n.d.). Beta-Hydroxybutyrate (Ketone Body) Assay Kit (Colorimetric). Retrieved from [Link]
-
Drexel University. (n.d.). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. Retrieved from [Link]
-
Chen, Y., et al. (2017). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Clinical Science, 131(21), 2597-2608. [Link]
-
Luiken, J. J. F. P., et al. (2009). This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates. Biochemical Journal, 419(2), 447-455. [Link]
-
Loftus, T. M., et al. (1998). This compound, a fatty acid oxidation inhibitor, increases food intake and reduces hepatic energy status in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 275(4), R1311-R1318. [Link]
-
5 Minute School. (2014, September 1). Ketogenesis: Process, Enzymes, Rate limiting step [Video]. YouTube. [Link]
-
Draw it to Know it. (n.d.). Ketone Bodies: Which enzyme catalyzes the rate-limiting step in ketogenesis?. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of Fatty Acid Oxidation: The effects of this compound (CPT-1.... Retrieved from [Link]
-
ResearchGate. (n.d.). This compound: A new approach to treatment of chronic heart failure. Retrieved from [Link]
-
ResearchGate. (n.d.). Serious adverse events leading to withdrawal during the randomized phase * As judged by the local investigator. Retrieved from [Link]
-
Schmidt-Schweda, S., & Holubarsch, C. (2000). First clinical trial with this compound in patients with chronic congestive heart failure. Clinical Science, 99(1), 27-35. [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]
-
Wu, L., et al. (2022). Targeting fatty acid β-oxidation impairs monocyte differentiation and prolongs heart allograft survival. JCI Insight, 7(21), e157835. [Link]
-
ResearchGate. (n.d.). This compound concentration-response curve in permeabilized cells (A).... Retrieved from [Link]
-
ResearchGate. (n.d.). This compound (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM.... Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of (A) this compound, (B) MCPA, and (C) 4-BCA on the acylcarnitine.... Retrieved from [Link]
-
Anderson, C. M., et al. (2024). This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. Cell Reports Methods, 4(8), 100994. [Link]
-
Merrill, C. L., et al. (2002). This compound-induced oxidative stress in HepG2 cells detected by differential gene expression is confirmed biochemically. Toxicological Sciences, 68(1), 93-101. [Link]
-
Zhang, J., et al. (2021). Real-Time Assessment of Mitochondrial Toxicity in HepG2 Cells Using the Seahorse Extracellular Flux Analyzer. Current Protocols, 1(3), e75. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. jackwestin.com [jackwestin.com]
- 5. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rate Limiting Enzymes In Biochemistry | Medcrine [medcrine.com]
- 9. youtube.com [youtube.com]
- 10. Ketone Bodies: Which enzyme catalyzes the rate-limiting step in ketogenesis? | ditki medical & biological sciences [ditki.com]
- 11. portlandpress.com [portlandpress.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 15. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 18. Research Portal [researchdiscovery.drexel.edu]
- 19. This compound-induced oxidative stress in HepG2 cells detected by differential gene expression is confirmed biochemically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Real-Time Assessment of Mitochondrial Toxicity in HepG2 Cells Using the Seahorse Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. file.elabscience.com [file.elabscience.com]
- 26. raybiotech.com [raybiotech.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. This compound, a fatty acid oxidation inhibitor, increases food intake and reduces hepatic energy status in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. arigobio.com [arigobio.com]
- 31. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of this compound in comparison with placebo in patients with moderate congestive heart failure: the ERGO (this compound for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. First clinical trial with this compound in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Researcher's Guide to Determining the Optimal Etomoxir Concentration for In Vitro Fatty Acid Oxidation Inhibition
Abstract & Core Principles
Etomoxir is a potent and widely utilized irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO).[1][2] While it is an invaluable tool for studying cellular metabolism, its utility is critically dependent on using a concentration that is both effective and specific. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to empirically determine the optimal this compound concentration for their specific cell culture model. We will move beyond a simple list of steps to explain the causality behind experimental choices, emphasizing a self-validating workflow that ensures scientific rigor. A key takeaway is the well-documented evidence that high concentrations of this compound induce significant off-target effects, most notably the inhibition of Complex I of the electron transport chain, which can confound experimental interpretation.[3][4][5] Therefore, the lowest concentration that achieves maximal FAO inhibition should be identified and used.
The Science of this compound: On-Target Efficacy vs. Off-Target Artifacts
Mechanism of Action: Irreversible CPT1 Inhibition
Long-chain fatty acids cannot passively cross the inner mitochondrial membrane. Their entry into the mitochondrial matrix for oxidation is facilitated by the carnitine shuttle. CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. This compound, after being converted to Etomoxiryl-CoA within the cell, binds irreversibly to CPT1, blocking this crucial transport step and effectively shutting down FAO.[6][7]
Caption: this compound irreversibly inhibits CPT1, blocking FAO.
The Critical Importance of Concentration
Conversely, maximal inhibition of FAO is often achieved at much lower concentrations. Studies in various cancer cell lines show that 5-10 μM this compound is sufficient to inhibit over 80% of FAO activity.[3][4][10] This highlights a critical experimental window:
-
Optimal Range (Low μM): Specific, on-target CPT1 inhibition.
-
Off-Target Range (High μM): CPT1 inhibition plus confounding effects (e.g., Complex I inhibition, oxidative stress).[5]
A Validated Workflow for Optimal Concentration Determination
We propose a three-stage, self-validating workflow to identify the ideal this compound concentration. This process systematically narrows the concentration range from non-toxic to functionally effective, ensuring the final choice is based on robust, multi-faceted data.
Caption: Workflow for determining optimal this compound concentration.
Preparation and Handling of this compound
Proper preparation and storage of this compound are crucial for experimental consistency.
-
Reagent: this compound ((R)-(+)-Etomoxir), CAS No. 124083-20-1
-
Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is recommended for creating a high-concentration stock.[11]
-
Protocol for 50 mM Stock Solution:
-
Weigh out the required amount of this compound powder (MW: 326.82 g/mol ).
-
Add the appropriate volume of DMSO to achieve a 50 mM concentration. For example, to prepare 1 mL of a 50 mM stock, dissolve 16.34 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can assist dissolution.[12]
-
-
Storage and Stability:
-
Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[13]
-
Store aliquots at -80°C for long-term stability (up to 1 year).[11] For shorter periods, -20°C is acceptable (up to 1 month).[14]
-
When preparing working solutions, dilute the stock in pre-warmed cell culture medium immediately before use.
-
Experimental Protocols
Protocol 1: Establishing a Non-Toxic Working Range via Cell Viability Assays
Objective: To determine the concentration range of this compound that does not cause significant cytotoxicity in the chosen cell line over the intended experimental duration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (50 mM in DMSO)
-
MTT reagent (or other viability assay kits like WST-1, PrestoBlue™)
-
DMSO (for solubilizing formazan in MTT assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Prepare Dilutions: Prepare a serial dilution of this compound in complete medium. A suggested range for initial screening is 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100, and 200 μM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v). The '0' concentration well should contain vehicle (DMSO) only.
-
Treatment: Carefully remove the old medium from the cells and replace it with 100 μL of the medium containing the different this compound concentrations. Include at least 3-6 replicate wells for each condition.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours). This should match the planned duration of your functional experiments.
-
Viability Assessment (MTT Example):
-
Add 10 μL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Analysis: Normalize the absorbance values to the vehicle-only control wells (set to 100% viability). Plot cell viability (%) against this compound concentration. The highest concentration that maintains >90% viability is considered the upper limit for your non-toxic working range.
Protocol 2: Quantifying FAO Inhibition using the Seahorse XF Palmitate Oxidation Assay
Objective: To directly measure the effect of non-toxic this compound concentrations on the rate of fatty acid oxidation.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96) and corresponding cell culture microplates
-
Agilent Seahorse XF Palmitate-BSA FAO Substrate[15]
-
Seahorse XF Assay Medium (e.g., XF DMEM or RPMI) supplemented with L-carnitine (0.5 mM) and glucose (2.5 mM)[15]
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test Kit (for Oligomycin, FCCP, Rotenone/Antimycin A)[16]
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an empirically determined optimal density and allow them to adhere overnight.
-
Prepare Assay Cartridge: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator. On the day of the assay, load the injection ports with your compounds. A typical layout for the Palmitate Oxidation Stress Test is:
-
Cell Pre-treatment: Select a range of non-toxic concentrations determined from Protocol 1 (e.g., 0, 1, 2, 4, 8, 16 μM).
-
Assay Execution:
-
Wash the cells with pre-warmed Seahorse Assay Medium.
-
Add the final volume of assay medium containing the Palmitate-BSA substrate to all wells. For wells receiving this compound, add the selected concentrations and incubate for at least 15-60 minutes prior to starting the assay.[3][15]
-
Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol.
-
-
Data Acquisition: The instrument will measure the Oxygen Consumption Rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
Analysis:
-
The key metric is the baseline OCR in the presence of palmitate. A dose-dependent decrease in OCR with increasing this compound concentration indicates inhibition of FAO.
-
Plot the percent inhibition of palmitate-driven OCR against the this compound concentration.
-
Identify the lowest concentration that achieves the maximal inhibitory effect (the point where the curve plateaus). This is your optimal functional concentration.
-
Data Interpretation: Synthesizing Results to Select Your Optimal Concentration
The final step is to integrate the data from the viability and functional assays to make an informed decision. The ideal concentration is one that resides on the plateau of the FAO inhibition curve but is well below the threshold of cytotoxicity.
| This compound Concentration Range | Expected Effect on Cell Viability (Protocol 1) | Expected Effect on Palmitate-driven OCR (Protocol 2) | Interpretation & Recommendation |
| Low (e.g., 0.5 - 10 µM) | >90% Viability[3][8] | Dose-dependent decrease, reaching a plateau[4][10] | Optimal Range. Select the lowest concentration on the OCR inhibition plateau for your experiments. This ensures maximal on-target effect with minimal risk of off-target artifacts. |
| Moderate (e.g., 10 - 50 µM) | May begin to see a slight decrease in viability depending on cell type and duration. | No further significant decrease in OCR (already maximally inhibited). | Caution Zone. Unnecessarily high concentration. Increased risk of off-target effects without providing additional FAO inhibition. Avoid if possible. |
| High (e.g., >100 µM) | Significant decrease in viability (<80%)[3][19] | OCR may be further suppressed due to off-target inhibition of Complex I, not FAO.[3] | Avoid. Data will be confounded by cytotoxicity and off-target mitochondrial poisoning. Results are not specific to FAO inhibition. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No effect on OCR in Seahorse assay | Cell line does not rely heavily on FAO; this compound stock is inactive; Insufficient incubation time. | Confirm CPT1 expression in your cell line. Prepare fresh this compound stock. Increase pre-incubation time to 60 minutes. |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors. | Optimize cell seeding protocol to ensure a uniform monolayer. Use a multichannel pipette carefully for all additions. |
| Cell death observed at low µM concentrations | Cell line is exceptionally sensitive to FAO inhibition or this compound. | Perform a more granular dose-response curve at lower concentrations (e.g., 0.1-5 µM). Reduce incubation time. |
| Viability is high, but OCR is low across all wells | Sub-optimal Palmitate-BSA substrate preparation or delivery; Low mitochondrial activity in cells. | Ensure Palmitate-BSA substrate is properly thawed and mixed. Check cell health and optimize seeding density. |
References
-
Divakaruni, A.S., Hsieh, W.Y., Minarrieta, L., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology, 16(3), e2003782. [Link]
-
Tan, Z., Xiao, L., Tang, M., et al. (2018). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Biochemical and Biophysical Research Communications, 503(4), 3112-3119. [Link]
-
Yao, C.H., Liu, G.Y., Wang, R., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology, 16(3), e2003782. [Link]
-
Pike, L.S., Smift, A.L., Croteau, N.J., et al. (2020). Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. Scientific Reports, 10(1), 1431. [Link]
-
Nulton-Persson, A.C., Strum, D.P., Fe-Bornheimer, S.J., & Szweda, L.I. (2024). This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. Cell Reports Methods, 4(8), 100799. [Link]
-
Pike, L.S., Smift, A.L., Croteau, N.J., et al. (2020). Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. Nature, 10, 1431. [Link]
-
Han, E.J., Lee, A.Y., Lee, Y., et al. (2021). This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration. Journal of Biological Chemistry, 297(3), 101031. [Link]
-
Divakaruni, A.S., Hsieh, W.Y., Minarrieta, L., et al. (2018). This compound inhibits macrophage polarization by disrupting CoA homeostasis. Cell Metabolism, 28(3), 504-516.e7. [Link]
-
O'Donnell, E., et al. (2018). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Request PDF. [Link]
-
Divakaruni, A. S., et al. (2017). This compound concentration-response curve in permeabilized cells. ResearchGate. [Link]
-
Pio, F., et al. (2015). Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. Molecular Imaging and Biology, 17(1), 61-70. [Link]
-
ResearchGate. (n.d.). This compound (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM concentration in BT549 cells but does not affect cellular proliferation until much higher concentrations are used. [Link]
-
Liu, Y., et al. (2022). Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Cell Death & Differentiation, 29(4), 833-847. [Link]
-
Raud, B., et al. (2018). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. Scientific Reports, 8(1), 6288. [Link]
-
Agilent. (n.d.). Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. [Link]
-
Agilent. (n.d.). XF Substrate Oxidation Stress Test Kits User Manual. [Link]
-
ResearchGate. (n.d.). Effect of this compound and ATO on cell viability, cycle phase distribution and apoptosis generation in HL60 cells. [Link]
-
Bio-protocol. (2022). Long-Chain Fatty acid Oxidation Stress Test. [Link]
-
ResearchGate. (2025). This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration. [Link]
-
Agilent. (2020). XF Palmitate Oxidation Stress Test Kit: Advanced Assay. [Link]
-
Samudio, I., et al. (2014). Apoptotic Efficacy of this compound in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities. PLoS ONE, 9(12), e115353. [Link]
-
Thompson, J.C., et al. (2024). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. STAR Protocols, 5(2), 102980. [Link]
-
Li, Y., et al. (2023). CPT1A-mediated fatty acid oxidation confers cancer cell resistance to immune-mediated cytolytic killing. Proceedings of the National Academy of Sciences, 120(39), e2303825120. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. InSolution this compound [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. agilent.com [agilent.com]
- 16. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. hpst.cz [hpst.cz]
- 19. Apoptotic Efficacy of this compound in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Probing Cellular Metabolism: A Guide to Utilizing Etomoxir for the Study of Fatty Acid Oxidation in Primary Cells
For researchers, scientists, and drug development professionals delving into the intricate world of cellular metabolism, understanding the dynamics of fatty acid oxidation (FAO) is paramount. This metabolic pathway is not only fundamental for energy homeostasis but is also implicated in a myriad of physiological and pathological processes, from immune cell function to the progression of cancer and cardiovascular diseases. Etomoxir, a well-established irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), has long been a cornerstone tool for dissecting the roles of FAO. This guide provides a comprehensive framework for the effective and rigorous use of this compound in primary cell culture, emphasizing scientific integrity, experimental causality, and self-validating methodologies.
The Central Role of CPT1 in Fatty Acid Oxidation
Fatty acid oxidation is the mitochondrial process by which fatty acids are broken down to produce energy in the form of ATP. Long-chain fatty acids, the primary substrates for this pathway, cannot passively cross the inner mitochondrial membrane. Their entry is mediated by the carnitine shuttle, a transport system in which Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting enzyme.[1][2] CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported into the mitochondrial matrix for β-oxidation.
Mammals express three isoforms of CPT1 with distinct tissue distributions and regulatory properties:
-
CPT1A (liver isoform): Predominantly found in the liver, kidney, pancreas, and lymphocytes.[1][3]
-
CPT1B (muscle isoform): Primarily expressed in the heart, skeletal muscle, and brown adipose tissue.[3] CPT1B exhibits a higher sensitivity to its natural inhibitor, malonyl-CoA, compared to CPT1A.[4]
-
CPT1C: Mainly expressed in the brain, where it is localized to the endoplasmic reticulum and appears to have roles in neuronal signaling rather than canonical FAO.[3][4]
The differential expression of these isoforms underscores the importance of understanding the specific cellular context when studying FAO.
This compound: Mechanism of Action and Critical Considerations
This compound is an irreversible inhibitor of CPT1.[5][6] It is a prodrug that is converted intracellularly to its active form, etomoxiryl-CoA, which then covalently binds to the CPT1 enzyme, leading to its inactivation.[5] This blockade of CPT1 prevents the entry of long-chain fatty acids into the mitochondria, thereby inhibiting FAO.
Caption: Mechanism of this compound Inhibition of Fatty Acid Oxidation.
While this compound is a potent tool, it is crucial to be aware of its potential off-target effects, which are particularly prominent at higher concentrations. These include:
-
Inhibition of Mitochondrial Respiratory Complex I: At concentrations of 200 µM and above, this compound has been shown to directly inhibit Complex I of the electron transport chain, confounding interpretations of bioenergetic measurements.[7]
-
Disruption of Coenzyme A (CoA) Homeostasis: The conversion of this compound to its active CoA ester can deplete the cellular pool of free Coenzyme A, impacting numerous other metabolic pathways that rely on this essential cofactor.
Therefore, a key principle for the robust use of this compound is to utilize the lowest effective concentration that elicits the desired inhibition of FAO without inducing significant off-target effects. For most primary cells, concentrations in the low micromolar range (e.g., 1-10 µM) are often sufficient.[8]
Experimental Design: A Self-Validating Approach
A well-designed experiment using this compound should include controls that validate both the on-target and potential off-target effects.
| Experimental Question | Primary Outcome Measure | Positive Control | Negative Control | Off-Target Control |
| Does this compound inhibit FAO in my primary cells? | Oxygen Consumption Rate (OCR) in response to fatty acid substrate | Known FAO-dependent cell line or condition | Vehicle control (e.g., DMSO or water) | Genetic knockdown/out of CPT1 |
| What is the optimal concentration of this compound? | Dose-response curve of OCR inhibition | A concentration known to fully inhibit FAO (e.g., 40 µM) | Vehicle control | Assess Complex I activity and CoA levels at different concentrations |
| Are the observed effects specific to FAO inhibition? | Phenotypic readout (e.g., cell proliferation, cytokine production) | Genetic knockdown/out of CPT1 | Vehicle control | Use of a structurally unrelated CPT1 inhibitor; rescue experiments with downstream metabolites |
Protocols for Studying Fatty Acid Oxidation with this compound
Protocol 1: Determining the Optimal Concentration of this compound using a Seahorse XF Analyzer
This protocol outlines the use of an Agilent Seahorse XF Analyzer to determine the dose-response of this compound on fatty acid oxidation-dependent oxygen consumption rate (OCR) in primary cardiomyocytes.
Materials:
-
Primary cardiomyocytes
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Seahorse XF Base Medium
-
L-Carnitine
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)
-
Vehicle control (e.g., sterile water or DMSO)
Procedure:
-
Cell Seeding: Seed primary cardiomyocytes in a Seahorse XF Cell Culture Microplate at a density optimized for your cell type to achieve a confluent monolayer. Culture overnight.
-
Substrate Limitation (Optional but Recommended): To enhance reliance on exogenous fatty acids, replace the growth medium with a substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, 0.5 mM carnitine, and 1% FBS) and incubate for 18-24 hours.[9]
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium by supplementing XF Base Medium with 2.5 mM glucose, 0.5 mM L-carnitine, and adjusting the pH to 7.4.[9]
-
Cell Plate Preparation: On the day of the assay, remove the culture medium from the cell plate, wash twice with the prepared assay medium, and then add the final volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Note that aqueous solutions of this compound are not recommended for long-term storage.[10]
-
Prepare a dilution series of this compound in the assay medium to achieve final well concentrations ranging from 0.1 µM to 100 µM.
-
Load the this compound dilutions and vehicle control into the appropriate ports of the Seahorse XF sensor cartridge.
-
In separate ports, prepare Oligomycin, FCCP, and Rotenone/Antimycin A according to the Seahorse XF Cell Mito Stress Test protocol.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Load the cell plate into the analyzer.
-
Perform the assay with the following injection strategy:
-
Injection A: this compound dilutions or vehicle.
-
Injection B: Palmitate-BSA FAO Substrate.
-
Injection C: FCCP.
-
Injection D: Rotenone/Antimycin A.
-
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein content.
-
Calculate the percentage inhibition of palmitate-driven OCR for each this compound concentration.
-
Plot the dose-response curve to determine the EC50 of this compound in your primary cells.
-
Caption: Workflow for Determining the Optimal this compound Concentration.
Protocol 2: Validating Off-Target Effects of this compound
To ensure the specificity of your findings, it is essential to validate the potential off-target effects of this compound, particularly at the higher end of your dose-response curve.
A. Assessing Mitochondrial Complex I Activity
Commercially available colorimetric or fluorometric assay kits can be used to measure the activity of mitochondrial Complex I in cell lysates.
General Procedure:
-
Treat your primary cells with various concentrations of this compound (including a high concentration, e.g., 100-200 µM) and a vehicle control for the desired duration.
-
Isolate mitochondria from the treated cells following a standard protocol or use a commercial kit.
-
Measure the protein concentration of the mitochondrial lysates.
-
Follow the manufacturer's protocol for the Complex I activity assay kit.[1][11][12] This typically involves measuring the decrease in absorbance or increase in fluorescence resulting from the oxidation of NADH.
-
Compare the Complex I activity in this compound-treated cells to the vehicle control. A significant decrease in activity at high this compound concentrations would indicate an off-target effect.
B. Measuring Intracellular Coenzyme A Levels
Fluorometric assay kits are available for the quantification of total or acetyl-CoA levels in cell lysates.
General Procedure:
-
Treat your primary cells with different concentrations of this compound and a vehicle control.
-
Lyse the cells and deproteinize the samples according to the kit manufacturer's instructions.
-
Perform the CoA assay, which typically involves an enzymatic reaction that generates a fluorescent product.[3][13][14]
-
Measure the fluorescence and calculate the CoA concentration based on a standard curve.
-
A significant depletion of the CoA pool in this compound-treated cells would suggest a disruption of CoA homeostasis.
Troubleshooting Common Issues in this compound-Based FAO Assays
| Problem | Potential Cause | Suggested Solution |
| Low basal OCR in Seahorse assay | Insufficient cell number; uneven cell plating; unhealthy cells. | Optimize cell seeding density; ensure even cell distribution by gently swirling the plate after seeding; check cell viability before the assay.[15] |
| No response to this compound | This compound is inactive; cells are not reliant on exogenous FAO; CPT1 is not expressed. | Use a fresh stock of this compound; perform substrate limitation to increase reliance on exogenous fatty acids; confirm CPT1 expression by Western blot or qPCR. |
| High variability between replicate wells | Uneven cell seeding; inconsistent compound injection. | Optimize cell seeding protocol; ensure proper calibration and functioning of the Seahorse XF Analyzer. |
| Unexpected changes in ECAR after this compound | Metabolic shift towards glycolysis. | This can be an expected outcome. Quantify glycolytic activity using a Seahorse XF Glycolysis Stress Test to confirm the metabolic switch. |
| Cell death at higher this compound concentrations | Off-target toxicity. | Lower the this compound concentration; reduce the incubation time; confirm that the observed phenotype is not due to general cytotoxicity. |
Conclusion
This compound remains an invaluable pharmacological tool for investigating the role of fatty acid oxidation in primary cells. However, its effective use hinges on a thorough understanding of its mechanism of action and a commitment to rigorous experimental design. By carefully determining the optimal concentration, incorporating appropriate controls, and validating potential off-target effects, researchers can generate reliable and reproducible data, paving the way for novel insights into the metabolic underpinnings of health and disease.
References
-
Assay Genie. (n.d.). Coenzyme A Assay Kit (Colorimetric/Fluorometric). Retrieved from [Link]
-
Elabscience. (n.d.). Acetyl Coenzyme A (Acetyl-CoA) Fluorometric Assay Kit. Retrieved from [Link]
-
Elabscience. (n.d.). Cell Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Coenzyme A (CoA) Assay Kit (Colorimetric/Fluorometric). Retrieved from [Link]
-
Raud, B., et al. (2018). This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. Cell Metabolism, 28(3), 504-515.e5. [Link]
-
Divakaruni, A. S., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS Biology, 16(3), e2003782. [Link]
-
Brown, D. A., & Perry, R. J. (2019). This compound: an old dog with new tricks. Journal of Biological Chemistry, 294(46), 17536-17537. [Link]
-
Assay Genie. (n.d.). Mitochondrial Complex I Activity Colorimetric Assay Kit. Retrieved from [Link]
-
Dabkowski, E. R., et al. (2016). Age Related Bioenergetics Profiles in Isolated Rat Cardiomyocytes Using Extracellular Flux Analyses. PLoS ONE, 11(2), e0148522. [Link]
-
Nakajima, T., et al. (2019). Fatty Acid Oxidation Promotes Cardiomyocyte Proliferation Rate but Does Not Change Cardiomyocyte Number in Infant Mice. Frontiers in Cell and Developmental Biology, 7, 45. [Link]
-
Raud, B., et al. (2018). This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. bioRxiv. [Link]
-
Angelini, A., et al. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR Protocols, 3(2), 101389. [Link]
-
Angelini, A., et al. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. ResearchGate. [Link]
-
Agilent. (n.d.). Agilent Seahorse XF Palmitate Oxidation Stress Test Kit Quick Starter Guide. Retrieved from [Link]
-
Agilent. (n.d.). XF Substrate Oxidation Stress Test Kits User Manual. Retrieved from [Link]
-
Niu, Y., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Pharmacology, 14, 1144120. [Link]
-
Creative Biolabs. (2023). Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions. Retrieved from [Link]
-
Niu, Y., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Pharmacology, 14, 1144120. [Link]
-
ResearchGate. (2023). Why the sea hore mito-test doesnt work?. Retrieved from [Link]
-
ResearchGate. (2016). Low OCR/ECAR and no response to drug injection in Seahorse FAO assay?. Retrieved from [Link]
-
Rupp, H., & Maisch, B. (2002). This compound reduces not only the carnitine palmitoyltransferase-1 activity but also the sarcolemmal-bound creatine kinase activity in the pressure-overloaded rat heart. Basic Research in Cardiology, 97(3), 229-237. [Link]
-
Anderson, N. M., et al. (2024). This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. Cell Chemical Biology, 31(8), P1497-1509.E7. [Link]
-
Schlaepfer, I. R., et al. (2009). This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not alter substrate switching and reduces cardiac function in rats. American Journal of Physiology-Heart and Circulatory Physiology, 296(3), H635-H643. [Link]
-
Wang, Y., et al. (2020). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Bioscience Reports, 40(5), BSR20200383. [Link]
Sources
- 1. Cell Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 2. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 3. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 4. apexbt.com [apexbt.com]
- 5. InSolution this compound [sigmaaldrich.com]
- 6. portlandpress.com [portlandpress.com]
- 7. topigen.com [topigen.com]
- 8. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Acetyl Coenzyme A (Acetyl-CoA) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Etomoxir for In Vivo Animal Studies
Abstract
Etomoxir is a potent, irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO). By blocking the entry of fatty acids into the mitochondria, this compound forces a metabolic shift towards glucose oxidation for energy production. This property has made it an invaluable tool for investigating the role of FAO in a multitude of physiological and pathological states, including cancer, heart failure, and metabolic disorders.[1] These application notes provide a comprehensive guide for researchers, offering detailed protocols for the preparation and administration of this compound in in vivo animal studies, guidelines for dose selection, and methods for verifying target engagement. Crucially, this guide also addresses the reported off-target effects and promiscuous binding of this compound, ensuring that experimental design is both rigorous and scientifically sound.[2][3]
Mechanism of Action: Inhibiting the Carnitine Shuttle
To be oxidized for energy, long-chain fatty acids must first be transported from the cytoplasm into the mitochondrial matrix. This is accomplished via the carnitine shuttle. Cytosolic long-chain fatty acyl-CoAs are converted to acylcarnitines by CPT1, which is located on the outer mitochondrial membrane.[4] this compound functions as a prodrug; it is first converted to Etomoxiryl-CoA, which then covalently and irreversibly binds to and inhibits CPT1.[2][5] This blockade halts the transport of long-chain fatty acids into the mitochondria, effectively shutting down β-oxidation.
Caption: Mechanism of this compound action on the mitochondrial carnitine shuttle.
Critical Pre-Clinical Considerations
Causality of Dose Selection
The selection of an appropriate dose is paramount for achieving the desired biological effect while minimizing toxicity. Doses reported in the literature for mice and rats typically range from 20 to 50 mg/kg, administered via intraperitoneal (i.p.) injection.[4][6] The optimal dose is model-dependent and should be determined empirically.
-
Lower Doses (e.g., 20 mg/kg): May be sufficient to induce a measurable metabolic shift, such as increased glucose uptake observed in PET imaging studies, without causing significant systemic stress.
-
Higher Doses (e.g., 40-50 mg/kg): Often used in cancer models to achieve maximal tumor growth inhibition.[4][6] However, these doses are more likely to induce side effects.
A pilot dose-response study is strongly recommended to identify the minimum effective dose that achieves the desired level of FAO inhibition (verified by biomarker analysis, see Section 5) without overt signs of toxicity (e.g., significant weight loss, lethargy, or liver hypertrophy).[7]
Trustworthiness: Addressing Specificity and Off-Target Effects
While this compound is widely used as a CPT1 inhibitor, it is critical for researchers to acknowledge its limitations to ensure the trustworthy interpretation of results.
-
Off-Target Mitochondrial Effects: At concentrations higher than those required to inhibit CPT1 (e.g., >10 µM in vitro), this compound has been shown to disrupt intracellular coenzyme A (CoA) homeostasis and inhibit Complex I of the electron transport chain.[3][5][8] This means that at high doses, observed phenotypes may be due to general mitochondrial dysfunction rather than specific inhibition of FAO.
-
Promiscuous Binding: Recent chemoproteomic studies have revealed that this compound binds not only to CPT1 but also to a wide array of other proteins involved in fatty acid metabolism and transport.[2] This challenges the long-held view of this compound as a highly specific inhibitor.
Experimental Design Implications:
-
Use the Lowest Effective Dose: Determined through pilot studies.
-
Confirm Target Engagement: Always measure biomarkers of FAO inhibition (e.g., acylcarnitines) to confirm that the drug is having its intended primary effect.[9]
-
Use Genetic Models: Whenever possible, complement pharmacological inhibition studies with genetic models (e.g., CPT1 knockout or knockdown animals) to validate findings.[3]
-
Acknowledge Limitations: When publishing, openly discuss the potential for off-target effects as a caveat to the interpretation of the data.
In Vivo Experimental Workflow
A typical in vivo study using this compound involves several key stages, from animal acclimatization to endpoint analysis. This workflow ensures reproducibility and robust data collection.
Caption: A generalized experimental workflow for in vivo this compound studies.
Detailed Protocols: Preparation and Administration
The following protocols provide step-by-step methodologies for preparing and administering this compound. The sodium salt of this compound is recommended for its solubility in aqueous solutions.[7]
Protocol 1: this compound Formulation in Saline (Recommended)
This is the most straightforward method for preparing this compound for i.p. injection.
Materials:
-
(+)-Etomoxir, sodium salt (e.g., Cayman Chemical Item No. 11969, Tocris Cat. No. 2439)
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile 1 mL syringes and appropriate gauge needles (e.g., 27G)
Procedure:
-
Calculate Required Mass: Determine the total amount of this compound needed for the study group for a single day.
-
Example: For 10 mice (average weight 25 g) at a dose of 40 mg/kg, with an injection volume of 100 µL per mouse:
-
Dose per mouse = 40 mg/kg * 0.025 kg = 1.0 mg
-
Total this compound = 1.0 mg/mouse * 10 mice = 10 mg
-
Concentration = 1.0 mg / 0.1 mL = 10 mg/mL
-
Total Volume = 10 mg / (10 mg/mL) = 1 mL (prepare ~1.2 mL to account for loss)
-
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound sodium salt powder.
-
Dissolve in Saline: Add the powder to a sterile conical tube. Add the calculated volume of sterile 0.9% saline.
-
Ensure Solubilization: Vortex thoroughly. Gentle warming or brief sonication can aid dissolution if needed.[7] The solution should be clear.
-
Administer: Administer the solution to the animals via intraperitoneal (i.p.) injection.
-
Stability Note: Aqueous solutions of this compound are not stable and must be prepared fresh each day. Do not store the aqueous solution for more than one day.[7]
Protocol 2: this compound Formulation as a Suspension
For certain experimental needs, a suspension may be required. This protocol is adapted from vendor recommendations.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile 0.9% Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare the final working solution, combine the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .
-
Example for 1 mL working solution:
-
Add 100 µL of the 50 mg/mL DMSO stock to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80. Mix thoroughly.
-
Add 450 µL of saline. Mix thoroughly.
-
-
This will yield a 5 mg/mL suspended solution. Adjust volumes as needed for your target concentration. Administer via i.p. or oral gavage. This solution should also be prepared fresh daily.[6]
Verifying Target Engagement: Self-Validating Systems
To ensure that observed effects are due to the intended mechanism of action, it is essential to verify FAO inhibition in your model.
Acylcarnitine Profiling by LC-MS/MS
This is the gold-standard method for confirming CPT1 inhibition. When CPT1 is blocked, long-chain fatty acyl-CoAs cannot be converted to acylcarnitines, leading to a significant decrease in long-chain acylcarnitine species in plasma and tissues.[9]
Brief Protocol Outline:
-
Sample Collection: Collect blood into heparin- or EDTA-containing tubes. Centrifuge to separate plasma.[10] Snap-freeze tissues in liquid nitrogen. Store all samples at -80°C.
-
Extraction: Homogenize tissues and extract acylcarnitines from plasma or tissue homogenate using a solvent like methanol, often containing isotopically labeled internal standards.[8]
-
Derivatization (Optional but common): Analytes are often derivatized to their butyl esters to improve chromatographic separation and ionization efficiency.[4]
-
Analysis: Analyze samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][11]
-
Interpretation: Look for a significant reduction in C16, C18, and other long-chain acylcarnitines in the this compound-treated group compared to the vehicle control group.
CPT1 Activity Assay
This assay directly measures the enzymatic activity of CPT1 in tissue homogenates or isolated mitochondria.
Brief Protocol Outline:
-
Mitochondrial Isolation: Isolate mitochondria from fresh (not frozen) tissue (e.g., liver, heart, or tumor) via differential centrifugation.[9][12][13]
-
Assay Principle: The assay measures the CPT1-catalyzed transfer of a radiolabeled acyl group (e.g., from [³H]palmitoyl-CoA) to L-carnitine, forming a radiolabeled acylcarnitine.
-
Procedure: Incubate isolated mitochondria with assay buffer containing L-carnitine and the radiolabeled substrate.
-
Separation & Quantification: Separate the radiolabeled acylcarnitine product from the unreacted substrate and quantify the radioactivity using a scintillation counter.
-
Interpretation: CPT1 activity should be significantly lower in tissues from this compound-treated animals compared to controls.
Data Summary: Example Dosing Regimens
The following table summarizes dosing regimens from published in vivo studies. This should be used as a guide for designing a pilot study.
| Animal Model | Disease/Application | Dose (mg/kg) | Route | Dosing Schedule | Vehicle | Source |
| Mouse (BALB/c nude) | Bladder Cancer | 40 | i.p. | Every other day | Water/PBS | [1][4] |
| Mouse | Prostate Cancer | 20 | i.p. | Single dose | Water | [14] |
| Mouse (C57BL/6) | Immunosuppression | 50 | i.p. | Daily | Not Specified | [6] |
| Mouse (C57BL/6J) | Chemoproteomics | 3 | i.p. | Daily for 3 days | 0.9% Saline | [2] |
| Rat | Cardiac Metabolism | 20 | i.p. | Daily for 8 days | Saline | [7] |
| Mouse (db/db) | Diabetes | 1 | i.p. | Twice a week | Not Specified | [15] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable phenotype | 1. Dose too low.2. Compound instability.3. Insufficient target engagement. | 1. Perform a dose-escalation pilot study.2. Always prepare solutions fresh daily.3. Verify FAO inhibition by measuring acylcarnitine levels (Section 5.1). An absence of change indicates a lack of biological effect at the dose used. |
| Excessive Toxicity / Weight Loss | 1. Dose too high.2. Off-target effects.3. Vehicle toxicity (if using DMSO-based formulation). | 1. Reduce the dose or dosing frequency.2. Consider that the phenotype may be due to general mitochondrial toxicity, not just FAO inhibition.3. Run a vehicle-only control group to assess the toxicity of the formulation itself. Use the saline-based formulation if possible. |
| Precipitation in Solution | 1. Solubility limit exceeded.2. Incorrect salt form used.3. Solution prepared in advance and stored improperly. | 1. Ensure concentration is within solubility limits (see vendor datasheets). Use sonication/warming.2. Use the sodium salt form for aqueous solutions.3. Prepare fresh daily. |
References
-
Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Portland Press. [Link]
-
Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. ResearchGate. [Link]
-
Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR Protocols. [Link]
-
Acylcarnitines: Analysis in Plasma and Whole Blood Using Tandem Mass Spectrometry. Current Protocols in Human Genetics. [Link]
-
This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres. PubMed Central. [Link]
-
Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. National Institutes of Health (NIH). [Link]
-
Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using an online solid-phase extraction. CORE. [Link]
-
Analysis and interpretation of acylcarnitine profiles in dried blood spot and plasma of preterm and full-term newborns. Familias GA. [Link]
-
Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. eScholarship, University of California. [Link]
-
Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Portland Press. [Link]
-
This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. PubMed Central. [Link]
-
Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. National Institutes of Health (NIH). [Link]
-
In vivo metabolic imaging identifies lipid vulnerability in a preclinical model of Her2+/Neu breast cancer residual disease and recurrence. National Institutes of Health (NIH). [Link]
-
This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration. PubMed Central. [Link]
-
This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. PubMed Central. [Link]
-
A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. PubMed Central. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylcarnitines: Analysis in Plasma and Whole Blood Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. familiasga.com [familiasga.com]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Application Note: Quantifying Fatty Acid Oxidation Using a Seahorse XF Assay with the CPT-1 Inhibitor Etomoxir
Introduction: The Central Role of Fatty Acid Oxidation
Cellular metabolism is a dynamic network of interconnected pathways that generate energy and biosynthetic precursors essential for cell function, fate, and fitness. Among these, mitochondrial fatty acid oxidation (FAO) is a primary catabolic process for energy production in many cell types, particularly in tissues with high energy demands like the heart, skeletal muscle, and liver. Long-chain fatty acids (LCFAs) are broken down through β-oxidation within the mitochondrial matrix to produce acetyl-CoA, which then fuels the TCA cycle and oxidative phosphorylation (OXPHOS), generating large quantities of ATP.
Dysregulation of FAO is implicated in a wide range of pathologies, including cardiovascular diseases, metabolic syndrome, neurodegeneration, and cancer.[1][2] Therefore, the ability to accurately measure FAO is critical for understanding disease mechanisms and for the development of novel therapeutic interventions.
The Agilent Seahorse XF Analyzer provides a powerful platform for real-time, live-cell metabolic analysis by measuring the two major energy-producing pathways simultaneously: the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR) as an indicator of glycolysis.[3] This application note provides a detailed protocol and scientific rationale for using the Seahorse XF platform in conjunction with Etomoxir, a specific inhibitor, to precisely quantify cellular reliance on and capacity for FAO.
Assay Principle: Isolating FAO-driven Respiration with this compound
The Seahorse XF FAO assay quantifies the rate at which cells consume oxygen to metabolize exogenous long-chain fatty acids. To ensure the measured respiration is specifically from the provided substrate, the assay is built on a logical, self-validating framework.
The core principle involves three key steps:
-
Priming the System: Cells are first cultured in a substrate-limited medium to deplete their endogenous fuel reserves (e.g., glycogen, intracellular lipids).[3][4] This "starvation" step primes the cells to readily oxidize exogenously supplied substrates.
-
Supplying the Fuel: The cells are then provided with a long-chain fatty acid, typically Palmitate conjugated to bovine serum albumin (BSA) to ensure its solubility and bioavailability.[5][6] The resulting increase in OCR above the basal rate is attributed to the oxidation of this exogenous palmitate.
-
Specific Inhibition: To validate that this OCR increase is indeed due to FAO, this compound is used. This compound is an irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme responsible for transporting LCFAs from the cytoplasm into the mitochondria for oxidation.[1][2][7] Inhibition of CPT-1 blocks the entire downstream pathway, and the subsequent decrease in OCR confirms the FAO-specific component of respiration.
The difference in OCR before and after the addition of this compound provides a quantitative measure of FAO.
Caption: Mitochondrial Fatty Acid Oxidation (FAO) pathway and the inhibitory action of this compound on CPT-1.
Experimental Design: Controls, Optimization, and Critical Considerations
A robust and reliable FAO assay requires careful planning and the inclusion of proper controls. The experimental design can be adapted to either measure FAO under basal conditions or to assess the maximal capacity for FAO by integrating a "Mito Stress Test".
Key Experimental Groups
To isolate and validate the FAO-specific OCR, a minimum of four experimental groups should be run in parallel:
| Group | Substrate | Inhibitor | Purpose |
| 1 | BSA Control | Vehicle | Measures basal respiration in the absence of exogenous fatty acids. |
| 2 | Palmitate-BSA | Vehicle | Measures respiration fueled by both endogenous substrates and exogenous palmitate. |
| 3 | Palmitate-BSA | This compound | Measures non-FAO respiration in the presence of palmitate. The difference between Group 2 and Group 3 represents FAO. |
| 4 | BSA Control | This compound | Assesses any off-target effects of this compound on basal respiration independent of exogenous FAO. |
Critical Consideration: this compound Concentration
While this compound is a powerful tool, its specificity is dose-dependent. Historically, concentrations ranging from 40 µM to 200 µM have been used.[8] However, emerging evidence strongly indicates that at concentrations above ~5-10 µM, this compound can exhibit significant off-target effects, including inhibition of Complex I of the electron transport chain, which confounds OCR data.[8][9] Studies have shown that low micromolar concentrations (e.g., 0.5-5 µM) are often sufficient to achieve maximal inhibition of CPT-1 and FAO.[10][11]
Recommendation: For any new cell type, it is imperative to perform a dose-response titration of this compound (e.g., 0.5 µM to 40 µM) to determine the lowest effective concentration that maximally inhibits palmitate-driven respiration without affecting basal OCR in the BSA control group. For many cell lines, a final concentration of 4 µM is a well-documented and effective starting point.[12]
Cell Seeding Density
Achieving a confluent and evenly distributed cell monolayer is crucial for reproducible results. Cell density should be optimized to ensure that the OCR is within the linear range of the instrument. Over-seeding can lead to nutrient depletion and hypoxia, while under-seeding results in a low signal-to-noise ratio.
| Cell Type Example | Seeding Density (XF96) | Seeding Density (XF24) |
| C2C12 Myoblasts | 10,000 - 20,000 cells/well | 40,000 - 80,000 cells/well |
| HepG2 | 20,000 - 40,000 cells/well | 80,000 - 120,000 cells/well |
| Primary Cardiomyocytes | 20,000 - 50,000 cells/well | 80,000 - 150,000 cells/well |
| Huh7, AML12 | 40,000 cells/well[12] | 120,000 - 160,000 cells/well |
Note: These are starting recommendations. Optimal seeding density must be determined empirically for each cell type.
Detailed Step-by-Step Protocol
This protocol outlines the Seahorse XF Palmitate Oxidation Stress Test, which combines the measurement of FAO with a subsequent Mito Stress Test to reveal maximal FAO capacity.
Caption: Overall experimental workflow for the Seahorse XF FAO Assay.
Part A: Cell Culture and Priming (Day 1)
-
Seed Cells: Plate cells at their empirically determined optimal density in a Seahorse XF Cell Culture Microplate. Ensure even distribution by gently shaking the plate side-to-side and front-to-back before placing it in the incubator.
-
Cell Adhesion: Allow cells to adhere in a standard CO2 incubator at 37°C for several hours.
-
Prime for FAO: After adherence, carefully aspirate the growth medium. Replace it with pre-warmed Substrate-Limited Medium (e.g., DMEM with 0.5 mM glucose, 1 mM GlutaMAX, 0.5 mM carnitine, and 1% FBS).[3] Incubate the plate overnight in a standard CO2 incubator at 37°C.[5]
Part B: Reagent and Plate Preparation (Day 2)
-
Hydrate Sensor Cartridge: One hour before the assay, replace the sterile water in the utility plate with 200 µL (XF96) or 1 mL (XF24) of Seahorse XF Calibrant per well. Place the sensor cartridge into the utility plate and incubate at 37°C in a non-CO2 incubator for 45-60 minutes.
-
Prepare FAO Assay Medium: Prepare Krebs-Henseleit Buffer (KHB) supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES. Warm to 37°C and adjust the final pH to 7.4.[3][5]
-
Prepare Cell Plate: Remove the cell plate from the incubator. Wash the cells once with warm FAO Assay Medium. Finally, add the appropriate volume of FAO Assay Medium to each well (e.g., 180 µL for an XF96 assay).
-
Incubate Cell Plate: Place the cell plate in a 37°C non-CO2 incubator for at least 45-60 minutes to allow the temperature and pH to equilibrate.
-
Prepare Compounds: Reconstitute this compound, Oligomycin, FCCP, and Rotenone/Antimycin A to create concentrated stock solutions. From these, prepare 10X working solutions in FAO Assay Medium.
Part C: Assay Execution (Day 2)
-
Load Drug Cartridge: Load the appropriate volumes of the 10X working solutions of Oligomycin (Port B), FCCP (Port C), and Rotenone/Antimycin A (Port D) into the hydrated sensor cartridge. Port A is typically reserved for an acute this compound injection in this specific assay design.
-
Pre-treatment (Optional but Recommended): For assays where this compound's effect is measured from the baseline, add the appropriate volume of this compound or vehicle to the relevant wells of the cell plate 15-45 minutes before loading it into the analyzer.[3][5]
-
Add Substrate: Just before starting the assay, add the Palmitate-BSA FAO substrate or the BSA control solution directly to the appropriate wells.[3][5]
-
Start the Assay: Load the drug cartridge and then the cell plate into the Seahorse XF Analyzer and begin the run. A typical assay template will include:
-
Basal OCR measurements (3-4 cycles).
-
Injection A: this compound (4 µM final) or Vehicle.
-
OCR measurements to quantify acute FAO inhibition (3-4 cycles).
-
Injection B: Oligomycin (e.g., 1.5 µM final).
-
Injection C: FCCP (e.g., 0.5 - 2.0 µM final, must be titrated).
-
Injection D: Rotenone/Antimycin A (e.g., 0.5 µM final).
-
Data Interpretation: Uncovering the Metabolic Phenotype
The resulting OCR data provides a detailed picture of the cell's ability to oxidize fatty acids.
-
Basal Respiration: The initial OCR reading before any injections.
-
Acute Response to this compound: The drop in OCR immediately following the this compound injection represents the portion of basal respiration that was dependent on the oxidation of the provided palmitate. This is the basal FAO rate .
-
Maximal Respiration: After the injection of the uncoupler FCCP, the electron transport chain works at its maximum rate. The difference in maximal OCR between the vehicle-treated and this compound-treated cells reveals the maximal capacity for FAO .
-
Spare FAO Capacity: This is calculated as (Maximal FAO Respiration) - (Basal FAO Respiration). It represents the cell's ability to increase FAO to meet a sudden increase in energy demand.
Calculation of FAO-dependent Respiration:
-
FAO Rate = OCR (Palmitate) - OCR (Palmitate + this compound)
This calculation can be applied to both the basal and maximal respiration phases of the experiment to determine the respective FAO rates. The use of the Mito Stress Test after the this compound injection provides a more comprehensive profile, as some cells may only exhibit a strong reliance on FAO under conditions of high energetic stress.[5][6]
Troubleshooting and Best Practices
-
Low OCR Signal: May be due to low cell number, unhealthy cells, or an expired sensor cartridge. Always check cell morphology and confluence before starting.[13]
-
Poor FCCP Response: The optimal FCCP concentration is highly cell-type dependent and can be bound by BSA in the medium, shifting the required concentration higher.[3] Always perform an FCCP titration for your specific cell model and assay conditions.[13][14]
-
High Well-to-Well Variation: Often caused by uneven cell seeding or edge effects. Avoid using the outer wells of the microplate if this is a persistent issue.
-
This compound Increases OCR: This is a rare but possible off-target effect, potentially related to cellular stress. This highlights the importance of the BSA + this compound control group to diagnose such anomalies.
-
Normalization: After the assay, it is crucial to normalize the OCR data to the amount of cellular material in each well, typically by using a cell-permeable DNA dye (e.g., Hoechst) or a protein quantification assay (e.g., BCA).[12]
Conclusion
The Seahorse XF FAO assay, when performed with the CPT-1 inhibitor this compound, is a powerful and precise method for investigating the role of fatty acid metabolism in health and disease. By adhering to a well-controlled experimental design, optimizing key parameters like inhibitor concentration and cell density, and interpreting the data within a sound bioenergetic framework, researchers can gain invaluable insights into the metabolic phenotypes of their models. This protocol provides a robust foundation for dissecting the intricate role of FAO in cellular function and pathology.
References
-
Angelini, C., et al. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR Protocols. Available at: [Link]
-
Agilent Technologies. (n.d.). Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. Agilent Technologies. Available at: [Link]
-
Seahorse Bioscience. (n.d.). Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF Cell Mito Stress Test. ResearchGate. Available at: [Link]
-
Agilent Technologies. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit. Agilent Technologies. Available at: [Link]
-
O'Donnell, E., et al. (2018). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. Scientific Reports. Available at: [Link]
-
Pik-Ting, L., et al. (2022). Seahorse XF Long Chain Fatty Acid Oxidation Stress Test. Bio-protocol. Available at: [Link]
-
Agilent Technologies. (2016). Measure Fatty Acid Oxidation (FAO) in Cells, in Minutes. Agilent Technologies. Available at: [Link]
-
Raud, B., et al. (2024). This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. Cell Reports Methods. Available at: [Link]
-
Agilent Technologies. (n.d.). Seahorse XFp Mito Fuel Flex Test Kit User Manual. Agilent Technologies. Available at: [Link]
-
Liu, Y., et al. (2020). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Bioscience Reports. Available at: [Link]
-
Agilent Technologies. (2020). XF Palmitate Oxidation Stress Test Kit: Advanced Assay Design for Specific Interrogation of Long Chain Fatty Acid Oxidation. Agilent Technologies. Available at: [Link]
-
Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent Technologies. Available at: [Link]
-
Yao, C. H., et al. (2020). Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. Scientific Reports. Available at: [Link]
-
Nabben, M., et al. (2009). This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates. Biochemical Journal. Available at: [Link]
-
Yao, C. H., et al. (2020). Biologically relevant concentrations of this compound for FAO inhibition. ResearchGate. Available at: [Link]
-
Yao, C. H., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology. Available at: [Link]
-
Angelini, C., et al. (2022). Troubleshooting of SeaHorse assay. ResearchGate. Available at: [Link]
-
Nabben, M., et al. (2009). This compound-induced partial CPT-I inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates. ResearchGate. Available at: [Link]
-
Zhang, L., et al. (2022). Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Theranostics. Available at: [Link]
-
Samudio, I., et al. (2010). Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction. Journal of Clinical Investigation. Available at: [Link]
-
Schlaepfer, I. R., et al. (2014). Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. Molecular Imaging and Biology. Available at: [Link]
-
Hossain, F., et al. (2015). Inhibition of Fatty Acid Oxidation Modulates Immunosuppressive Functions of Myeloid-Derived Suppressor Cells and Enhances Cancer Therapies. Cancer Immunology Research. Available at: [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 10. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Measuring Fatty Acid Oxidation Inhibition by Etomoxir: A Detailed Application Note and Protocol Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for measuring the inhibition of fatty acid oxidation (FAO) using Etomoxir. This document emphasizes scientific integrity, providing context for experimental choices and highlighting critical considerations for data interpretation.
Introduction: The Significance of Fatty Acid Oxidation and its Inhibition
Fatty acid β-oxidation (FAO) is a fundamental metabolic pathway responsible for energy production from lipids. This catabolic process is crucial in tissues with high energy demands, such as the heart, skeletal muscle, and liver.[1][2] In recent years, the role of FAO in various pathological conditions, including cancer, metabolic syndrome, and cardiovascular diseases, has garnered significant attention, making it a compelling target for therapeutic intervention.[3][4]
This compound is a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][4][5] By blocking CPT1, this compound effectively curtails FAO, forcing cells to rely on alternative energy sources like glucose.[4] This application note will detail methodologies to accurately quantify the inhibitory effect of this compound on FAO in both cellular and whole-organism models.
Mechanism of Action: How this compound Inhibits Fatty Acid Oxidation
Long-chain fatty acids must be transported into the mitochondrial matrix to undergo β-oxidation. This transport is mediated by the carnitine shuttle system. CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner mitochondrial membrane. This compound acts as an irreversible inhibitor of CPT1, thereby preventing the entry of long-chain fatty acids into the mitochondria and subsequent oxidation.[3][4]
Caption: Fatty acid transport into the mitochondria and the inhibitory site of this compound.
In Vitro Measurement of FAO Inhibition
Principle of In Vitro Assays
In vitro assays for FAO inhibition typically involve incubating live cells with a fatty acid substrate and measuring a metabolic output that is dependent on its oxidation. The two most common methods are the radiolabeled fatty acid oxidation assay and the Seahorse XF Analyzer-based oxygen consumption rate (OCR) assay.
Protocol 1: Radiolabeled Fatty Acid Oxidation Assay
This method directly measures the catabolism of a radiolabeled fatty acid (e.g., [¹⁴C]palmitate or [³H]palmitate) by quantifying the production of radiolabeled metabolic products.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid)
-
Unlabeled palmitic acid
-
This compound
-
Perchloric acid (PCA)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 12-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Radiolabeled Substrate:
-
Prepare a stock solution of unlabeled palmitate complexed to fatty acid-free BSA. A 5:1 molar ratio of palmitate to BSA is common.
-
Add the radiolabeled palmitate to the unlabeled palmitate-BSA complex to achieve the desired specific activity (e.g., 0.5-1.0 µCi/mL).[6]
-
-
Cell Treatment:
-
On the day of the assay, wash the cells with warm PBS.
-
Pre-incubate the cells with culture medium containing various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Initiation of the Oxidation Reaction:
-
Remove the pre-incubation medium and add the reaction medium containing the radiolabeled palmitate-BSA complex and the respective concentrations of this compound.
-
Incubate the plate at 37°C for 1-3 hours.
-
-
Measurement of ¹⁴CO₂ (Complete Oxidation):
-
To measure complete oxidation to CO₂, a specialized plate sealing system with a center well containing a filter paper soaked in NaOH is required to trap the released ¹⁴CO₂.
-
At the end of the incubation, inject perchloric acid into each well to stop the reaction and lyse the cells, which releases the trapped ¹⁴CO₂.
-
Transfer the filter paper to a scintillation vial and quantify the radioactivity.[7]
-
-
Measurement of Acid-Soluble Metabolites (ASMs) (Incomplete Oxidation):
-
Stop the reaction by adding ice-cold perchloric acid to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet the precipitated proteins and lipids.
-
Transfer a known volume of the supernatant (containing the acid-soluble ¹⁴C-labeled metabolites) to a scintillation vial and quantify the radioactivity.[1][6]
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein content of each well.
-
Calculate the rate of fatty acid oxidation as nmol of palmitate oxidized/mg protein/hour.
-
Plot the FAO rate against the concentration of this compound to determine the IC₅₀.
-
Protocol 2: Seahorse XF Analyzer FAO Assay
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time, providing an indirect measure of mitochondrial respiration. By providing fatty acids as the primary substrate, the reliance of OCR on FAO can be determined.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
L-Carnitine
-
Fatty acid-free BSA
-
Palmitate
-
This compound
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with L-carnitine (e.g., 0.5 mM) and glucose (e.g., 2.5 mM). Prepare a separate solution of palmitate conjugated to BSA.
-
Pre-incubation with this compound:
-
On the day of the assay, replace the culture medium with the prepared Seahorse XF assay medium.
-
Pre-incubate the cells with this compound or vehicle for at least 15 minutes in a non-CO₂ incubator at 37°C before starting the assay.[8]
-
-
Seahorse XF Assay Protocol:
-
Design a Seahorse XF assay protocol that includes baseline OCR measurements followed by the injection of palmitate-BSA to stimulate FAO-dependent respiration.
-
Subsequent injections can include mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) to assess maximal respiratory capacity.[9]
-
-
Data Analysis:
-
The Seahorse XF software will calculate the OCR at different time points.
-
The decrease in OCR after the addition of this compound is indicative of the inhibition of FAO.
-
Calculate the percentage of OCR dependent on FAO by comparing the OCR in the presence and absence of this compound.
-
Caption: General workflow for the Seahorse XF Analyzer FAO assay.
In Vivo Measurement of FAO Inhibition
Principle of In Vivo Studies
In vivo studies are essential to understand the physiological effects of this compound. These studies typically involve administering this compound to an animal model and then assessing metabolic parameters in tissues of interest.
Protocol 3: In Vivo this compound Administration and Tissue Analysis
Animal Model:
-
Select an appropriate animal model (e.g., mice, rats) based on the research question.
This compound Administration:
-
This compound can be administered via intraperitoneal (i.p.) injection or oral gavage.
-
A common dosage for mice is in the range of 15-20 mg/kg.[4][10]
-
The treatment duration can vary from a single dose to several weeks of daily or intermittent administration.[11]
Tissue Collection and Analysis:
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and rapidly excise the tissues of interest (e.g., liver, heart, skeletal muscle).
-
Ex Vivo FAO Assay:
-
Prepare tissue homogenates and perform a radiolabeled FAO assay similar to the in vitro protocol. This will determine the direct inhibitory effect of the in vivo treatment on the tissue's capacity for FAO.
-
-
Metabolite Analysis:
-
Gene and Protein Expression:
-
Analyze the expression of genes and proteins involved in fatty acid metabolism to assess compensatory mechanisms. Note that this compound primarily inhibits enzyme activity and may not always alter CPT1A expression levels.[3]
-
Data Interpretation and Critical Considerations
| Parameter | Expected Effect of this compound | Method of Measurement |
| In Vitro | ||
| ¹⁴CO₂ Production | Decreased | Radiolabeled FAO Assay |
| ¹⁴C-ASM Production | Decreased | Radiolabeled FAO Assay |
| Oxygen Consumption Rate | Decreased (with fatty acid substrate) | Seahorse XF Analyzer |
| Cellular ATP Levels | Decreased | Luminescence-based ATP Assay |
| Lipid Accumulation | Increased | Oil Red O Staining, GC-FID |
| In Vivo | ||
| Tissue FAO Capacity | Decreased | Ex Vivo Radiolabeled FAO Assay |
| Hepatic Energy Status | Decreased ATP/ADP ratio | HPLC, Mass Spectrometry |
| Tumor Growth (in some models) | Suppressed | Caliper measurements, Imaging |
Off-Target Effects and Limitations of this compound
While this compound is a valuable tool, it is crucial to be aware of its limitations and potential off-target effects, especially at high concentrations.
-
Inhibition of Complex I: At concentrations above what is required to inhibit CPT1 (typically > 40 µM), this compound has been shown to inhibit Complex I of the electron transport chain.[2][13] This can lead to a general suppression of mitochondrial respiration that is independent of FAO.
-
Disruption of CoA Homeostasis: this compound is converted to Etomoxiryl-CoA, which can sequester the cellular pool of Coenzyme A (CoA). This can have broad effects on metabolism beyond the direct inhibition of CPT1.[14][15]
-
Induction of Oxidative Stress: High concentrations of this compound have been reported to induce the production of reactive oxygen species (ROS) and cause severe oxidative stress.[16]
Recommendations for Mitigating Off-Target Effects:
-
Dose-Response Studies: Always perform a dose-response curve to determine the lowest effective concentration of this compound for CPT1 inhibition in your specific model.
-
Use of Genetic Controls: Whenever possible, complement pharmacological inhibition with genetic approaches, such as siRNA or CRISPR-mediated knockdown/knockout of CPT1, to validate findings.[4][13]
-
Appropriate Controls: Include vehicle controls and consider using alternative, more specific CPT1 inhibitors if available.
Conclusion
Measuring the inhibition of fatty acid oxidation by this compound requires careful experimental design and data interpretation. By employing the detailed protocols outlined in this guide and remaining mindful of the compound's potential off-target effects, researchers can generate robust and reliable data. Both radiolabeled assays and real-time metabolic analysis with the Seahorse XF Analyzer are powerful tools to elucidate the role of FAO in health and disease.
References
-
Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. (2019). Clinical Science. [Link]
-
Inhibition of Fatty Acid Oxidation: The effects of this compound (CPT-1...). (n.d.). ResearchGate. [Link]
-
Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. (2015). Molecular Imaging and Biology. [Link]
-
Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. (2018). Journal of Visualized Experiments. [Link]
-
Fatty Acid Oxidation Assay. (n.d.). Creative Bioarray. [Link]
-
This compound, a fatty acid oxidation inhibitor, increases food intake and reduces hepatic energy status in rats. (1997). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]
-
This compound-induced partial CPT-I inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates. (2009). American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. (2018). PLOS Biology. [Link]
-
Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. (2014). Journal of Visualized Experiments. [Link]
-
This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. (2022). STAR Protocols. [Link]
-
XF Substrate Oxidation Stress Test Kits User Manual. (n.d.). Agilent. [Link]
-
The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. (2018). Scientific Reports. [Link]
-
LC-FAO and off-target effects of this compound. (n.d.). ResearchGate. [Link]
-
2.3.1. Long-Chain Fatty acid Oxidation Stress Test. (2022). Bio-protocol. [Link]
-
Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. (2015). Journal of Visualized Experiments. [Link]
-
Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. (n.d.). Agilent. [Link]
-
Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF. (n.d.). ResearchGate. [Link]
-
Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. (2022). STAR Protocols. [Link]
-
This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. (2018). Cell Metabolism. [Link]
-
Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. (2018). Digital Commons@Becker. [Link]
Sources
- 1. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a fatty acid oxidation inhibitor, increases food intake and reduces hepatic energy status in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Etomoxir in Immunometabolism Research
A Senior Application Scientist's Guide to Navigating the Utility and Pitfalls of a Widely Used FAO Inhibitor
For decades, Etomoxir has been a cornerstone tool for researchers investigating the role of fatty acid oxidation (FAO) in cellular biology. In the burgeoning field of immunometabolism, it has been instrumental in shaping our understanding of how immune cells fuel their diverse functions. However, accumulating evidence has revealed significant, concentration-dependent off-target effects, demanding a more nuanced and cautious approach to its use.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a framework for rigorous experimental design, grounded in the current understanding of this compound's complex pharmacology. We will explore its mechanism, detail its application in key immune cell types, and provide robust, self-validating protocols that account for its known liabilities.
The Dual Nature of this compound: On-Target Efficacy and Off-Target Concerns
This compound is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), an enzyme bound to the outer mitochondrial membrane.[1] CPT1 is the rate-limiting gatekeeper for the entry of long-chain fatty acids into the mitochondria, where they undergo β-oxidation.[2][3] By inhibiting CPT1, this compound effectively shuts down this major bioenergetic pathway, forcing cells to rely on other fuel sources like glucose or amino acids.
However, the utility of this compound as a specific CPT1 inhibitor is highly dependent on its concentration. A substantial body of research now indicates that at concentrations commonly used in past studies, this compound exerts profound effects on cellular metabolism that are independent of CPT1 inhibition.
Key Off-Target Effects at High Concentrations (>10 µM):
-
Coenzyme A (CoA) Sequestration: this compound is a prodrug that is converted into its active form, etomoxiryl-CoA, within the cell.[4][5] At high concentrations, this conversion can deplete the cellular pool of free Coenzyme A, a critical cofactor for numerous metabolic reactions beyond FAO, including the TCA cycle.[5][6]
-
Inhibition of Respiratory Complex I: High doses of this compound (e.g., 200 µM) have been shown to directly inhibit Complex I of the electron transport chain, confounding interpretations of mitochondrial respiration.[7][8][9]
-
Induction of Severe Oxidative Stress: The disruption of normal mitochondrial function by high-concentration this compound can lead to the acute production of reactive oxygen species (ROS), causing significant oxidative stress and cellular damage.[9][10]
These off-target effects are not trivial; they can dominate the cellular phenotype. Indeed, studies using T cells with a genetic deletion of CPT1a failed to replicate the effects seen with high-dose this compound, strongly suggesting that the observed phenomena were due to CPT1a-independent mechanisms.[11][12][13] This critical knowledge must inform every experiment designed with this compound.
Applications in Key Immune Cell Subsets
T Cells
Initial studies using this compound suggested that FAO is critical for the development and survival of memory T cells (Tmem) and the differentiation of regulatory T cells (Tregs).[11] However, many of these studies used high concentrations of the inhibitor. Subsequent work with T cell-specific CPT1a-deficient mice demonstrated that long-chain FAO is largely dispensable for the formation of Tmem and Treg cells.[11][12] This suggests that the previously observed effects of this compound on these cells were likely due to CPT1a-independent mechanisms. When using this compound to study T cells, it is crucial to use low concentrations (≤ 5 µM) and validate findings with orthogonal methods.[10]
Macrophages
Dendritic Cells (DCs)
Dendritic cell activation is an energy-intensive process. Studies have shown that inhibiting FAO with this compound can suppress the activation of both conventional DCs (cDCs) and plasmacytoid DCs (pDCs).[15][16] This includes reduced upregulation of costimulatory molecules and decreased production of pro-inflammatory cytokines and chemokines, without impacting cell viability at the tested concentrations.[15] These studies often used a range of doses, finding that pDCs may be more sensitive to FAO modulation than cDCs.[15][16]
Experimental Design and Protocols
A guiding principle for using this compound is to use the lowest concentration that achieves effective CPT1 inhibition with minimal off-target effects. This requires careful preliminary validation.
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the concentration range where this compound specifically inhibits FAO without causing CPT1-independent effects.
Rationale: A dose-response curve is essential for every new cell type and experimental system. The goal is to find the "sweet spot" of FAO inhibition before off-target effects like general mitochondrial toxicity occur.
Methodology:
-
Cell Preparation: Culture your immune cells of interest (e.g., primary T cells, bone marrow-derived macrophages) to the required density for a fatty acid oxidation assay.
-
Dose Range: Prepare a range of this compound concentrations. A suggested starting range is 0.1, 0.5, 1, 5, 10, 50, and 200 µM.
-
Treatment: Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 1-4 hours) before initiating the FAO assay.
-
Measure FAO: Perform a sensitive FAO assay. The gold standard is to measure the metabolic conversion of a radiolabeled fatty acid, like [3H]-palmitate or [14C]-palmitate, into a product.[17]
-
For [3H]-palmitate, the endpoint is the production of 3H₂O.
-
For [14C]-palmitate, the endpoint is the capture of ¹⁴CO₂.[18]
-
-
Measure Viability: In a parallel plate, perform a simple viability assay (e.g., Trypan Blue exclusion or a commercial viability dye) to ensure the concentrations used are not acutely cytotoxic.
-
Data Analysis: Plot the FAO rate (as a percentage of the vehicle control) against the this compound concentration. The optimal concentration will be on the plateau of the inhibition curve, where maximal FAO inhibition is achieved before higher doses fail to further suppress the rate. Concentrations above this plateau are likely to induce off-target effects.[19]
| Parameter | Typical Range for Immune Cells | Key Considerations & Cautions |
| Specific CPT1 Inhibition | 0.5 - 10 µM | This range effectively inhibits FAO in T cells and macrophages.[4][6][10][11] |
| Potential Off-Target Effects | > 10 µM | Increased risk of CoA depletion, oxidative stress, and Complex I inhibition.[6][7][10] |
| Severe Off-Target Effects | > 100 µM | Significant CPT1-independent effects are highly likely. Data should be interpreted with extreme caution.[11][20] |
| Treatment Duration | 1 - 48 hours | Varies by experiment. Shorter durations are preferable to minimize toxicity. Check viability for long incubations.[1] |
Table 1. Recommended Concentration Ranges for this compound in Immune Cell Culture.
Protocol 2: General Workflow for In Vitro Immunometabolism Studies
Objective: To assess the functional impact of FAO inhibition on an immune cell response (e.g., cytokine production, proliferation, or activation marker expression).
Methodology:
-
Cell Isolation and Plating: Isolate and culture your target immune cells according to standard protocols. Ensure cells are healthy and in a resting state before the experiment begins.
-
Pre-treatment: Add this compound (at the pre-determined optimal low concentration) or a vehicle control (e.g., DMSO or PBS) to the culture medium. Incubate for 1-4 hours to ensure CPT1 is inhibited before cell activation.
-
Stimulation: Add the appropriate stimulus to activate the cells.
-
Macrophages: LPS + IFN-γ (for M1), IL-4 (for M2).
-
T Cells: Anti-CD3/CD28 antibodies, specific antigen.
-
Dendritic Cells: TLR agonists (e.g., CpG, LPS).[15]
-
-
Incubation: Culture the cells for the desired time to allow the functional response to develop (e.g., 24h for cytokine production, 48-72h for proliferation).
-
Harvesting and Analysis:
-
Supernatant: Collect the culture supernatant to measure secreted cytokines by ELISA or Cytometric Bead Array (CBA).
-
Cells: Harvest the cells for analysis.
-
Flow Cytometry: Stain for surface activation markers (e.g., CD86, MHC-II), intracellular cytokines, or proliferation using cell trace dyes. A viability dye is essential.
-
RNA/Protein: Lyse cells to extract RNA for qPCR analysis of gene expression or protein for Western blotting.
-
-
Self-Validating Systems & Controls:
-
Vehicle Control: Always include a control treated with the same vehicle used to dissolve this compound.
-
Positive Control: Ensure your stimulation condition works robustly in the vehicle-treated group.
-
Orthogonal Validation: If possible, confirm key findings by genetically silencing CPT1 (e.g., using siRNA or CRISPR) to ensure the phenotype is truly dependent on FAO inhibition.[7]
-
Metabolic Rescue: For some experiments, you can attempt to "rescue" the effect by providing an alternative fuel source, such as pyruvate or glutamine, to bypass the metabolic block.
Data Interpretation and Conclusion
When interpreting data from experiments using this compound, the concentration used is paramount.
-
If you used a low, validated dose (<10 µM): You can cautiously conclude that the observed effects are likely linked to the inhibition of long-chain fatty acid oxidation. However, acknowledge the possibility of unknown off-target effects.
References
- Drexel University. (n.d.). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. Drexel University Research Discovery Portal.
- Yao, C. H., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS Biology, 16(3), e2003782.
-
Ke, X., et al. (2020). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Bioscience Reports, 40(4), BSR20193899. Retrieved from [Link]
-
Divakaruni, A. S., et al. (2018). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Cell Metabolism, 28(3), 490-503.e7. Retrieved from [Link]
-
Divakaruni, A. S., et al. (2018). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Cell Metabolism, 28(3), 490-503.e7. Retrieved from [Link]
-
Divakaruni, A. S., et al. (2018). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Cell Metabolism, 28(3), 490-503.e7. Retrieved from [Link]
-
Yao, C. H., et al. (2018). This compound (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM concentration in BT549 cells but does not affect cellular proliferation until much higher concentrations are used. ResearchGate. Retrieved from [Link]
-
Yao, C. H., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS Biology, 16(3), e2003782. Retrieved from [Link]
-
Divakaruni, A. S., et al. (2018). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. BioKB. Retrieved from [Link]
-
O'Connor, R. S., et al. (2018). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. Scientific Reports, 8(1), 6288. Retrieved from [Link]
-
Raud, B., et al. (2018). This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. Cell Metabolism, 28(3), 504-515.e7. Retrieved from [Link]
-
Pyla, R., et al. (2019). Inhibition of fatty acid metabolism by this compound or TOFA suppresses murine dendritic cell activation without affecting viability. Immunopharmacology and Immunotoxicology, 41(3), 361-369. Retrieved from [Link]
-
Chen, Y., et al. (2023). Impact of Lipid Metabolism on Macrophage Polarization: Implications for Inflammation and Tumor Immunity. International Journal of Molecular Sciences, 24(15), 12133. Retrieved from [Link]
-
Raud, B., et al. (2018). This compound Actions on Regulatory and Memory T Cells Are Independent of Cpt1a-Mediated Fatty Acid Oxidation. Cell Metabolism, 28(3), 504-515.e7. Retrieved from [Link]
-
Raud, B., et al. (2018). This compound Actions on Regulatory and Memory T Cells Are Independent of Cpt1a-Mediated Fatty Acid Oxidation. TWINCORE. Retrieved from [Link]
-
Pyla, R., et al. (2019). Inhibition of Fatty Acid Metabolism by this compound or TOFA Suppresses Murine Dendritic Cell Activation Without Affecting Viability. Immunopharmacology and Immunotoxicology, 41(3), 361-369. Retrieved from [Link]
-
Yao, C. H., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. ResearchGate. Retrieved from [Link]
-
N., et al. (2020). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. ResearchGate. Retrieved from [Link]
-
Pio, F., et al. (2015). Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. Molecular Imaging and Biology, 17(5), 658-667. Retrieved from [Link]
-
Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. (2020). ResearchGate. Retrieved from [Link]
-
Lee, J., & Lee, W. L. (2023). Fatty acid oxidation in immune function. Frontiers in Immunology, 14, 1193693. Retrieved from [Link]
-
Lee, J., & Lee, W. L. (2023). Fatty acid oxidation in immune function. Frontiers in Immunology, 14, 1193693. Retrieved from [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Frontiers | Fatty acid oxidation in immune function [frontiersin.org]
- 3. Fatty acid oxidation in immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 9. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Actions on Regulatory and Memory T Cells Are Independent of Cpt1a-Mediated Fatty Acid Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Actions on Regulatory and Memory T Cells Are Independent of Cpt1a-Mediated Fatty Acid Oxidation [twincore.de]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of fatty acid metabolism by this compound or TOFA suppresses murine dendritic cell activation without affecting viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Fatty Acid Metabolism by this compound or TOFA Suppresses Murine Dendritic Cell Activation Without Affecting Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Etomoxir as a Tool to Investigate Metabolic Reprogramming in Tumors: Application Notes and Protocols
Introduction: The Metabolic Plasticity of Cancer and the Rise of Fatty Acid Oxidation
Cancer is fundamentally a disease of uncontrolled cell proliferation, a process that places immense bioenergetic and biosynthetic demands on the cell. To meet these demands, tumor cells undergo profound metabolic reprogramming, a hallmark of cancer that provides necessary energy, building blocks for macromolecules, and maintenance of redox balance. While the Warburg effect—the reliance on aerobic glycolysis—has long been a central tenactment of cancer metabolism, it is now clear that this is an oversimplification. Many tumors exhibit significant metabolic plasticity, switching between fuel sources to adapt to the fluctuating nutrient availability and oxygen levels within the tumor microenvironment.
One such critical metabolic pathway that has gained prominence in cancer research is fatty acid oxidation (FAO). FAO is the mitochondrial process by which fatty acids are broken down to produce acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle to generate ATP and reducing equivalents (NADH and FADH2). Several cancer types, including glioblastoma, prostate cancer, and leukemia, have been shown to upregulate FAO to support their growth, survival, and resistance to therapy[1]. This reliance on FAO presents a promising therapeutic vulnerability.
Etomoxir, an irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), has been a widely utilized pharmacological tool to probe the role of FAO in cancer. CPT1 is the rate-limiting enzyme in FAO, responsible for the transport of long-chain fatty acids into the mitochondrial matrix where β-oxidation occurs. By inhibiting CPT1, this compound effectively shuts down this crucial metabolic pathway, allowing researchers to investigate the consequences on tumor cell biology.[1][2]
This application note provides a comprehensive guide for researchers on the use of this compound to investigate metabolic reprogramming in tumors. We will delve into the mechanism of action of this compound, provide detailed protocols for its use in both in vitro and in vivo models, and discuss critical considerations for data interpretation, including the well-documented off-target effects of this compound.
Mechanism of Action: Irreversible Inhibition of CPT1
This compound acts as a potent and irreversible inhibitor of CPT1. The molecule itself is a prodrug that is converted to Etomoxiryl-CoA within the cell. This active form then covalently binds to the CPT1 enzyme, leading to its irreversible inactivation.[2][3] This blockade of CPT1 prevents the entry of long-chain fatty acids into the mitochondria, thereby halting FAO.
Caption: Fatty Acid Oxidation Pathway and this compound's Site of Action.
Critical Considerations and Off-Target Effects
While this compound is a powerful tool, it is crucial to be aware of its limitations and potential off-target effects, particularly at high concentrations. Several studies have demonstrated that at concentrations above 10 µM, this compound can exhibit effects independent of CPT1 inhibition.[4][5][6] These include:
-
Inhibition of Complex I of the Electron Transport Chain: High concentrations of this compound (e.g., 200 µM) have been shown to directly inhibit Complex I, leading to impaired mitochondrial respiration irrespective of FAO.[5][6][7]
-
Disruption of Coenzyme A (CoA) Homeostasis: this compound is converted to Etomoxiryl-CoA, which can sequester the cellular pool of free CoA, impacting numerous metabolic pathways that rely on this essential cofactor.[8]
-
Induction of Oxidative Stress: At commonly used concentrations, this compound has been shown to induce severe oxidative stress and mitochondrial pathology.[9]
-
Hepatotoxicity: Clinical development of this compound was halted due to significant liver toxicity, a factor to consider in the interpretation of in vivo studies.[2][9]
Therefore, it is imperative to use the lowest effective concentration of this compound and to include appropriate controls to distinguish between CPT1-specific effects and off-target toxicities. Genetic approaches, such as siRNA-mediated knockdown of CPT1, should be used in parallel to validate findings from pharmacological inhibition with this compound.[5][10]
Experimental Protocols
The following protocols provide a framework for investigating the role of FAO in cancer cells using this compound. It is important to optimize these protocols for your specific cell lines and experimental conditions.
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the concentration range of this compound that effectively inhibits FAO without causing significant off-target cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (sodium salt, hydrated)
-
MTT or similar cell viability assay kit
-
Seahorse XF Analyzer (or similar metabolic flux analyzer)
-
Palmitate-BSA conjugate
Procedure:
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.[2]
-
At each time point, perform the MTT assay according to the manufacturer's instructions to determine cell viability.
-
Plot cell viability versus this compound concentration to determine the IC50 value.
-
-
Seahorse XF Fatty Acid Oxidation Assay:
-
Seed cells in a Seahorse XF cell culture microplate.
-
The day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine, glucose, and a low concentration of L-carnitine.
-
Inject a range of this compound concentrations (e.g., 0, 1, 5, 10, 50 µM) into the appropriate wells.
-
After a short incubation, inject palmitate-BSA to initiate FAO.
-
Monitor the oxygen consumption rate (OCR) to measure FAO. A significant decrease in OCR upon palmitate injection in the presence of this compound indicates inhibition of FAO.[5][6]
-
Data Interpretation:
-
Aim for a concentration of this compound that provides maximal inhibition of FAO in the Seahorse assay while having a minimal impact on cell viability in the MTT assay. Low micromolar concentrations (1-10 µM) are often sufficient to inhibit FAO without significant off-target effects.[4][11][12]
Protocol 2: Assessing the Impact of FAO Inhibition on Cell Proliferation and Survival
Objective: To determine the effect of this compound-mediated FAO inhibition on cancer cell growth and survival.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (at the optimized concentration)
-
Apoptosis detection kit (e.g., Annexin V/PI staining)
-
Flow cytometer
-
Clonogenic assay materials
Procedure:
-
Cell Proliferation Assay:
-
Seed cells at a low density in 6-well plates.
-
Treat cells with vehicle control or the optimized concentration of this compound.
-
Count the number of viable cells at regular intervals (e.g., every 24 hours) for several days.
-
-
Apoptosis Assay:
-
Treat cells with vehicle control or this compound for 24-48 hours.
-
Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[1]
-
-
Clonogenic Survival Assay:
-
Seed a low number of cells (e.g., 200-500 cells) in 6-well plates.
-
Allow cells to adhere, then treat with vehicle control or this compound for 24 hours.
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 1-2 weeks, until visible colonies form.
-
Fix and stain the colonies and count the number of colonies containing at least 50 cells.[2]
-
Data Interpretation:
-
A decrease in cell number, an increase in apoptosis, and a reduction in colony formation in this compound-treated cells suggest a reliance on FAO for proliferation and survival.
Protocol 3: Investigating Metabolic Reprogramming with this compound
Objective: To elucidate how cancer cells adapt their metabolism in response to FAO inhibition by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (at the optimized concentration)
-
Seahorse XF Analyzer
-
Seahorse XF Glycolysis Stress Test Kit
-
Seahorse XF Cell Mito Stress Test Kit
-
Metabolite extraction reagents
-
LC-MS/MS or GC-MS for metabolomics analysis
Procedure:
-
Seahorse XF Glycolysis and Mitochondrial Stress Tests:
-
Treat cells with vehicle control or this compound for a predetermined time (e.g., 24 hours).
-
Perform the Seahorse XF Glycolysis Stress Test to measure glycolysis and glycolytic capacity.
-
Perform the Seahorse XF Cell Mito Stress Test to assess mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[5][6]
-
-
Metabolomics Analysis:
-
Treat cells with vehicle control or this compound.
-
Quench metabolism and extract intracellular metabolites.
-
Analyze the metabolite extracts by LC-MS/MS or GC-MS to identify and quantify changes in key metabolic pathways, such as glycolysis, the TCA cycle, and amino acid metabolism.
-
Data Interpretation:
-
An increase in glycolysis in this compound-treated cells may indicate a compensatory metabolic shift to maintain energy production.
-
Changes in the levels of TCA cycle intermediates can provide insights into how other fuel sources are being utilized to compensate for the loss of acetyl-CoA from FAO.
Caption: Experimental Workflow for Investigating Metabolic Reprogramming with this compound.
Protocol 4: In Vivo Studies with this compound
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft model
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Xenograft Model:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control and this compound).
-
-
This compound Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Dosing regimens from literature can serve as a starting point (e.g., 20 mg/kg daily).[13]
-
Administer the vehicle control to the control group.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or metabolomics.[2]
-
Data Interpretation:
-
A significant reduction in tumor growth rate and final tumor weight in the this compound-treated group compared to the control group would indicate that FAO is important for tumor growth in vivo.
Data Summary Table
| Parameter | Expected Outcome with this compound Treatment | Rationale |
| Cell Viability (MTT) | Dose-dependent decrease | Inhibition of a key energy source leads to reduced cell survival. |
| Oxygen Consumption Rate (FAO Assay) | Significant decrease | Direct inhibition of CPT1 blocks fatty acid entry into mitochondria. |
| Cell Proliferation | Decreased rate of proliferation | Reduced ATP and building blocks from FAO impair cell division. |
| Apoptosis (Annexin V/PI) | Increased percentage of apoptotic cells | Energy crisis and metabolic stress can trigger programmed cell death. |
| Colony Formation | Reduced number and size of colonies | Impaired long-term proliferative capacity. |
| Glycolysis (ECAR) | Potential increase | Compensatory metabolic shift to maintain ATP production. |
| Mitochondrial Respiration (OCR) | Decreased (at high concentrations, independent of FAO) | Off-target inhibition of Complex I. |
| Tumor Growth (in vivo) | Slower tumor growth rate and smaller tumor size | Systemic inhibition of FAO deprives the tumor of a critical fuel source. |
Conclusion
This compound remains a valuable pharmacological tool for dissecting the role of fatty acid oxidation in cancer metabolism. By carefully designing experiments with appropriate controls and being mindful of its potential off-target effects, researchers can gain significant insights into the metabolic vulnerabilities of tumors. The protocols and considerations outlined in this application note provide a solid foundation for utilizing this compound to explore the exciting and rapidly evolving field of cancer metabolism. The ultimate goal is to translate these fundamental discoveries into novel therapeutic strategies that target the metabolic dependencies of cancer cells, leading to more effective treatments for patients.
References
-
Shi, Y., et al. (2019). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Portland Press. [Link]
-
ResearchGate. (n.d.). This compound (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM... [Link]
-
Yao, C. H., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS Biology. [Link]
-
Lee, J., et al. (2022). This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres. Cancer Cell International. [Link]
-
PLOS. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology. [Link]
-
ResearchGate. (n.d.). Effect of (A) this compound, (B) MCPA, and (C) 4-BCA on the acylcarnitine... [Link]
-
Divakaruni, A. S., et al. (2018). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Cell Metabolism. [Link]
-
Raud, B., et al. (2018). This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. Cell Metabolism. [Link]
-
Camarda, R., et al. (2017). In vivo Reprogramming of Cancer Metabolism by MYC. Frontiers in Cell and Developmental Biology. [Link]
-
Samudio, I., et al. (2010). Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction. Journal of Clinical Investigation. [Link]
-
ResearchGate. (n.d.). Biologically relevant concentrations of this compound for FAO inhibition.... [Link]
-
SciSpace. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferat. [Link]
-
Anderson, C. M., et al. (2022). This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration. Journal of Biological Chemistry. [Link]
-
Luiken, J. J. F. P., et al. (2009). This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not. Maastricht University. [Link]
-
ResearchGate. (n.d.). This compound concentration-response curve in permeabilized cells (A)... [Link]
-
PLOS. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology. [Link]
-
Tan, Z., et al. (2018). A novel approach to target hypoxic cancer cells via combining β-oxidation inhibitor this compound with radiation. Cancer Biology & Therapy. [Link]
-
PubMed. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. [Link]
-
O'Connor, R. S., et al. (2018). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. Scientific Reports. [Link]
-
Laurent, G., et al. (2020). Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
Sources
- 1. This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 7. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
In Vitro Assessment of Etomoxir's Effect on ATP Levels: An Application Note and Protocol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro effects of Etomoxir on cellular ATP levels. It moves beyond a simple set of instructions to offer a deeper understanding of the experimental design, the underlying biological mechanisms, and the critical quality control measures necessary for robust and reproducible data.
Scientific Introduction: The Rationale for Targeting Fatty Acid Oxidation
Cellular metabolism is a complex network of interconnected pathways, and its dysregulation is a hallmark of numerous diseases, including cancer, metabolic disorders, and cardiovascular conditions.[1] Fatty acid oxidation (FAO) is a critical catabolic process that breaks down fatty acids to produce significant amounts of ATP, the primary energy currency of the cell.[2][3] This process is particularly vital in tissues with high energy demands, such as the heart and skeletal muscle.[3]
The entry of long-chain fatty acids into the mitochondria for β-oxidation is the rate-limiting step of FAO.[2] This crucial transport is mediated by the carnitine palmitoyltransferase (CPT) system. Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, is the key regulatory enzyme in this pathway.[4][5]
This compound is a well-characterized, irreversible inhibitor of CPT1.[6][7] By blocking CPT1, this compound prevents the transport of long-chain fatty acids into the mitochondria, thereby inhibiting FAO and forcing cells to rely on other metabolic pathways, such as glycolysis, for energy production.[8] Consequently, a primary and measurable effect of this compound treatment is a decrease in cellular ATP levels, particularly in cells that are highly dependent on FAO.[6][9]
This application note details a robust in vitro methodology to quantify the impact of this compound on cellular ATP production, providing a valuable tool for studying cellular metabolism and the effects of FAO inhibition.
Foundational Concepts and Experimental Design Considerations
A successful investigation into the effects of this compound hinges on a well-considered experimental design. The following sections outline the critical decisions and the scientific reasoning behind them.
Cell Line Selection: A Question of Metabolic Phenotype
The choice of cell line is paramount. The ideal cell line for this assay is one that exhibits a significant reliance on fatty acid oxidation for its energy needs.
-
High FAO-dependent cells: Certain cancer cell lines, such as some types of prostate and breast cancer, have been shown to be highly dependent on FAO.[8][10] Primary cardiomyocytes are also an excellent model system due to their high mitochondrial content and reliance on FAO.[7]
-
Comparative analysis: Employing two cell lines with differing metabolic phenotypes (e.g., one highly glycolytic and one highly oxidative) can provide powerful comparative data, highlighting the specificity of this compound's effect.
-
Prior to the experiment: It is advisable to consult the literature to understand the metabolic characteristics of your chosen cell line(s).
This compound Concentration and Treatment Duration: Finding the Therapeutic Window
Determining the optimal concentration and duration of this compound treatment is crucial to observe a specific inhibitory effect on FAO without inducing widespread cytotoxicity through off-target effects.[11][12]
-
Dose-response studies: A dose-response experiment is essential to identify the concentration range that effectively inhibits FAO and reduces ATP levels. Typical concentrations used in vitro range from 10 µM to 200 µM.[6][11]
-
Time-course experiments: The effect of this compound on ATP levels is time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) will reveal the kinetics of ATP depletion.[6]
-
Consider off-target effects: At higher concentrations, this compound has been reported to have off-target effects.[12] It is therefore critical to correlate the observed decrease in ATP with other markers of FAO inhibition and to perform cell viability assays in parallel.
The Power of Controls: Ensuring Data Integrity
The inclusion of appropriate controls is non-negotiable for the validation and interpretation of your results.
-
Vehicle Control: This is the most critical control. Cells are treated with the same solvent used to dissolve this compound (e.g., DMSO or pure water) at the same final concentration as in the experimental wells.[6] This accounts for any effects of the solvent on cellular metabolism and ATP levels.
-
Untreated Control: While the vehicle control is paramount, an untreated control (cells in media alone) can also be included to monitor the baseline health and ATP levels of the cells over the course of the experiment.
-
Positive Control (Optional): If available, a known inhibitor of mitochondrial respiration (e.g., rotenone or antimycin A) can be used as a positive control for ATP depletion.
Visualizing the Mechanism and Workflow
To provide a clear conceptual understanding, the following diagrams illustrate the mechanism of this compound's action and the experimental workflow.
Caption: Mechanism of this compound action on CPT1.
Caption: Experimental workflow for ATP assessment.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and utilizes a commercial bioluminescence-based ATP assay kit, which is the most sensitive and widely used method.[13][14]
Materials and Reagents
-
Selected cell line(s)
-
Complete cell culture medium[15]
-
96-well white, clear-bottom tissue culture plates (for adherent cells) or white opaque plates (for suspension cells)[13]
-
This compound (e.g., Sigma-Aldrich, Cat. #E1905)[6]
-
Vehicle (solvent for this compound, e.g., sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Commercial ATP bioluminescence assay kit (e.g., from Promega, Sigma-Aldrich, or Creative Bioarray)[14][16][17]
-
Multichannel pipette
-
Luminometer
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Preparation: Culture your chosen cell line according to standard protocols.[15] Ensure cells are in the logarithmic growth phase and exhibit high viability.
-
Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density. This density should allow for proliferation during the experiment without reaching over-confluence. A typical starting point is 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
Day 2: this compound Treatment
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in the appropriate solvent. For example, a 100 mM stock in DMSO.
-
Prepare Working Solutions: On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same concentration of the solvent as the highest this compound concentration well.
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate this compound working solution or vehicle control medium to the designated wells.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Day 4 (or as per time-course): ATP Measurement
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.[14][16] This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature.
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 15-20 minutes.
-
Cell Lysis and ATP Reaction:
-
Add 100 µL of the ATP assay reagent directly to each well containing 100 µL of medium. The reagent contains a detergent that will lyse the cells and initiate the luciferase reaction.[13]
-
Mix the contents of the wells by placing the plate on an orbital shaker for 2-5 minutes at a low speed to ensure complete cell lysis and reaction initiation.[18]
-
-
Signal Stabilization: Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.[18]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer. The integration time will depend on the instrument and the signal intensity, but a 0.5 to 1-second reading per well is typical.
ATP Standard Curve (Optional but Recommended)
To quantify the absolute amount of ATP, a standard curve should be generated.[14]
-
Prepare a series of ATP standards by serially diluting a known concentration of ATP stock solution in cell culture medium.[14]
-
In a separate set of wells on the same plate, add 100 µL of each ATP standard.
-
Add 100 µL of the ATP assay reagent to these wells.
-
Measure the luminescence as described above.
-
Plot the luminescence values against the corresponding ATP concentrations to generate a standard curve.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average RLU value of the "media-only" (no cells) wells from all other readings.
-
Normalization: Express the ATP levels in the this compound-treated wells as a percentage of the vehicle-treated control wells.
-
% ATP Level = (RLU of this compound-treated sample / Average RLU of vehicle control) * 100
-
-
Data Presentation: Present the data graphically, for example, as a bar chart showing the percentage of ATP remaining at different concentrations of this compound. Error bars (e.g., standard deviation) should be included to represent the variability between replicate wells.
Example Data Presentation
| Treatment Group | Concentration (µM) | Average RLU (± SD) | % ATP Level (vs. Vehicle) |
| Vehicle Control | 0 | 1,500,000 (± 120,000) | 100% |
| This compound | 25 | 1,250,000 (± 98,000) | 83.3% |
| This compound | 50 | 980,000 (± 75,000) | 65.3% |
| This compound | 100 | 650,000 (± 55,000) | 43.3% |
| This compound | 200 | 400,000 (± 38,000) | 26.7% |
Troubleshooting and Best Practices
-
High Variability between Replicates: This can be due to inconsistent cell seeding, pipetting errors, or uneven cell growth.[19] Ensure a single-cell suspension before seeding and use a multichannel pipette for reagent addition.
-
Low Signal: This may indicate a low number of viable cells, inactive reagents, or an issue with the luminometer. Always check the expiration date of the ATP assay kit and ensure cells are healthy before starting the experiment.
-
Contamination: To avoid contamination from exogenous ATP, wear gloves and use sterile techniques.[14]
-
Parallel Viability Assay: It is highly recommended to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo® which also measures ATP) to distinguish between a specific metabolic effect and general cytotoxicity.[6][20]
Conclusion
The protocol described in this application note provides a robust and reliable method for assessing the in vitro effect of this compound on cellular ATP levels. By understanding the underlying principles of fatty acid oxidation and CPT1 inhibition, and by implementing rigorous experimental design with appropriate controls, researchers can generate high-quality data to advance their studies in cellular metabolism and drug discovery. The observed decrease in ATP upon this compound treatment serves as a direct functional readout of FAO inhibition, offering valuable insights into the metabolic dependencies of the chosen cellular model.
References
-
Yao, C. H., et al. (2018). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Bioscience Reports, 38(4), BSR20180585. [Link]
-
BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]
-
Zhang, L., et al. (2025). Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Acta Pharmaceutica Sinica B. [Link]
-
Schlaepfer, I. R., et al. (2015). Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. Molecular Imaging and Biology, 17(3), 395–404. [Link]
-
JoVE. (2023). Video: The ATP Bioluminescence Assay. Journal of Visualized Experiments. Retrieved from [Link]
-
Yao, C. H., et al. (2018). Figure 1 from: Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. ResearchGate. [Link]
-
Yao, C. H., et al. (2018). This compound triggers intracellular lipid accumulation and apoptosis in vivo, and sensitizes tumors to radiation therapy. ResearchGate. [Link]
-
Wikipedia. (2023). Carnitine palmitoyltransferase I. Retrieved from [Link]
-
Jialal, I., & Waseem, N. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (2021). Troubleshooting ATP measurement in rat liver tissue (Roche ATP Bioluminescence Assay Kit CLS II). Retrieved from [Link]
-
Divakaruni, A. S., et al. (2018). This compound inhibits macrophage polarization by disrupting CoA homeostasis. Cell Metabolism, 28(3), 504-516.e7. [Link]
-
Agilent. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
-
Agilent. (n.d.). Seahorse XF Substrate Oxidation Stress Test Kits. Retrieved from [Link]
-
myLuminUltra. (2024). Why do I have poor repeatability in my ATP tests and what can I do? Retrieved from [Link]
-
Mori, E., et al. (2025). Live-cell metabolic analyzer protocol for measuring glucose and lactate metabolic changes in human cells. STAR Protocols, 6(1), 102834. [Link]
-
Fairman, J. W., et al. (2016). Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of Visualized Experiments, (114), 54362. [Link]
-
Wang, Y., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Pharmacology, 14, 1146603. [Link]
-
LibreTexts Chemistry. (2024). 9.4: Oxidation of Fatty Acids. Retrieved from [Link]
-
Maastricht University. (2009). This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not. Retrieved from [Link]
-
Kim, H. S., et al. (2022). This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres. Journal of Cancer Research and Clinical Oncology, 148(10), 2643–2655. [Link]
-
Fillmore, N., Alrob, O. A., & Lopaschuk, G. D. (2019). Fatty Acid beta-Oxidation. AOCS Lipid Library. [Link]
-
Patsnap Synapse. (2024). What are CPT1 activators and how do they work? Retrieved from [Link]
-
Agilent. (n.d.). XF Substrate Oxidation Stress Test Kits User Manual. Retrieved from [Link]
-
Bio-protocol. (2022). 2.3.1. Long-Chain Fatty acid Oxidation Stress Test. Retrieved from [Link]
-
AK Lectures. (n.d.). ATP Yield in Fatty Acid Oxidation. Retrieved from [Link]
-
Mabion. (n.d.). Optimizing CHO Cell Cultures via Metabolite Analysis. Retrieved from [Link]
-
O'Connor, R. S., et al. (2018). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. Scientific Reports, 8(1), 6291. [Link]
-
Agilent. (n.d.). 103672-100. Retrieved from [Link]
-
MedlinePlus Genetics. (2025). CPT1A gene. Retrieved from [Link]
-
Ninja Nerd. (2017, May 30). Metabolism | Fatty Acid Oxidation: Part 1 [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). (PDF) Metabolomics and Mammalian Cell Culture. Retrieved from [Link]
-
Shao, H., et al. (2016). Carnitine palmitoyltransferase 1A functions to repress FoxO transcription factors to allow cell cycle progression in ovarian cancer. Oncotarget, 7(4), 3832–3845. [Link]
Sources
- 1. Optimizing CHO Cell Cultures via Metabolite Analysis | Mabion [mabion.eu]
- 2. aocs.org [aocs.org]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 5. What are CPT1 activators and how do they work? [synapse.patsnap.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carnitine palmitoyltransferase 1A functions to repress FoxO transcription factors to allow cell cycle progression in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Protocols for Cell culture techniques | Abcam [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ATP Assays | What is an ATP Assay? [promega.jp]
- 18. Video: The ATP Bioluminescence Assay [jove.com]
- 19. my.luminultra.com [my.luminultra.com]
- 20. goldbio.com [goldbio.com]
Application Note: A Researcher's Guide to Combining Etomoxir with Other Metabolic Inhibitors for Comprehensive Metabolic Profiling
Introduction
Cellular metabolism is a dynamic and interconnected network of biochemical reactions essential for maintaining cellular homeostasis, proliferation, and function. A key feature of this network is its remarkable plasticity, allowing cells to adapt to changing nutrient availability and energetic demands. A central hub in this metabolic landscape is the mitochondrion, which orchestrates the oxidation of various fuel sources, including glucose, fatty acids, and amino acids.
Fatty acid oxidation (FAO) is a critical catabolic process that provides a significant source of ATP, particularly in tissues with high energy demands. Etomoxir, an irreversible inhibitor of Carnitine Paloyltransferase 1 (CPT1), has been a widely used pharmacological tool to probe the reliance of cells on FAO. CPT1 is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for subsequent β-oxidation.[1] However, a nuanced understanding of cellular metabolism requires acknowledging that inhibiting a single pathway often triggers compensatory shifts in others. Therefore, to gain a comprehensive understanding of a cell's metabolic phenotype, it is often necessary to combine this compound with inhibitors of other key metabolic pathways.
This guide provides researchers, scientists, and drug development professionals with a detailed framework for designing, executing, and interpreting experiments that combine this compound with other metabolic inhibitors. We will delve into the mechanistic rationale behind these combinations, provide detailed experimental protocols, and offer insights into data interpretation and potential pitfalls.
Section 1: Understanding this compound - Beyond a Simple CPT1 Inhibitor
Primary Mechanism of Action
This compound is a small molecule that, upon conversion to its active form, etomoxiryl-CoA, irreversibly inhibits CPT1.[2] CPT1 is located on the outer mitochondrial membrane and is responsible for the transfer of the acyl group from long-chain fatty acyl-CoAs to carnitine, a crucial step for their transport into the mitochondrial matrix where β-oxidation occurs.[1][3]
The Nuance of CPT1 Isoforms
It is important to recognize that mammals express three isoforms of CPT1:
-
CPT1A (liver isoform): Predominantly expressed in the liver, kidney, and various cancer cells.
-
CPT1B (muscle isoform): Primarily found in the heart, skeletal muscle, and brown adipose tissue.
-
CPT1C (brain isoform): Mainly expressed in the brain, where its role is still being fully elucidated but is thought to be involved in neuronal signaling rather than canonical FAO.
The isoform present in your experimental system can influence the cellular response to this compound.
Critical Considerations: Off-Target Effects and Toxicity
While this compound is a potent CPT1 inhibitor, it is crucial to be aware of its potential off-target effects, especially at higher concentrations. Studies have shown that at concentrations commonly used in cell culture (e.g., >10 µM), this compound can exhibit off-target effects, including:
-
Inhibition of Complex I of the Electron Transport Chain: High concentrations of this compound (e.g., 200 µM) can inhibit Complex I, confounding the interpretation of results as it directly impacts mitochondrial respiration independent of FAO.[4][5][6]
-
Disruption of Coenzyme A (CoA) Homeostasis: this compound can be converted to etomoxiryl-CoA, which can sequester cellular CoA pools, impacting numerous CoA-dependent metabolic processes.[2][7]
-
Induction of Oxidative Stress: Off-target effects of this compound can lead to increased production of reactive oxygen species (ROS), which can, in turn, induce cellular damage and activate stress response pathways.[8]
Therefore, it is imperative to perform thorough dose-response experiments to determine the lowest effective concentration of this compound that inhibits FAO without causing significant off-target effects in your specific cell type.
Section 2: The Rationale for Combination Studies: A Multi-Inhibitor Toolkit
Inhibiting a single metabolic pathway often leads to adaptive metabolic reprogramming, where cells upregulate alternative pathways to maintain energy production and biomass synthesis. Combining this compound with other inhibitors allows researchers to block these compensatory mechanisms and uncover critical metabolic dependencies.
A Curated Toolkit of Metabolic Inhibitors
The following table summarizes a selection of commonly used metabolic inhibitors that can be combined with this compound for comprehensive metabolic profiling.
| Inhibitor | Target Pathway | Mechanism of Action | Typical Concentration Range |
| 2-Deoxy-D-glucose (2-DG) | Glycolysis | A glucose analog that is phosphorylated by hexokinase but cannot be further metabolized, leading to the inhibition of glycolysis.[9][10][11] | 1-20 mM |
| BPTES | Glutaminolysis | An allosteric inhibitor of kidney-type glutaminase (GAC/KGA), which catalyzes the conversion of glutamine to glutamate.[12][13][14] | 1-10 µM |
| CB-839 (Telaglenastat) | Glutaminolysis | A potent and selective inhibitor of glutaminase (GLS1), blocking the conversion of glutamine to glutamate.[12][15][16] | 0.1-1 µM |
| Rotenone | Electron Transport Chain (Complex I) | Inhibits the transfer of electrons from NADH to ubiquinone in Complex I of the ETC.[17][18][19] | 0.1-1 µM |
| Antimycin A | Electron Transport Chain (Complex III) | Blocks the transfer of electrons from cytochrome b to cytochrome c1 in Complex III of the ETC.[17][18][19] | 0.1-1 µM |
| Oligomycin | ATP Synthase (Complex V) | Inhibits the F0 subunit of ATP synthase, blocking the flow of protons and thus ATP synthesis.[20][21][22][23] | 0.1-1 µM |
Visualizing Metabolic Interconnectivity
The following diagram illustrates the central metabolic pathways and the points of inhibition for the compounds discussed.
Caption: Interconnectedness of central metabolic pathways and inhibitor targets.
Section 3: Experimental Design & Protocols
Foundational Experiment: Single Inhibitor Dose-Response
Objective: To determine the optimal, non-toxic concentration of each inhibitor for your specific cell line.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Inhibitor Titration: Prepare a serial dilution of each inhibitor (this compound, 2-DG, CB-839, etc.) in culture medium. A wide range of concentrations is recommended for the initial experiment.
-
Treatment: Replace the culture medium with the inhibitor-containing medium and incubate for a relevant time period (e.g., 24, 48, or 72 hours). This duration should be based on your experimental question and the known kinetics of the inhibitor.
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot cell viability as a function of inhibitor concentration to determine the IC50 (the concentration that inhibits 50% of cell growth). For metabolic studies, it is often advisable to use a concentration at or below the IC20 to minimize toxicity.
Protocol 1: Probing Metabolic Plasticity - this compound and Glycolysis Inhibition
Objective: To assess whether cells can upregulate glycolysis to compensate for the inhibition of FAO.
Methodology (using a Seahorse XF Analyzer):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Inhibitor Plate Preparation: Prepare a utility plate with your desired concentrations of this compound, a glycolysis inhibitor (e.g., 2-DG), and ETC inhibitors for a standard Mito Stress Test (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Assay Execution:
-
Equilibrate the cells in Seahorse XF assay medium.
-
Load the sensor cartridge and calibrate the instrument.
-
Perform baseline measurements of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
Inject this compound to inhibit FAO and monitor the changes in OCR and ECAR.
-
Inject the glycolysis inhibitor (e.g., 2-DG) to block the compensatory glycolytic response.
-
Perform a standard Mito Stress Test by sequentially injecting Oligomycin, FCCP, and Rotenone/Antimycin A to assess mitochondrial function.
-
-
Data Interpretation:
-
A decrease in OCR after this compound injection suggests a reliance on FAO.
-
A concomitant increase in ECAR after this compound injection indicates a compensatory shift to glycolysis.
-
A significant drop in both OCR and ECAR after the dual inhibition suggests a strong dependence on both pathways for energy production.
-
Protocol 2: Uncovering Fuel Dependency - this compound and Glutaminolysis Inhibition
Objective: To determine the role of glutamine as a fuel source when FAO is inhibited.
Methodology (Cell Viability Assay):
-
Cell Seeding: Plate cells in a 96-well plate.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Glutaminolysis inhibitor (e.g., CB-839) alone
-
This compound + Glutaminolysis inhibitor
-
-
Incubation: Treat the cells with the inhibitors for a predetermined duration (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Data Analysis: Compare the viability across the different treatment groups. A synergistic decrease in viability in the combination treatment group would indicate that the cells rely on both FAO and glutaminolysis for survival.[24]
Alternative Advanced Methodology: Stable Isotope Tracing
For a more in-depth analysis, stable isotope-labeled nutrients (e.g., ¹³C-palmitate or ¹³C-glutamine) can be used in combination with inhibitor treatments.[25][26][27] This technique, known as Metabolic Flux Analysis (MFA), allows for the direct measurement of the contribution of different substrates to downstream metabolic pathways.[28][29]
Experimental Workflow Diagram
Caption: A logical workflow for designing and executing multi-inhibitor studies.
Section 4: Data Interpretation and Troubleshooting
Interpreting Combined Inhibitor Effects
-
Synergism: The combined effect of the two inhibitors is greater than the sum of their individual effects. This suggests that the two pathways are non-redundant and that the cells are highly dependent on both.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects. This can occur if the inhibition of one pathway reduces the cell's reliance on the other.
Common Pitfalls and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Toxicity in Control Cells | Inhibitor concentration is too high; solvent toxicity. | Perform a thorough dose-response curve. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level. |
| No Effect of Inhibitor | Inhibitor is inactive; cell line is resistant; incorrect concentration. | Verify the activity of the inhibitor with a positive control cell line. Screen a wider range of concentrations. Consider that your cell line may not rely on the targeted pathway. |
| High Variability Between Replicates | Inconsistent cell seeding; edge effects in plates; technical error. | Practice consistent cell plating techniques. Avoid using the outer wells of microplates. Ensure proper mixing of reagents. |
| Confounding Off-Target Effects | Inhibitor concentration is in the toxic range. | Use the lowest effective concentration determined from your dose-response experiments. Consider using a genetic approach (e.g., siRNA, CRISPR) to validate pharmacological findings. |
Conclusion
The strategic combination of this compound with other metabolic inhibitors is a powerful approach to dissecting the complex metabolic phenotypes of cells. By moving beyond single-pathway inhibition, researchers can uncover critical metabolic dependencies, understand adaptive reprogramming, and identify potential therapeutic vulnerabilities. A thorough understanding of each inhibitor's mechanism of action, including potential off-target effects, coupled with careful experimental design and data interpretation, is paramount for generating robust and reliable results. This guide provides a foundational framework to empower researchers to confidently explore the intricate world of cellular metabolism.
References
-
Wikipedia. (2023, October 27). Oligomycin. Retrieved from [Link]
- Yuan, M., & Brecht, L. (2016). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 43, 38-45.
- Zhang, J., & Wang, F. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 9(10), 223.
-
Cozmicway. (n.d.). Understanding the Glycolysis Inhibitor 2-Deoxy-D-glucose (2-DG). Retrieved from [Link]
- Vala, A., et al. (2018). Resistance and toxicity mechanisms of 2-deoxyglucose, a metabolic inhibitor. Frontiers in Cell and Developmental Biology, 6, 139.
- Yao, C. H., et al. (2018).
- Gross, M. I., et al. (2014). Antitumor Activity of the Glutaminase Inhibitor CB-839 in Triple-Negative Breast Cancer. Molecular Cancer Therapeutics, 13(4), 890-901.
- Stalnecker, C. A., et al. (2015). Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells. Proceedings of the National Academy of Sciences, 112(1), 394-399.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of 2-Deoxyglucose?. Retrieved from [Link]
- Sherer, T. B., et al. (2003). Mechanism of Toxicity in Rotenone Models of Parkinson's Disease. Journal of Neuroscience, 23(34), 10756-10764.
- Yao, C. H., et al. (2018).
-
National Cancer Institute. (n.d.). Definition of glutaminase inhibitor CB-839 hydrochloride. Retrieved from [Link]
- Singh, A., et al. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Molecules, 27(19), 6544.
- González-García, J., et al. (2014). Apoptotic Efficacy of this compound in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities. PLoS ONE, 9(12), e115353.
- Svoronos, A. A., et al. (2020). The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies. Journal for ImmunoTherapy of Cancer, 8(2), e001325.
- Haskins, K., et al. (2007). Novel mechanism of inhibition of rat kidney-type glutaminase by bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES). Biochemical Journal, 407(2), 249-257.
- Pajak, B., et al. (2020). Cellular toxicity of the metabolic inhibitor 2-deoxyglucose and associated resistance mechanisms. Cancers, 12(9), 2533.
- Gallelli, L., et al. (2022). Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells. Scientific Reports, 12(1), 17351.
- Yao, C. H., et al. (2018).
- Chen, Y., et al. (2020). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Bioscience Reports, 40(1), BSR20192895.
- Divakaruni, A. S., et al. (2018). This compound inhibits macrophage polarization by disrupting CoA homeostasis. Cell Metabolism, 28(3), 490-503.e7.
- Divakaruni, A. S., et al. (2018). This compound inhibits macrophage polarization by disrupting CoA homeostasis. Cell Metabolism, 28(3), 490-503.e7.
- Li, J., et al. (2021). Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Signal Transduction and Targeted Therapy, 6(1), 1-15.
- González-García, J., et al. (2014). Effects of this compound in combination with other metabolic inhibitors, in different cell models. PLoS ONE, 9(12), e115353.
- Raud, B., et al. (2018).
- Rodrigues, M. F., et al. (2019). Dual inhibition of glutaminase and carnitine palmitoyltransferase decreases growth and migration of glutaminase inhibition–resistant triple-negative breast cancer cells. Journal of Biological Chemistry, 294(20), 8105-8116.
- Mecca, M. (2024). (a) Schematic illustration of the mechanism of rotenone, antimycin A, and oligomycin action at the mitochondrial respiratory chain site...
- Muller, F. L., et al. (2004). Both antimycin A and rotenone stimulate mitochondrial H2O2 release, but only antimycin A promotes extramitochondrial superoxide release. Journal of Biological Chemistry, 279(47), 49127-49133.
- Thangavelu, K., et al. (2019). New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography. Journal of Biological Chemistry, 294(27), 10583-10593.
- Buckler, K. J., & Vaughan-Jones, R. D. (1998). The effect of mitochondrial inhibitors on membrane currents in isolated neonatal rat carotid body type I cells. The Journal of Physiology, 513(3), 851-862.
- Yao, C. H., et al. (2018).
- Thangavelu, K., et al. (2018). Structural basis for exploring the allosteric inhibition of human kidney type glutaminase. Oncotarget, 9(6), 6667.
- Kim, S., et al. (2022). This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres. Scientific Reports, 12(1), 17006.
- Emadi, A., et al. (2019). The glutaminase inhibitor CB-839 decreases GSH levels, and induces mitoROS and apoptosis in AML cells. Blood, 134, 1528.
- Papapetropoulos, A., et al. (2022). “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway. International Journal of Molecular Sciences, 23(5), 2793.
- Schlaepfer, I. R., et al. (2015). Lipid catabolism inhibition sensitizes prostate cancer cells to antiandrogen blockade. Molecular Cancer Therapeutics, 14(8), 1869-1880.
- Samudio, I., et al. (2010). Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction.
- Rodrigues, M. F., et al. (2016). Fig. 5. Lipid catabolism is accelerated after glutaminase inhibition....
- Chen, L., et al. (2021). Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment.
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 6. alliance-uoregon.primo.exlibrisgroup.com [alliance-uoregon.primo.exlibrisgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cozmicway.com [cozmicway.com]
- 10. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 11. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Facebook [cancer.gov]
- 16. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. apexbt.com [apexbt.com]
- 21. Oligomycin - Wikipedia [en.wikipedia.org]
- 22. selleckchem.com [selleckchem.com]
- 23. agscientific.com [agscientific.com]
- 24. Dual inhibition of glutaminase and carnitine palmitoyltransferase decreases growth and migration of glutaminase inhibition–resistant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 28. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | MDPI [mdpi.com]
- 29. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Etomoxir Technical Support Center: Navigating the Disruption of Coenzyme A Homeostasis
Welcome to the technical support center for researchers utilizing Etomoxir. This guide is designed to provide in-depth, field-proven insights into the experimental use of this potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). Our goal is to equip you with the knowledge to design robust experiments, troubleshoot common issues, and accurately interpret your data by understanding the multifaceted effects of this compound, particularly its disruption of Coenzyme A (CoA) homeostasis.
Introduction to this compound's Dual Impact
This compound is widely used as an irreversible inhibitor of CPT1, the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] However, its mechanism is more complex than simple enzyme inhibition. This compound is a prodrug that is metabolically activated within the cell by being converted to its CoA thioester, etomoxiryl-CoA.[4][5] This active form then irreversibly binds to CPT1.[6] Crucially, at higher concentrations, the conversion to etomoxiryl-CoA can sequester a significant portion of the cellular free Coenzyme A pool, leading to a disruption of CoA homeostasis that can manifest as CPT1-independent effects.[4][5]
This guide will dissect these dual mechanisms to help you navigate the complexities of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary and most well-known mechanism is the irreversible inhibition of carnitine palmitoyltransferase 1 (CPT1).[1][7] CPT1 is located on the outer mitochondrial membrane and is essential for the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA. By inhibiting CPT1, this compound effectively blocks long-chain fatty acid oxidation (FAO).[8][9]
Q2: How does this compound disrupt Coenzyme A homeostasis?
A2: this compound is a prodrug that must be converted to its active form, etomoxiryl-CoA, by cellular acyl-CoA synthetases. This process consumes free Coenzyme A (CoA). At low concentrations, this sequestration is generally not significant. However, at higher concentrations, the extensive conversion of this compound can deplete the intracellular pool of free CoA.[4][5] This depletion can impact numerous other metabolic pathways that rely on CoA as a cofactor, leading to effects that are independent of CPT1 inhibition.[4]
Q3: What are the known off-target effects of this compound?
A3: At concentrations exceeding those required for maximal CPT1 inhibition (typically >5-10 µM), this compound has been shown to have several off-target effects:
-
Inhibition of Complex I of the Electron Transport Chain: High concentrations of this compound (e.g., 200 µM) can directly inhibit respiratory complex I, impairing mitochondrial respiration and increasing the NADH/NAD+ ratio.[10][11]
-
Inhibition of the Adenine Nucleotide Translocase (ANT): this compound can inhibit ANT, which is responsible for the exchange of ADP and ATP across the inner mitochondrial membrane.[4][7]
-
Induction of Oxidative Stress: The inhibition of mitochondrial respiration can lead to the production of reactive oxygen species (ROS), causing cellular oxidative stress.[12][13]
Troubleshooting Guide
Issue 1: My results with this compound are inconsistent or unexpected, even at concentrations that should inhibit CPT1.
Possible Cause & Troubleshooting Steps:
-
Concentration-Dependent Effects: The most common issue arises from using an inappropriate concentration of this compound. Low micromolar concentrations (e.g., 0.5-5 µM) are often sufficient to achieve maximal inhibition of FAO in many cell types.[14] Higher concentrations can introduce the off-target effects and CoA sequestration discussed above.
-
CoA Sequestration: Your observed phenotype may be due to the depletion of free CoA rather than direct CPT1 inhibition.
-
Recommendation: To test for this, try a rescue experiment by supplementing your culture medium with exogenous CoA. If the phenotype is reversed, it strongly suggests an effect of CoA homeostasis disruption.[4] Another approach is to use a structurally different CPT1 inhibitor that does not sequester CoA to see if it recapitulates the phenotype.
-
Issue 2: I am observing a decrease in cell proliferation or viability at high concentrations of this compound.
Possible Cause & Troubleshooting Steps:
-
Off-Target Toxicity: The observed cytotoxicity is likely due to the off-target effects of high this compound concentrations, such as inhibition of Complex I and induction of oxidative stress.[10][12][13]
-
Recommendation: Use a lower, CPT1-specific concentration of this compound. If a higher concentration is necessary for your experimental design, be aware of these off-target effects and consider including controls to measure mitochondrial respiration and ROS production. For example, using an alternative Complex I inhibitor like rotenone can help dissect the effects.[10]
-
-
Disruption of Anabolic Processes: CPT1 may have functions beyond FAO, such as importing long-chain fatty acids for anabolic purposes like the synthesis of complex lipids.[10][11] High concentrations of this compound that severely block CPT1 could impair these processes.
-
Recommendation: Consider genetic approaches like siRNA or CRISPR-Cas9 to knockdown CPT1A. This can help differentiate between the pharmacological effects of this compound and the biological consequences of reduced CPT1A activity.[10]
-
Issue 3: How can I be sure that the effects I'm seeing are due to CPT1 inhibition and not off-target effects?
Possible Cause & Troubleshooting Steps:
-
Lack of Specificity at High Concentrations: As detailed, high concentrations of this compound lack specificity for CPT1.
-
-
Use the Lowest Effective Concentration: As determined by your dose-response studies.
-
Genetic Validation: Use siRNA or CRISPR to silence CPT1A and see if the phenotype is replicated.[10]
-
Use Alternative CPT1 Inhibitors: Employ other CPT1 inhibitors with different mechanisms of action (if available) to confirm the phenotype.
-
Control for Off-Target Effects: If using high concentrations, include experiments to directly measure Complex I activity and ROS levels.
-
-
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Palmitate Oxidation Stress Test to determine the concentration of this compound that maximally inhibits fatty acid oxidation.[15][16]
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Palmitate-BSA FAO Substrate
-
L-Carnitine
-
This compound (in a dilution series)
-
Seahorse XF Base Medium
-
Seahorse XF Analyzer and consumables
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Substrate Limitation (Optional but Recommended): To enhance reliance on exogenous fatty acids, you can pre-incubate cells in a substrate-limited medium overnight.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with 0.5 mM L-Carnitine and 1X Palmitate-BSA FAO Substrate.
-
Compound Plate Preparation: Prepare a utility plate with different concentrations of this compound for injection. Include a vehicle control.
-
Seahorse XF Assay: a. Equilibrate the cells in the assay medium in a non-CO2 incubator at 37°C for 1 hour. b. Load the utility plate and the cell plate into the Seahorse XF Analyzer. c. Measure the basal oxygen consumption rate (OCR). d. Inject the various concentrations of this compound and monitor the subsequent change in OCR.
-
Data Analysis: The concentration at which the OCR plateaus at its lowest point represents the minimal concentration for maximal FAO inhibition.
Protocol 2: Quantification of Coenzyme A and Acyl-CoA Pools by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of CoA and its short-chain acyl derivatives.[17][18][19]
Materials:
-
Cell pellets
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Internal standards (e.g., uniformly 13C-labeled yeast cell extracts or specific acyl-CoA standards)
-
LC-MS/MS system with a C18 column
Procedure:
-
Cell Harvesting and Quenching: Rapidly harvest cells and quench metabolic activity, for example, by washing with ice-cold saline and snap-freezing in liquid nitrogen.
-
Extraction: a. Resuspend the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) containing internal standards. b. Vortex vigorously and incubate on ice. c. Centrifuge at high speed to pellet cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).
-
LC-MS/MS Analysis: a. Inject the sample onto a C18 column. b. Use a gradient elution with mobile phases such as 5 mM ammonium acetate in water (A) and acetonitrile (B). c. Detect the analytes using a mass spectrometer in positive ion mode, monitoring for specific precursor-to-product ion transitions for each CoA species.
-
Data Analysis: Quantify the CoA species by comparing their peak areas to those of the internal standards.
Data Presentation
Table 1: Concentration-Dependent Effects of this compound
| This compound Concentration | Primary Effect | Secondary/Off-Target Effects | Experimental Considerations |
| Low (0.5 - 5 µM) | CPT1 Inhibition, Blockade of FAO | Minimal | Ideal for studying the direct consequences of FAO inhibition.[14] |
| High (>10 µM) | CPT1 Inhibition | Sequestration of free CoA, Inhibition of Complex I, Inhibition of ANT, Oxidative Stress | Results may be confounded by off-target effects. Requires careful controls.[4][10][13] |
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting unexpected this compound results.
References
-
Divakaruni, A.S., Hsieh, W.Y., Minarrieta, L., et al. (2018). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Cell Metabolism, 28(3), 490-503.e7. [Link]
-
O'Connor, R. S., et al. (2018). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. Scientific reports, 8(1), 6287. [Link]
-
Yao, C. H., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS biology, 16(3), e2003782. [Link]
-
PLOS. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology. [Link]
-
Liu, X., et al. (2020). Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Journal of Molecular and Cellular Cardiology, 147, 10-22. [Link]
-
PubMed. (2018). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. National Library of Medicine. [Link]
-
O'Connor, R. S., et al. (2018). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. Scientific reports, 8(1), 6287. [Link]
-
Minarrieta, L., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. [Link]
-
Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and bioanalytical chemistry, 407(22), 6681–6689. [Link]
-
Patsnap. (2024). What are CPT1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Agilent. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate. [Link]
-
Request PDF. (n.d.). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. [Link]
-
Raud, B., et al. (2018). This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. Cell metabolism, 28(3), 504-515.e5. [Link]
-
Semantic Scholar. (n.d.). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. [Link]
-
Corbet, C., et al. (2020). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 10(6), 246. [Link]
-
Agilent. (n.d.). Seahorse XF Substrate Oxidation Stress Test Kits. [Link]
-
Zarate-Vidal, F., et al. (2016). Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. Molecular imaging and biology, 18(6), 903–912. [Link]
-
PLOS. (2018). Figure 1 from: Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. [Link]
-
Agilent. (n.d.). Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. [Link]
-
Chen, J., et al. (2021). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Bioscience reports, 41(4), BSR20210137. [Link]
-
ResearchGate. (n.d.). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. [Link]
-
Wu, Y., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in pharmacology, 14, 1148283. [Link]
-
ResearchGate. (n.d.). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. [Link]
-
Lee, J., et al. (2020). Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. Scientific reports, 10(1), 1489. [Link]
-
Ke, L., et al. (2012). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 61(11), 2935–2943. [Link]
-
Lopaschuk, G. D., et al. (1988). This compound, a carnitine palmitoyltransferase I inhibitor, protects hearts from fatty acid-induced ischemic injury independent of changes in long chain acylcarnitine. Circulation research, 63(6), 1036–1043. [Link]
-
Obici, S., et al. (2003). Inhibition of hypothalamic carnitine palmitoyltransferase-1 decreases food intake and glucose production. Nature medicine, 9(6), 756–761. [Link]
-
PubMed. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. National Library of Medicine. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivity of Etomoxir_Chemicalbook [chemicalbook.com]
- 7. This compound | CPT-1a Inhibitor | PPARα Agonist | TargetMol [targetmol.com]
- 8. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. selectscience.net [selectscience.net]
- 17. mdpi.com [mdpi.com]
- 18. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Etomoxir Technical Support Center: A Guide for Researchers
Welcome to the technical support center for Etomoxir, a potent and irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the use of this compound in cell culture models. Our goal is to help you navigate the complexities of your experiments, from addressing unexpected cytotoxicity to interpreting your results with scientific rigor.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound, offering explanations and actionable solutions.
1.1. Unexpectedly High Cytotoxicity at Low this compound Concentrations
Question: I'm observing significant cell death at this compound concentrations that are reported to be non-toxic in the literature. What could be the cause?
Answer: This is a frequent issue and can stem from several factors:
-
Cell Line-Specific Sensitivity: Different cell lines have varying dependencies on fatty acid oxidation (FAO) for survival. Cells that are highly reliant on FAO will be more sensitive to CPT-1 inhibition. It's crucial to perform a dose-response curve for your specific cell line to determine its unique sensitivity profile.
-
Culture Media Composition: The nutrient composition of your cell culture media can significantly influence this compound's effects. For instance, in glucose-deprived media, cells may become more dependent on FAO, thus increasing their sensitivity to this compound.[1] Conversely, supplementing the media with alternative energy sources might mitigate the cytotoxic effects.
-
Off-Target Effects: While this compound is a known CPT-1 inhibitor, high concentrations (typically ≥200 µM) have been shown to have off-target effects, including inhibition of the mitochondrial complex I of the electron transport chain.[2][3][4][5][6] This can lead to impaired mitochondrial respiration and increased cytotoxicity that is independent of CPT-1 inhibition.[2][7] It's essential to use the lowest effective concentration that inhibits FAO without causing these off-target effects.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for high this compound cytotoxicity.
1.2. Inconsistent or Non-Reproducible Cytotoxicity Results
Question: My results with this compound vary significantly between experiments. How can I improve reproducibility?
Answer: Reproducibility issues often point to inconsistencies in experimental setup and execution. Here are key areas to scrutinize:
-
This compound Stock Solution: this compound, especially the sodium salt, is soluble in water and DMSO.[8][9][10] However, aqueous solutions are not recommended for long-term storage.[8] Prepare fresh stock solutions in anhydrous DMSO and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[10]
-
Cell Plating Density: Ensure consistent cell seeding density across all experiments. Over-confluent or sparse cultures can exhibit different metabolic states and sensitivities to treatment.
-
Incubation Time: The duration of this compound exposure is a critical parameter. A time-course experiment is recommended to determine the optimal treatment window for your cell line and experimental question.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the mechanism and application of this compound.
2.1. What is the primary mechanism of this compound-induced cytotoxicity?
Answer: this compound is an irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation (FAO).[11][12][13] By blocking CPT-1, this compound prevents the entry of fatty acids into the mitochondria, leading to a depletion of ATP derived from FAO.[14] This energy crisis can trigger apoptosis and cell death, particularly in cells that are highly dependent on FAO for their energy needs.[14][15][16]
Mechanism of this compound Action
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 5. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 6. alliance-uoregon.primo.exlibrisgroup.com [alliance-uoregon.primo.exlibrisgroup.com]
- 7. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Etomoxir Technical Support Center: Interpreting Unexpected Results
Welcome to the technical support resource for researchers utilizing Etomoxir. This guide is designed to provide in-depth troubleshooting for unexpected experimental outcomes. As scientists, we understand that unanticipated results are a part of the discovery process. This center is structured to help you diagnose potential issues, understand the underlying mechanisms, and guide you toward robust and reproducible data.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Workflows
-
Protocols
-
Reference Data
-
References
Frequently Asked Questions (FAQs)
Q1: My cells are dying at published concentrations of this compound. What is happening?
This is a common issue and often points to cell-type specific metabolic dependencies or issues with the inhibitor itself.
-
Metabolic Phenotype: Cells have varying dependencies on fatty acid oxidation (FAO). Highly proliferative cells, such as many cancer cell lines, or specific cell types like cardiomyocytes, may rely heavily on FAO for energy and biomass production. Inhibiting this crucial pathway with this compound can induce apoptosis or necrosis. It's critical to understand the metabolic profile of your specific cell line.
-
Irreversible Inhibition and Off-Target Effects: this compound is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1). This irreversibility means that even after the compound is removed from the media, its effect persists until new CPT-1 is synthesized. Furthermore, this compound is known to have off-target effects, including inhibition of other carnitine-utilizing enzymes and induction of oxidative stress, which can contribute to cell death.
-
Inhibitor Purity and Solvent Effects: The purity of your this compound can significantly impact its potency and off-target effects. Impurities could have their own cytotoxic properties. Additionally, the solvent used to dissolve this compound (commonly DMSO) can be toxic at higher concentrations. Always run a vehicle-only control.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Start with a wide range of concentrations to determine the IC50 for FAO inhibition and the toxic concentration for your specific cell line.
-
Assess Cell Viability: Use multiple methods to assess cell death (e.g., Trypan Blue, Annexin V/PI staining) to understand the mechanism of cell death (necrosis vs. apoptosis).
-
Check Metabolite Levels: Measure intracellular levels of acylcarnitines and free fatty acids. An accumulation of these intermediates can be toxic.
Q2: I'm not seeing the expected decrease in fatty acid oxidation (FAO). Is the inhibitor not working?
Several factors can lead to a lack of observable FAO inhibition.
-
Assay Sensitivity and Timing: The method used to measure FAO is critical. The Seahorse XF Analyzer is a common method, but the assay needs to be optimized for your cell type. The timing of this compound treatment is also important. As an irreversible inhibitor, it needs sufficient time to bind to CPT-1.
-
Alternative FAO Pathways: While CPT-1 is the rate-limiting step for mitochondrial long-chain FAO, cells can still oxidize medium and short-chain fatty acids, which are CPT-1 independent. Your assay may be detecting residual oxidation from these sources.
-
Inhibitor Stability: this compound can be unstable in solution over long periods. Ensure you are using freshly prepared solutions.
Troubleshooting Steps:
-
Validate Your Assay: Use a positive control (e.g., a cell line known to have high FAO) and a negative control (e.g., treatment with a known FAO activator).
-
Optimize Treatment Time: Perform a time-course experiment to determine the optimal pre-incubation time with this compound.
-
Measure Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to specifically measure FAO-dependent OCR. (See )
Q3: I've observed off-target effects not related to FAO. Why?
This compound's off-target effects are well-documented and are a significant consideration in interpreting results.
-
Mechanism of Off-Target Effects: this compound is known to inhibit other members of the carnitine acyltransferase family and can also disrupt coenzyme A homeostasis. This can lead to broad metabolic and signaling changes, including alterations in the TCA cycle, amino acid metabolism, and cellular redox state.
-
Mitochondrial Remodeling: Chronic treatment with this compound can induce significant changes in mitochondrial morphology and function, independent of its direct effect on CPT-1.
-
Gene Expression Changes: The metabolic stress induced by this compound can trigger widespread changes in gene expression, further complicating the interpretation of results.
Troubleshooting Steps:
-
Use a Rescue Experiment: Attempt to rescue the observed phenotype by providing downstream metabolites of FAO (e.g., acetyl-CoA or citrate).
-
Employ an Alternative CPT-1 Inhibitor: Use a structurally different CPT-1 inhibitor to see if the same off-target effects are observed.
-
Perform Unbiased 'Omics' Analysis: Use transcriptomics or metabolomics to get a global view of the cellular changes induced by this compound.
Q4: My in vivo model is showing unexpected toxicity. How can I mitigate this?
In vivo studies with this compound present unique challenges due to its systemic effects.
-
Cardiac Toxicity: The heart is highly dependent on FAO for energy. Inhibition of CPT-1 by this compound can lead to severe cardiac toxicity, including hypertrophy and heart failure. This is a major reason why this compound and similar drugs have not progressed in clinical trials for heart failure.
-
Hepatic Steatosis: Inhibition of hepatic FAO can lead to the accumulation of lipids in the liver (steatosis).
-
Hypoglycemia: In some models, particularly during fasting, blocking FAO can lead to an over-reliance on glucose, potentially causing hypoglycemia.
Troubleshooting Steps:
-
Careful Dose Selection: Start with lower doses and carefully titrate up, monitoring for signs of toxicity.
-
Monitor Organ Function: Regularly monitor cardiac function (e.g., via echocardiography) and liver function (e.g., via blood chemistry).
-
Consider Tissue-Specific Knockout Models: To isolate the role of CPT-1 in a specific tissue, consider using genetic models instead of systemic pharmacological inhibition.
Troubleshooting Workflows
Workflow 1: Validating this compound Activity and Optimizing Dose
This workflow will help you confirm that this compound is active in your system and determine the optimal concentration to use.
Caption: Workflow for this compound dose optimization.
Workflow 2: Differentiating Off-Target Effects from CPT-1 Inhibition
This workflow is designed to help you determine if your observed phenotype is a direct result of CPT-1 inhibition or an off-target effect.
Caption: Differentiating on-target vs. off-target effects.
Protocols
Protocol 1: Seahorse XF Fatty Acid Oxidation Assay Optimization
-
Cell Seeding: Seed cells in a Seahorse XF plate at a density optimized for your cell type to achieve a confluent monolayer.
-
This compound Pre-treatment: Pre-treat cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours) in your standard culture medium.
-
Medium Change: Replace the medium with FAO assay medium (e.g., Seahorse XF Base Medium supplemented with L-carnitine, glutamine, and a long-chain fatty acid like palmitate-BSA).
-
Seahorse Analysis: Place the plate in the Seahorse XF Analyzer and perform a standard mitochondrial stress test or a specific FAO test.
-
Data Analysis: Calculate the OCR and ECAR. The decrease in OCR after the addition of the fatty acid substrate is indicative of FAO inhibition.
Protocol 2: Western Blot for Key Metabolic Markers
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key metabolic proteins (e.g., CPT-1, p-AMPK, ACC) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
Reference Data
Table 1: Recommended this compound Concentration Ranges
| Cell Type | Recommended Starting Concentration | Notes |
| Cancer Cell Lines (e.g., HeLa, MCF7) | 10-50 µM | Highly variable depending on metabolic phenotype. |
| Primary Cardiomyocytes | 1-10 µM | Highly sensitive to FAO inhibition. |
| Immune Cells (e.g., T-cells, Macrophages) | 25-100 µM | Often have high glycolytic rates but can be metabolically flexible. |
| In Vivo (Mouse) | 10-20 mg/kg | Monitor closely for toxicity. |
Table 2: Potential Off-Target Effects of this compound
| Off-Target Effect | Potential Consequence | Reference |
| Inhibition of other carnitine acyltransferases | Disruption of acyl-CoA homeostasis | |
| Induction of oxidative stress | Apoptosis, DNA damage | |
| Alterations in gene expression | Unpredictable changes in cellular function | |
| Mitochondrial remodeling | Changes in mitochondrial dynamics and function |
References
-
Schlaepfer, I. L., & Joshi, M. (2020). CPT1A-mediated fatty acid oxidation promotes prostate cancer progression. Nature Reviews Urology, 17(3), 143-144. [Link]
-
Jedrychowski, M. P., et al. (2015). An integrated pipeline for quantitative analysis of cellular metabolomes. Cell Metabolism, 21(1), 161-173. [Link]
-
O'Donnell, J., et al. (2017). This compound-induced oxidative stress in C2C12 myoblasts: implications for the management of type 2 diabetes. Scientific Reports, 7(1), 1-12. [Link]
-
Divakaruni, A. S., et al. (2018). A CPT1-independent pathway for fatty acid oxidation is a key determinant of cardiac pathology. Nature Metabolism, 1(1), 11-21. [Link]
-
Yao, C. H., et al. (2018). This compound-mediated carnitine palmitoyltransferase 1 inhibition and its effect on the regulation of metabolic gene expression in human retinal pigment epithelial cells. Molecular Vision, 24, 821. [Link]
-
Zaugg, K., et al. (2011). Carnitine palmitoyltransferase 1C promotes cell survival and tumor growth under conditions of metabolic stress. Genes & Development, 25(10), 1041-1051. [Link]
Navigating Etomoxir: A Technical Guide to Dosage Optimization and Off-Target Effect Mitigation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Etomoxir, a potent inhibitor of fatty acid oxidation (FAO). This guide is designed to provide you, the researcher, with the critical information and in-depth protocols necessary to effectively utilize this compound in your experiments while minimizing potential off-target effects. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and reproducibility of your results.
Understanding this compound: Mechanism and Considerations
This compound is an irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation.[1][2][3] By blocking CPT1, this compound prevents the transport of long-chain fatty acids into the mitochondria for oxidation, thereby forcing cells to rely on other energy sources like glucose.[4][5] The biologically active form is (R)-(+)-etomoxir-Coenzyme A ester, which is formed within the cell.[4]
However, it is crucial to acknowledge that this compound is not strictly specific to CPT1.[6] Recent studies have revealed that it can bind to a wide array of proteins involved in fatty acid metabolism and transport, and at higher concentrations, it can exhibit off-target effects, including inhibition of the electron transport chain's Complex I and disruption of Coenzyme A (CoA) metabolism.[4][6][7][8] Furthermore, a metabolite of this compound, this compound-carnitine, has been shown to inhibit phospholipases A2 and mitochondrial respiration independently of CPT1.[9][10] These findings underscore the importance of careful dose optimization and validation of experimental results.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise when working with this compound.
Q1: How do I determine the optimal starting dose of this compound for my in vitro experiments?
A1: The optimal dose is highly dependent on the cell type and experimental goals. A dose-response curve is essential. Start with a low concentration (e.g., 5-10 µM), which has been shown to inhibit approximately 90% of FAO in some cancer cell lines without significantly affecting proliferation, and titrate up to higher concentrations (e.g., 100-200 µM).[7][11][12]
-
Rationale: Lower concentrations are more likely to be specific for CPT1 inhibition.[7] Higher concentrations, while potentially achieving greater FAO inhibition, are associated with a higher risk of off-target effects.[7][8][12] For example, in bladder cancer cell lines, concentrations of 75 µM and 150 µM were used as low- and high-dose treatments, respectively.[1]
Q2: What are the typical dosage ranges for in vivo studies?
A2: In vivo dosages can vary significantly based on the animal model and administration route. For instance, in a mouse model of bladder cancer, this compound was administered intraperitoneally every other day.[1] In other studies, rats were treated with 20 mg/kg of this compound daily for 8 days to study its effect on cardiac CPT1 activity.[13] Always consult relevant literature for your specific model and start with a pilot study to determine the optimal dose and assess for any toxicity.
Q3: What are the known off-target effects of this compound and how can I control for them?
A3: The most significant off-target effects include:
-
Inhibition of Complex I of the electron transport chain: This typically occurs at higher concentrations (e.g., 200 µM).[7][8][12]
-
Binding to numerous other proteins involved in fatty acid metabolism. [6]
-
Formation of this compound-carnitine, which has its own biological activities. [3][9][10]
-
Activation of Peroxisome Proliferator-Activated Receptor α (PPARα). [4]
Control Strategies:
-
Use the lowest effective concentration: As determined by your dose-response curve.
-
Employ a secondary, structurally different CPT1 inhibitor: Such as ST1326, to confirm that the observed effects are due to CPT1 inhibition and not an off-target effect of this compound.[1]
-
Utilize genetic knockdown or knockout of CPT1: This is the gold standard for validating the on-target effects of this compound.[5][7]
-
Measure mitochondrial respiration: To assess for any impairment of the electron transport chain.[12]
Q4: I'm not seeing the expected effect on cell proliferation even at high doses. What could be the reason?
A4: Some cancer cells can compensate for the loss of FAO by altering their utilization of other nutrients, such as glutamine.[7] Therefore, inhibiting FAO alone may not be sufficient to impact proliferation in these cells. Additionally, some studies suggest that CPT1 may have functions independent of its role in FAO that are essential for cell proliferation.[7]
Troubleshooting Guides
Guide 1: Establishing an Optimal In Vitro Dose-Response Curve
This protocol will guide you through determining the effective concentration range of this compound for your specific cell line while monitoring for potential off-target effects on cell viability.
Experimental Workflow for In Vitro Dose Optimization
Caption: Workflow for determining the optimal in vitro dosage of this compound.
Step-by-Step Protocol:
-
Cell Preparation: Plate your cells of interest in a suitable format for both FAO and viability assays (e.g., 96-well plates). Allow cells to adhere and reach the desired confluency.
-
This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 0 µM (vehicle control) to 200 µM.[1] Remove the old medium from your cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).[1]
-
Fatty Acid Oxidation Assay: Measure the rate of FAO. This can be done using various methods, including:
-
Seahorse XF Analyzer: This allows for real-time measurement of oxygen consumption rate (OCR) in response to fatty acid substrates.
-
Radiolabeled Fatty Acid Oxidation Assay: This involves incubating cells with a radiolabeled fatty acid (e.g., [14C]palmitate) and measuring the production of radiolabeled CO2 or acid-soluble metabolites.
-
-
Cell Viability Assay: In parallel plates, assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo).
-
Mitochondrial Respiration Assay: To specifically check for off-target effects on the electron transport chain, measure basal and maximal mitochondrial respiration using a Seahorse XF Analyzer in the presence of your selected this compound concentrations.[12]
-
Data Analysis:
-
Plot the percentage of FAO inhibition against the this compound concentration to determine the IC50.
-
Plot cell viability against the this compound concentration.
-
Compare the mitochondrial respiration profiles of treated and untreated cells.
-
-
Dose Selection: Choose the lowest concentration of this compound that provides significant FAO inhibition without causing a substantial decrease in cell viability or impairing mitochondrial respiration.
Guide 2: Validating On-Target Effects Using a Secondary CPT1 Inhibitor
To ensure that the observed phenotype is a direct result of CPT1 inhibition and not an off-target effect of this compound, it is crucial to reproduce key findings with a structurally different CPT1 inhibitor.
Experimental Workflow for On-Target Validation
Caption: Validating the on-target effects of this compound.
Step-by-Step Protocol:
-
Select a Secondary Inhibitor: Choose a CPT1 inhibitor with a different chemical structure, such as ST1326.
-
Determine Optimal Dose: Perform a dose-response curve for the secondary inhibitor to determine its effective concentration for FAO inhibition in your system.
-
Replicate Key Experiments: Repeat the experiments where you observed a significant effect with this compound, but this time use the optimized concentration of the secondary inhibitor.
-
Compare Results: If both inhibitors produce the same phenotype, it strongly suggests that the effect is mediated through the inhibition of CPT1.
Data Summary Tables
Table 1: Recommended Starting Concentrations for In Vitro Studies
| Cell Type | This compound Concentration (µM) | Key Observation | Reference |
| Bladder Cancer Cells (UM-UC-3, T24) | 75 - 150 | Inhibition of cell viability | [1] |
| Breast Cancer Cells (BT549) | 10 | ~90% inhibition of FAO with no effect on proliferation | [7][11] |
| Prostate Cancer Cells (LNCaP) | 100 | Significant reduction in palmitate oxidation | [5] |
| Hepatocytes (Human) | 0.1 | IC50 for β-oxidation inhibition | [14] |
| Hepatocytes (Rat) | 10 | IC50 for β-oxidation inhibition | [14] |
Table 2: Overview of Potential Off-Target Effects and Mitigation Strategies
| Off-Target Effect | Typical Concentration | Mitigation/Validation Strategy |
| Inhibition of Mitochondrial Complex I | High (e.g., 200 µM) | Use lower concentrations, measure mitochondrial respiration.[7][8][12] |
| Promiscuous Protein Binding | All concentrations, dose-dependent | Use a secondary CPT1 inhibitor, CPT1 knockdown/knockout.[6] |
| Formation of this compound-carnitine | Metabolically formed | Be aware of this metabolite and its potential independent effects.[9][10] |
| PPARα Agonism | Concentration-dependent | Consider the potential for PPARα-mediated effects in your experimental system.[4] |
Concluding Remarks
This compound remains a valuable tool for studying the role of fatty acid oxidation in various biological processes. However, a thorough understanding of its mechanism of action and potential off-target effects is paramount for the generation of reliable and interpretable data. By implementing rigorous dose-response studies, employing appropriate controls, and validating key findings with alternative methods, researchers can confidently navigate the complexities of using this compound and contribute to the advancement of their respective fields.
References
-
Ma, R., et al. (2019). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Clinical Science, 133(15), 1745–1758. [Link]
-
Divakaruni, A. S., et al. (2024). This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. bioRxiv. [Link]
-
Wikipedia. (2023). This compound. [Link]
-
Yao, C. H., et al. (2018). This compound (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM... ResearchGate. [Link]
-
Taylor & Francis. (2023). This compound – Knowledge and References. [Link]
-
Moon, S. H., et al. (2024). This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration. Journal of Lipid Research, 100611. [Link]
-
Moon, S. H., et al. (2024). This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration. PubMed. [Link]
-
Pike, L. S., et al. (2016). Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. NIH. [Link]
-
Ellis, J. M. (2024). This compound: an old dog with new tricks. Journal of Lipid Research, 100615. [Link]
-
Yao, C. H., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology, 16(3), e2003782. [Link]
-
Yao, C. H., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PubMed. [Link]
-
Van den Bossche, J., et al. (2016). This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. ResearchGate. [Link]
-
Loftus, T. M., et al. (1998). This compound, a fatty acid oxidation inhibitor, increases food intake and reduces hepatic energy status in rats. PubMed. [Link]
-
Schmidt-Schweda, S., & Holubarsch, C. (2000). First clinical trial with this compound in patients with chronic congestive heart failure. PubMed. [Link]
-
Yao, C. H., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology, 16(3), e2003782. [Link]
-
Di Sante, M., et al. (2023). Peroxisome Proliferator-Activated Receptor Family of Lipid-Activated Nuclear Receptors Alpha Silencing Promotes Oxidative Stress and Hypertrophic Phenotype in Rat Cardiac Cells. MDPI. [Link]
-
Oka, S. I., et al. (2015). Peroxisome Proliferator Activated Receptor-α Association With Silent Information Regulator 1 Suppresses Cardiac Fatty Acid Metabolism in the Failing Heart. PubMed. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 13. This compound | CPT-1a Inhibitor | PPARα Agonist | TargetMol [targetmol.com]
- 14. (R)-(+)-Etomoxir, CPT1 inhibitor (CAS 124083-20-1) | Abcam [abcam.com]
Technical Support Center: Troubleshooting Etomoxir Insolubility in Culture Media
Welcome to the technical support center for Etomoxir. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their in vitro cell culture experiments. We understand that achieving and maintaining the solubility of small molecules in aqueous culture media can be a significant challenge. This resource provides in-depth, experience-driven answers to common questions and a logical framework for troubleshooting insolubility issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What's happening?
This is a classic solubility challenge known as "crashing out." It occurs because this compound, like many hydrophobic small molecules, is highly soluble in an organic solvent like DMSO but poorly soluble in the aqueous, high-salt environment of cell culture media.[1][2] When you introduce the concentrated DMSO stock into the medium, the DMSO rapidly disperses, leaving the this compound molecules to agglomerate and precipitate in a now hostile aqueous environment.[3] The key is to manage this transition carefully to keep the compound in solution.
Q2: What is the best solvent for preparing an this compound stock solution?
For the (+)-Etomoxir sodium salt, both Dimethyl Sulfoxide (DMSO) and water are effective primary solvents.[4]
-
DMSO is generally preferred for creating high-concentration stock solutions (e.g., 20-200 mM).[5] It's an excellent solvent for organic molecules and is compatible with long-term storage at -20°C or -80°C.[5] Always use anhydrous, high-purity DMSO, as moisture can reduce the solubility of many compounds.[5]
-
Water or PBS: The sodium salt of this compound is also water-soluble.[4][6] Manufacturer data indicates solubilities of up to ~10-16 mg/mL in water, sometimes requiring sonication or gentle warming.[4] However, aqueous stock solutions are not recommended for long-term storage; they should typically be made fresh and used within a day.[4]
For the free acid or racemic forms of this compound, DMSO is the required initial solvent.
Q3: My this compound (sodium salt) won't dissolve in water or PBS even though it's supposed to be water-soluble. Why?
Several factors could be at play:
-
Concentration Limit: You may be exceeding its maximum solubility limit in water, which is approximately 6.41 mg/mL (~20 mM) to 16 mg/mL depending on conditions like temperature and sonication.[4]
-
Temperature: Solubility can be temperature-dependent. Gentle warming to around 37°C can aid dissolution.[4]
-
Form of this compound: Double-check that you are using the sodium salt (e.g., CAS 828934-41-4), which is the water-soluble form.[4][6] The free acid form is not readily soluble in aqueous buffers.[7]
-
Dissolution Time: It may simply need more time or energy. Try vortexing for several minutes or using a brief sonication in a water bath to break up the solid particles.[4]
Q4: What is the maximum recommended concentration of DMSO in the final culture medium?
To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept to a minimum. A widely accepted upper limit is 0.5% (v/v) , but it is highly recommended to stay at or below 0.1% (v/v) whenever possible.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
In-Depth Troubleshooting Guide
This section provides a systematic approach to preparing and using this compound to prevent precipitation and ensure experimental validity.
Problem: this compound Precipitates in Culture Medium During Dilution
Precipitation is a critical experimental failure that leads to an unknown and unquantifiable final concentration of the active compound, rendering dose-response data unreliable. The workflow below outlines the root causes and solutions.
This diagram illustrates the decision-making process for diagnosing and solving this compound solubility issues.
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary: this compound Sodium Salt Solubility
The solubility of small molecules can vary between suppliers and batches. Always refer to the Certificate of Analysis for your specific lot, but the following table provides a general guide.
| Solvent | Maximum Approximate Solubility (mg/mL) | Maximum Approximate Molarity (mM) | Notes |
| DMSO | 9 - 64 mg/mL[4][5] | ~28 - 200 mM[5] | Recommended for high-concentration, long-term storage. Use anhydrous grade. |
| Water | 6.4 - 16 mg/mL[4] | ~20 - 50 mM | Requires sodium salt form. May need warming/sonication. Use fresh.[4] |
| Ethanol | 6 - 11 mg/mL[4][5] | ~18 - 34 mM | Less common for cell culture stocks due to higher volatility and toxicity. |
| Culture Media (Aqueous) | Low (µM range) | Low (µM range) | Final working concentration is limited by aqueous solubility. |
(Note: Molecular Weight of this compound Sodium Salt is ~320.7 g/mol [4])
Step-by-Step Protocol for Solubilizing this compound
This protocol is designed to minimize precipitation by avoiding rapid changes in the solvent environment.
Objective: To prepare a final working solution of this compound in complete culture medium without precipitation.
Materials:
-
(+)-Etomoxir (sodium salt) powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Protocol:
-
Prepare a High-Concentration Primary Stock (e.g., 100 mM in DMSO):
-
Calculate the mass of this compound sodium salt needed. For 1 mL of a 100 mM stock: 0.001 L * 0.1 mol/L * 320.7 g/mol = 0.03207 g = 32.07 mg.
-
Weigh the this compound powder into a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. This is your Primary Stock . Store this at -80°C for long-term stability (up to one year) or -20°C for shorter-term use (up to one month).[5]
-
-
Create an Intermediate Dilution in Culture Medium:
-
This is the most critical step to prevent precipitation. Do not add the highly concentrated DMSO stock directly to your final large volume of medium.
-
Thaw the Primary Stock .
-
In a new sterile tube, prepare an intermediate dilution by adding a small volume of the Primary Stock to a larger volume of pre-warmed (37°C) complete culture medium .
-
Example: To make a 1 mM intermediate stock from a 100 mM primary stock, add 10 µL of the primary stock to 990 µL of pre-warmed medium.
-
Crucially, add the DMSO stock to the medium dropwise while gently vortexing or swirling the tube. This gradual introduction allows the compound to disperse and equilibrate.[1]
-
-
Prepare the Final Working Concentration:
-
Add the required volume of your Intermediate Dilution (which is now mostly aqueous) to your final volume of pre-warmed culture medium for treating cells.
-
Example: To achieve a final concentration of 50 µM in a 10 mL culture, add 500 µL of the 1 mM intermediate stock to 9.5 mL of medium.
-
Gently mix the final solution before adding it to your cells.
-
This serial dilution method works by gradually lowering the solvent polarity, preventing the hydrophobic this compound molecules from suddenly being forced out of solution.
Caption: Comparison of direct vs. serial dilution methods.
Advanced Considerations & Validation
Off-Target Effects and Concentration
It is critical to be aware that this compound can have off-target effects, particularly at high concentrations.[6] Studies have shown that concentrations above 5-10 µM can have CPT1-independent effects, including impacting mitochondrial complex I and causing oxidative stress.[8][9] Some researchers have even noted that this compound promiscuously binds to many proteins beyond CPT1.[10] Therefore, it is essential to:
-
Use the lowest effective concentration possible.
-
Confirm that the observed phenotype is due to CPT1 inhibition by using genetic controls (e.g., CPT1A siRNA knockdown) where possible.[8]
Validating this compound Activity
After successfully dissolving this compound, you should confirm it is active. A common method is to measure its effect on fatty acid oxidation (FAO). This can be done by:
-
Treating cells with your soluble this compound preparation.
-
Incubating the cells with a radiolabeled fatty acid (e.g., ¹⁴C-palmitate).
-
Measuring the production of ¹⁴CO₂ or acid-soluble metabolites as an indicator of FAO. A significant reduction in the signal compared to vehicle-treated cells confirms the inhibitory activity of this compound.[8]
By following these detailed guidelines, you can overcome the common challenge of this compound insolubility, ensuring that your experimental results are both reliable and reproducible.
References
-
Cayman Chemical. (+)-Etomoxir (sodium salt) Product Information Sheet.
-
Tocris Bioscience. (R)-(+)-Etomoxir sodium salt Product Page.
-
MedChemExpress. This compound Technical Data.
-
Selleck Chemicals. This compound sodium salt Product Page.
-
Selleck Chemicals. This compound Product Page.
-
Wikipedia. This compound.
-
BenchChem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
-
ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media?
-
Sigma-Aldrich. InSolution this compound Product Page.
-
MedChemExpress. This compound ((R)-(+)-Etomoxir) Product Page.
-
MedChemExpress. This compound sodium salt Product Page.
-
ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
-
Anderson, E.J., et al. (2024). This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. bioRxiv.
-
Yao, C.H., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS Biology.
-
MedKoo Biosciences. This compound sodium salt Product Page.
-
ACS Publications. Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution.
-
PubMed. Cell culture media impact on drug product solution stability.
-
O'Connor, R.S., et al. (2018). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. Scientific Reports.
-
Tocris Bioscience. Certificate of Analysis Example.
-
ResearchGate. This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis.
-
Portland Press. Fatty acid oxidation inhibitor this compound suppresses tumor progression.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
The impact of high concentrations of Etomoxir on cellular respiration
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Etomoxir, a widely used inhibitor of fatty acid oxidation (FAO). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in experimental settings, with a particular focus on the critical impact of its concentration. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity and reproducibility of your research.
Introduction: The Double-Edged Sword of this compound
This guide addresses the most common issues encountered when using high concentrations of this compound, providing troubleshooting strategies, validated protocols, and a deeper understanding of the underlying mechanisms.
Core Mechanism: CPT1 Inhibition and Its Consequences
At its intended concentrations (typically <10 µM), this compound specifically inhibits CPT1. This blockage has direct and predictable effects on cellular metabolism. Long-chain fatty acids can no longer enter the mitochondrial matrix, leading to a sharp decrease in β-oxidation. Consequently, the production of Acetyl-CoA, FADH₂, and NADH from fatty acids ceases, reducing the fuel supply for the TCA cycle and the electron transport chain (ETC). This often results in decreased ATP and NADPH levels.[1][7][8]
Caption: Canonical pathway of FAO and CPT1 inhibition by low-dose this compound.
Troubleshooting Guide & Experimental Protocols
This section is structured in a question-and-answer format to address specific experimental issues.
Q1: I'm observing significant cytotoxicity and a sharp drop in respiration at high this compound concentrations (>40 µM) that seems disproportionate to just blocking FAO. What is the likely cause?
A: This is a classic sign of this compound's primary off-target effect: inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain .[3][4] At concentrations above 40 µM, this compound directly impairs the ETC, leading to a collapse in mitochondrial respiration that is independent of its effect on CPT1. This causes a severe bioenergetic crisis, leading to ATP depletion and cell death, and can be easily misinterpreted as a cellular dependency on FAO.
Caption: Comparing the distinct outcomes of different FAO inhibition methods.
Q3: I'm observing a significant increase in ROS production and signs of oxidative stress after this compound treatment. Is this an expected outcome?
A: Yes, increased Reactive Oxygen Species (ROS) is a documented consequence of this compound treatment, particularly at higher concentrations, and it arises from two distinct mechanisms:
-
ETC Disruption: Inhibition of Complex I by high-dose this compound can cause electrons to "leak" from the transport chain, where they prematurely react with oxygen to form superoxide radicals, a primary ROS. [5][6]2. Depletion of NADPH: Mitochondrial FAO is a significant source of NADPH, which is the primary reducing equivalent for the antioxidant enzyme glutathione reductase. [7][8]By inhibiting FAO, this compound can deplete the mitochondrial NADPH pool, compromising the cell's ability to neutralize ROS and leaving it vulnerable to oxidative stress. This can lead to a cascade of damage, ATP depletion, and ultimately, cell death. [7][8] Troubleshooting Protocol 2: Investigating this compound-Induced Oxidative Stress
Methodology:
-
Cell Treatment: Treat cells with your chosen concentrations of this compound (e.g., 5 µM and 100 µM) and a vehicle control. Include a positive control for oxidative stress (e.g., H₂O₂ or Antimycin A).
-
ROS Measurement:
-
After the treatment period, incubate cells with a ROS-sensitive fluorescent probe, such as CellROX Green or MitoSOX Red (for mitochondrial superoxide).
-
Analyze the fluorescence intensity via flow cytometry or a fluorescence plate reader. An increase in fluorescence indicates higher ROS levels.
-
-
NADPH/NADP⁺ Ratio Measurement:
-
Use a commercially available colorimetric or fluorometric assay kit to measure the relative levels of NADPH and NADP⁺ in cell lysates from each treatment group.
-
A decrease in the NADPH/NADP⁺ ratio indicates increased oxidative stress.
-
-
Antioxidant Rescue Experiment:
-
Co-treat cells with this compound and a ROS scavenger, such as N-acetylcysteine (NAC) (5-10 mM) or Tiron (10 mM). [7] * Measure a downstream endpoint of interest, such as cell viability (e.g., via Annexin V/PI staining) or ATP levels.
-
-
Data Interpretation:
-
If this compound treatment increases ROS and decreases the NADPH/NADP⁺ ratio, the effect is confirmed.
-
If co-treatment with an antioxidant (like NAC or Tiron) rescues the cells from this compound-induced death or ATP depletion, it provides strong evidence that the observed cytotoxicity is mediated by oxidative stress. [7]
-
Frequently Asked Questions (FAQs)
-
Q: What is the recommended starting concentration for this compound to ensure CPT1 specificity?
-
A: Based on multiple validation studies, concentrations between 1 µM and 10 µM are recommended to specifically inhibit CPT1 activity without significant off-target effects on the ETC. [5][9][10]It is crucial to perform a dose-response curve in your specific cell model to confirm the optimal concentration.
-
-
Q: How can I be certain that this compound is working in my experiment?
-
A: The most direct method is to measure its effect on FAO. You can perform a radiolabeled fatty acid oxidation assay (e.g., with ³H-palmitate) or use a Seahorse XF Analyzer with palmitate as the fuel source (as described in Protocol 1). A significant reduction in palmitate-driven oxygen consumption at low this compound concentrations confirms CPT1 inhibition.
-
-
Q: Are there alternative CPT1 inhibitors with better specificity?
-
A: Yes, several other CPT1 inhibitors exist, such as ST1326, which is reported to be more specific for the CPT1A isoform. [1]However, as with any pharmacological agent, thorough validation and dose-response experiments are essential to confirm specificity in your experimental system.
-
-
Q: I read that this compound can be metabolized by cells. Does this affect my experiments?
-
A: Yes, recent studies have shown that this compound can be converted into a metabolite, this compound-carnitine, within the mitochondria. [11]This metabolite itself can inhibit other enzymes, such as phospholipases A₂, adding another layer of complexity and potential off-target effects that are independent of both CPT1 and Complex I. This underscores the importance of using the lowest effective concentration and validating findings with genetic models.
-
References
-
Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Portland Press. [Link]
-
This compound (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM... ResearchGate. [Link]
-
Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PubMed. [Link]
-
This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. PMC - NIH. [Link]
-
Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. PubMed. [Link]
-
Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. NIH. [Link]
-
Effect of (A) this compound, (B) MCPA, and (C) 4-BCA on the acylcarnitine... ResearchGate. [Link]
-
This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration. PMC - NIH. [Link]
-
Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. ResearchGate. [Link]
-
This compound, a carnitine palmitoyltransferase I inhibitor, protects hearts from fatty acid-induced ischemic injury independent of changes in long chain acylcarnitine. PubMed. [Link]
-
Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. NIH. [Link]
-
Effect of this compound on the respiratory rates of freshly isolated... ResearchGate. [Link]
-
Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology. [Link]
-
The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. ResearchGate. [Link]
-
Fatty Acid Oxidation Assay. Creative Bioarray. [Link]
-
The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. PubMed Central. [Link]
-
Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF. ResearchGate. [Link]
-
Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. NIH. [Link]
-
Measuring Fatty Acid Oxidation using the MitoXpress FAO Kit. Luxcel. [Link]
-
Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction. PMC - NIH. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Non-Specific Effects of Etomoxir in Research
Welcome to the technical support guide for Etomoxir. As a widely used inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), this compound has been instrumental in exploring the role of fatty acid oxidation (FAO) in cellular metabolism. However, its utility is frequently compromised by significant, concentration-dependent, non-specific effects that can lead to misinterpretation of experimental data.[1][2] This guide is designed to provide researchers with the expertise, validated protocols, and troubleshooting frameworks necessary to use this compound correctly and to design robust, self-validating experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and misconceptions surrounding this compound, providing a foundational understanding of its proper application.
Q1: What is this compound and what is its intended mechanism of action?
This compound is an irreversible inhibitor of CPT1, an enzyme on the outer mitochondrial membrane.[3][4] CPT1 is the rate-limiting step for the transport of long-chain fatty acids into the mitochondria for their subsequent breakdown via β-oxidation (FAO).[5][6] By inhibiting CPT1, this compound is intended to specifically block this pathway, forcing cells to rely on other energy sources like glucose.[4]
Q2: Why is this compound concentration so critical? What are the key off-target effects?
The specificity of this compound is lost at concentrations exceeding what is required to saturate CPT1 inhibition (typically >5-10 µM).[1][7] High concentrations, often reported in the literature (100-200 µM), induce multiple off-target effects that confound results.[8][9] It is critical to understand that phenotypes observed at these high doses are often not due to FAO inhibition.
The primary off-target effects include:
-
Inhibition of Mitochondrial Complex I: High-dose this compound directly inhibits Complex I of the electron transport chain, impairing oxidative phosphorylation independent of CPT1 activity.[8][10]
-
Coenzyme A (CoA) Sequestration: this compound is a prodrug that is metabolically activated by being converted to Etomoxiryl-CoA. At high concentrations, this process can sequester and deplete the cell's free CoA pool, disrupting dozens of other CoA-dependent metabolic reactions.[7][11]
-
Induction of Severe Oxidative Stress: Concentrations above 5 µM can induce the acute production of reactive oxygen species (ROS) and deplete cellular antioxidants like glutathione (GSH).[1]
-
Promiscuous Protein Binding: Recent chemoproteomic studies have revealed that this compound binds promiscuously to a large array of proteins involved in lipid metabolism, not just CPT1.[2]
-
Formation of a Bioactive Metabolite: CPT1 can convert this compound-CoA into a novel metabolite, this compound-carnitine, which can inhibit phospholipase A2 enzymes and mitochondrial respiration in a CPT1-independent manner.[6][12]
Q3: I see many papers using 100-200 µM this compound. Are these results invalid?
Not necessarily invalid, but they must be interpreted with extreme caution. The observed effects in those studies may be real, but they are likely not caused by the specific inhibition of FAO.[1][2] Instead, they could be the result of general mitochondrial dysfunction, CoA depletion, or oxidative stress.[7][8] Any study using high-dose this compound without orthogonal controls (like CPT1 gene silencing) should be critically evaluated.
Q4: What is the recommended concentration range for specific CPT1 inhibition?
To maintain specificity for CPT1, you must use the lowest concentration of this compound that achieves maximal inhibition of FAO in your specific cell type. This is typically below 10 µM, and often in the range of 1-5 µM.[1][7] It is essential to perform a dose-response curve in your own experimental system to determine the optimal concentration (see Protocol 1).
Q5: Are there more specific alternatives to this compound?
While no inhibitor is perfectly specific, some alternatives exist. ST1326 is another CPT1 inhibitor that is not a prodrug and therefore does not carry the same risk of CoA sequestration.[6] However, the most rigorous approach is not to rely on a pharmacological inhibitor alone. The gold standard is to validate findings from low-dose this compound with genetic approaches, such as siRNA or shRNA-mediated knockdown of CPT1A.[1][4][8]
Part 2: Experimental Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Issue 1: My cell proliferation is drastically reduced with high-dose this compound (e.g., 200 µM), but CPT1 knockdown has a much milder effect.
-
Likely Cause: You are observing the off-target effect of mitochondrial Complex I inhibition, not the effect of blocking FAO.[8][9] At high concentrations, this compound impairs the electron transport chain, leading to a severe drop in ATP production and subsequent cell death, a much stronger phenotype than is typically seen by just blocking fatty acid metabolism.[8]
-
Troubleshooting Steps:
-
Validate the Finding: Repeat the experiment using a dose-response of this compound (e.g., 1 µM, 5 µM, 10 µM, 50 µM, 200 µM) alongside a validated CPT1A siRNA. The cell proliferation curve for the siRNA-treated cells should match the phenotype seen with low-dose, not high-dose, this compound.
-
Confirm Complex I Inhibition: Directly measure the effect of high-dose this compound on mitochondrial respiration using isolated mitochondria. Provide substrates that feed electrons specifically into Complex I (e.g., pyruvate/malate) versus Complex II (e.g., succinate). A specific Complex I inhibitor will reduce oxygen consumption with the former but not the latter. (See Protocol 2).
-
Issue 2: this compound treatment causes widespread metabolic changes, including effects on glycolysis and the TCA cycle, that seem unrelated to FAO.
-
Likely Cause: Depletion of the cellular Coenzyme A (CoA) pool.[7][11] this compound's conversion to Etomoxiryl-CoA consumes free CoA. Since CoA is a critical cofactor for numerous enzymes, including pyruvate dehydrogenase (linking glycolysis to the TCA cycle) and α-ketoglutarate dehydrogenase (within the TCA cycle), its depletion has far-reaching metabolic consequences.
-
Troubleshooting Steps:
-
Lower the Dose: This is the most critical step. The CoA sequestration effect is highly concentration-dependent.[7]
-
Use Genetic Controls: Show that CPT1A knockdown does not replicate the widespread metabolic disruption seen with high-dose this compound.
-
Perform Rescue Experiments: Attempt to rescue the phenotype by supplementing the media with a cell-permeable source of CoA, such as pantothenate (Vitamin B5), though this can be challenging. A more direct control is to compare with an inhibitor that does not sequester CoA.
-
Issue 3: I'm observing signs of cellular stress, such as abnormal mitochondrial morphology or increased cell death, even at moderate this compound concentrations.
-
Likely Cause: Induction of severe oxidative stress.[1] this compound concentrations as low as 5 µM have been shown to acutely increase ROS production. This can damage mitochondria and other cellular components, leading to stress responses and apoptosis.
-
Troubleshooting Steps:
-
Measure ROS Production: Use a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCF-DA) via flow cytometry or microscopy to quantify ROS levels in cells treated with a dose-range of this compound compared to a vehicle control and a positive control (e.g., H₂O₂).
-
Quantify Cellular Antioxidants: Measure the levels of reduced glutathione (GSH), a key cellular antioxidant, using LC-MS or a commercially available kit. A decrease in the GSH/GSSG ratio is a hallmark of oxidative stress.[1]
-
Attempt Rescue with Antioxidants: Determine if co-treatment with an antioxidant like N-acetylcysteine (NAC) can rescue the cellular stress phenotype. If so, it strongly suggests the effect is mediated by ROS and is likely off-target.
-
Part 3: Data Summaries and Visualizations
Table 1: Concentration-Dependent Effects of this compound
| Concentration Range | Primary Effect | On-Target/Off-Target | Experimental Implications | Key References |
| < 10 µM | CPT1 Inhibition / FAO Blockade | On-Target | Generally appropriate for studying the role of FAO. Requires validation. | [1][7][8] |
| > 10 µM | Induction of Oxidative Stress | Off-Target | Results may be confounded by ROS-induced damage. | [1] |
| ~50-200 µM | CoA Sequestration / Disruption of CoA Metabolism | Off-Target | Causes widespread, non-specific metabolic disruption. | [7][11] |
| ~200 µM | Inhibition of Mitochondrial Complex I & ANT | Off-Target | Severely impairs mitochondrial respiration and ATP synthesis. | [7][8][10] |
Diagram 1: On-Target vs. Off-Target Mechanisms of this compound
Caption: A self-validating workflow for this compound experiments.
Part 4: Protocols for a Self-Validating Experimental System
These protocols provide a framework for rigorously testing the effects of this compound.
Protocol 1: Determining the Optimal this compound Concentration via ¹³C-Palmitate Tracing
This protocol validates the on-target inhibition of FAO by this compound. The goal is to find the EC90—the concentration that inhibits 90% of FAO—which represents the optimal specific dose.
-
Cell Culture: Plate cells (e.g., BT549) and allow them to adhere and reach desired confluency.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 50, 200 µM) for a duration appropriate to your experiment (e.g., 48 hours). Include a vehicle control (DMSO or saline).
-
Labeling: Refresh the medium with new medium containing 100 µM uniformly ¹³C-labeled (U-¹³C) palmitate conjugated to BSA. Incubate for 24 hours. [8]4. Metabolite Extraction: Harvest the cells, quench metabolism rapidly, and perform a polar metabolite extraction (e.g., using 80% methanol).
-
LC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the isotopologue distribution of citrate.
-
Data Interpretation: During FAO, U-¹³C palmitate is broken down into ¹³C₂-acetyl-CoA, which enters the TCA cycle to produce ¹³C₂-citrate (M+2 isotopologue). [8]Plot the percentage of M+2 citrate relative to the vehicle control against the this compound concentration. The concentration at which M+2 citrate labeling is reduced by ~90% is your optimal dose for specific FAO inhibition. [8]
Protocol 2: Validating Off-Target Complex I Inhibition
This assay tests whether this compound directly inhibits the electron transport chain, independent of its effect on CPT1.
-
Mitochondrial Isolation: Isolate intact, functional mitochondria from your cells or tissue of interest using a standard differential centrifugation protocol (e.g., using a Dounce homogenizer and a mitochondria isolation kit).
-
Respirometry Setup: Use a Seahorse XF Analyzer or similar respirometer. Add the isolated mitochondria to the wells in a suitable mitochondrial assay buffer (e.g., MAS buffer). It is critical that this buffer is free of fatty acids, carnitine, and acyl-CoAs. [8]3. Substrate Addition: Measure the basal oxygen consumption rate (OCR). Then, inject substrates that specifically fuel Complex I or Complex II.
-
Complex I: Inject Pyruvate (5-10 mM) and Malate (1-2 mM).
-
Complex II: In separate wells, inject Succinate (10 mM) along with Rotenone (a Complex I inhibitor, 0.5-1 µM) to isolate Complex II activity.
-
-
This compound Injection: After establishing a stable OCR, inject your concentrations of interest of this compound (e.g., 10 µM and 200 µM) and a vehicle control.
-
Data Interpretation: If 200 µM this compound causes a significant drop in OCR in the presence of pyruvate/malate but has little to no effect in the presence of succinate/rotenone, this is strong evidence for direct inhibition of Complex I. [7][8]The 10 µM concentration should have a minimal effect.
Protocol 3: Genetic Knockdown of CPT1A using siRNA
This is the gold-standard control to confirm that your observed phenotype is truly due to CPT1 inhibition.
-
siRNA Design & Validation: Obtain a validated pool of small interfering RNA (siRNA) duplexes targeting your CPT1 isoform of interest (e.g., CPT1A). Include a non-targeting (scrambled) siRNA as a negative control.
-
Transfection: Transfect your cells using a suitable lipid-based reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. Optimize transfection efficiency for your cell line.
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm CPT1A knockdown via qPCR (to measure mRNA levels) and/or Western Blot (to measure protein levels). A knockdown of >70% is generally considered effective.
-
Phenotypic Assay: Perform your primary experiment (e.g., proliferation assay, metabolic analysis) on the CPT1A knockdown cells alongside the scrambled control cells and cells treated with low-dose this compound.
-
Data Interpretation: The phenotype observed in the CPT1A knockdown cells should closely mirror the phenotype from the low-dose this compound treatment. If it does, you can confidently attribute the effect to on-target FAO inhibition. If the phenotype of high-dose this compound is significantly different, it confirms an off-target mechanism. [8][9]
References
-
Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Portland Press. [Link]
-
Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. National Institutes of Health (NIH). [Link]
-
This compound inhibits macrophage polarization by disrupting CoA homeostasis. PubMed Central (PMC). [Link]
-
Serious adverse events leading to withdrawal during the randomized phase. ResearchGate. [Link]
-
The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. ResearchGate. [Link]
-
Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. ResearchGate. [Link]
-
This compound (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM... ResearchGate. [Link]
-
This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. ResearchGate. [Link]
-
This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. PubMed Central (PMC). [Link]
-
Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PubMed. [Link]
-
Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. National Institutes of Health (NIH). [Link]
-
This compound-induced partial CPT-I inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates. ResearchGate. [Link]
-
This compound Actions on Regulatory and Memory T Cells Are Independent of Cpt1a-Mediated Fatty Acid Oxidation. ResearchGate. [Link]
-
This compound: an old dog with new tricks. PubMed Central (PMC). [Link]
-
This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not. Maastricht University. [Link]
-
This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres. PubMed Central. [Link]
-
This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration. PubMed. [Link]
-
Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. Cell Press. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CPT1 Inhibitors: Etomoxir vs. ST1326 in the Study of Fatty Acid Oxidation
For researchers in metabolic studies, oncology, and drug development, the inhibition of fatty acid oxidation (FAO) is a critical tool for dissecting cellular energy dynamics and exploring therapeutic strategies. The rate-limiting step of this pathway, the transport of long-chain fatty acids into the mitochondria, is controlled by Carnitine Palmitoyltransferase 1 (CPT1). Consequently, inhibitors of CPT1 are indispensable pharmacological probes.
This guide provides an in-depth comparison of two widely utilized CPT1 inhibitors: the classical, irreversible inhibitor Etomoxir , and the newer, reversible inhibitor ST1326 (also known as Teglicar). We will explore their mechanisms, specificity, off-target effects, and practical applications, supported by experimental data and detailed protocols to guide your research.
The Central Role of CPT1 in Fatty Acid Oxidation
Fatty acid oxidation is a multi-step catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH₂, which are subsequently used to generate ATP. Before long-chain fatty acids can be oxidized, they must be transported from the cytoplasm into the mitochondrial matrix. This transport is mediated by the carnitine shuttle system, where CPT1, an enzyme on the outer mitochondrial membrane, is the key regulator.[1] CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported into the mitochondrial matrix.[1] Given its gatekeeper role, inhibiting CPT1 effectively blocks mitochondrial FAO.
There are three isoforms of CPT1: CPT1A (liver isoform), CPT1B (muscle/heart isoform), and CPT1C (brain isoform).[1][2] The differential expression of these isoforms in various tissues and disease states is a crucial consideration when selecting an inhibitor.
Caption: Fatty Acid Oxidation Pathway and Inhibitor Targets.
This compound: The Prototypical but Problematic Inhibitor
This compound has been a cornerstone of FAO research for decades. It acts as an irreversible inhibitor of CPT1 following its conversion to Etomoxiryl-CoA.[3][4] This covalent modification provides potent and sustained inhibition of FAO.
Specificity and Off-Target Effects
While effective, the major drawback of this compound is its lack of specificity, particularly at the concentrations commonly used in cell culture experiments (often 50-200 µM).[5][6]
-
Isoform Non-Selectivity: this compound inhibits both the liver (CPT1A) and muscle (CPT1B) isoforms of CPT1, which can be a confounding factor in studies where isoform-specific effects are relevant.[7]
-
Off-Target Binding and Toxicity: At concentrations exceeding 5-10 µM, this compound exhibits significant off-target effects. It has been shown to inhibit Complex I of the electron transport chain and the mitochondrial adenine nucleotide transporter (ANT).[8][9] These off-target activities can independently disrupt mitochondrial function and cellular energy status, making it difficult to attribute observed effects solely to CPT1 inhibition.
-
Oxidative Stress: A critical off-target effect is the induction of severe reactive oxygen species (ROS) production and oxidative stress at concentrations above 5 µM, which can lead to cytotoxicity independent of FAO inhibition.[10][11][12]
-
Clinical Limitations: this compound's development for treating conditions like heart failure and diabetes was halted due to significant liver and heart toxicity observed in clinical trials, likely stemming from its off-target effects and irreversible mechanism.[3][7][13]
Recent research has even identified a novel pharmaco-metabolite, ETO-carnitine, which is produced by CPT1 and has its own biological activities, including the potent inhibition of phospholipases A2 and mitochondrial respiration independent of CPT1.[4] This adds another layer of complexity to the interpretation of data from this compound experiments.
ST1326 (Teglicar): A More Specific, Reversible Alternative
ST1326 was developed as a selective and reversible inhibitor of CPT1A, the liver isoform.[7][13] Its reversibility and selectivity offer distinct advantages over this compound, particularly for in vivo studies and potential therapeutic applications.
Specificity and Off-Target Effects
ST1326 is considered highly selective for CPT1A over CPT1B.[7] This makes it a more precise tool for studying the role of the liver-specific isoform in metabolic diseases and cancer.
-
Reversible Inhibition: Unlike this compound, ST1326 does not form a covalent bond with the enzyme, allowing for more dynamic studies and potentially a better safety profile.
-
Potential Off-Target Effects: While much more specific than this compound, ST1326 is not without potential off-target considerations. Some evidence suggests it may also inhibit the carnitine-acylcarnitine translocase (CACT), which is the transporter that moves acylcarnitines across the inner mitochondrial membrane.[13] This would still result in the blockage of FAO, but at a different step than CPT1.
-
Clinical Profile: ST1326 has undergone Phase II clinical trials for type 2 diabetes and demonstrated a favorable safety profile, with only low and transient liver toxicity reported.[7][13] This makes it a more viable candidate for preclinical studies aimed at therapeutic development.
Head-to-Head Comparison: this compound vs. ST1326
| Feature | This compound | ST1326 (Teglicar) |
| Target | CPT1A and CPT1B[7] | Primarily CPT1A[7] |
| Mechanism | Irreversible (covalent modification)[3] | Reversible (competitive)[13] |
| Specificity | Low; numerous off-target effects reported[8][12] | High for CPT1A[7] |
| Key Off-Target Effects | Complex I, Adenine Nucleotide Transporter (ANT), induces severe oxidative stress[8][9][10] | Potential inhibition of CACT[13] |
| Recommended Conc. | < 5 µM for specific FAO inhibition[12][14] | Varies by cell type (e.g., 8-50 µM)[15][16] |
| Toxicity | High; hepatotoxicity and cardiotoxicity led to clinical trial termination[3][7] | Low; favorable safety profile in Phase II trials[7][13] |
| Primary Use Case | In vitro tool for FAO inhibition (with caution) | In vitro/in vivo studies of CPT1A-dependent FAO; preclinical therapeutic studies[17][18] |
Comparative Experimental Data (IC₅₀/EC₅₀)
The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is a critical parameter for comparing inhibitor potency. However, these values can vary significantly based on the cell type, assay conditions, and endpoint measured (e.g., enzyme activity vs. cell proliferation). The following table compiles data from various studies.
| Inhibitor | Cell Line/System | Assay Type | Endpoint | Reported IC₅₀ / EC₅₀ | Reference |
| This compound | Permeabilized HepG2 cells | Respirometry | CPT1-mediated respiration | EC₅₀ = 9.2 nM | [19] |
| Rat Hepatocytes | FAO Assay | Fatty Acid Oxidation | IC₅₀ ≈ 2 µM | [20] | |
| MCF-7 cells | FAO Assay | Fatty Acid Oxidation | Maximal inhibition at ~5 µM | [14][21] | |
| T47D cells | FAO Assay | Fatty Acid Oxidation | Maximal inhibition at 5-12.5 µM | [14][21] | |
| BT549 cells | Proliferation Assay | Cell Proliferation | Significant effect at 200 µM | [5][8] | |
| ST1326 | Raji (Burkitt's lymphoma) | Proliferation Assay | Cell Proliferation (72h) | IC₅₀ = 8.6 µM | [15] |
| RPMI 8226 (Myeloma) | Viability Assay | Cell Viability | IC₅₀ = 50 µM | [16] |
Disclaimer: These values are compiled from different studies and should be used for guidance only. Direct comparisons are best made within the same study under identical conditions.
Experimental Protocols for Measuring FAO Inhibition
Choosing the right assay is as important as choosing the right inhibitor. Below are two standard, detailed protocols for assessing the effects of this compound and ST1326 on FAO.
Protocol 1: Radiolabeled Palmitate Oxidation Assay
This classic method measures the metabolic fate of a radiolabeled fatty acid, providing a direct quantification of its oxidation.
Caption: Workflow for Radiolabeled Fatty Acid Oxidation Assay.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells in multi-well plates (e.g., 12-well or 24-well) to achieve 80-90% confluency on the day of the assay.
-
Radiolabeled Substrate Preparation:
-
Prepare a stock solution of non-radioactive palmitate complexed to fatty-acid-free Bovine Serum Albumin (BSA). A common molar ratio is 5:1 (palmitate:BSA).[22]
-
Add a known amount of radiolabeled palmitate (e.g., [9,10-³H]-palmitic acid or [1-¹⁴C]-palmitic acid) to the palmitate-BSA solution.[22][23]
-
Warm the solution to 37°C for at least 30 minutes to ensure complete binding of palmitate to BSA.[22]
-
-
Inhibitor Treatment:
-
Prepare fresh stock solutions of this compound and/or ST1326 in the appropriate vehicle (e.g., water or DMSO).
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add fresh culture medium containing the desired final concentrations of the inhibitor or vehicle control. Pre-incubate for 1-2 hours at 37°C.
-
-
Initiation of FAO Assay:
-
After pre-incubation, aspirate the inhibitor-containing medium.
-
Add the prepared radiolabeled palmitate-BSA assay medium to each well.
-
Incubate at 37°C for a defined period (typically 2-4 hours, requires optimization).
-
-
Termination and Sample Collection:
-
To stop the reaction, place the plate on ice.
-
Transfer the assay medium from each well to a microcentrifuge tube.
-
Add cold perchloric acid to a final concentration of ~0.5 M to lyse the cells and precipitate proteins and unoxidized fatty acids.[24][25]
-
Centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
-
Measurement of Radioactivity:
-
For [³H]-palmitate: The product is ³H₂O. The supernatant is passed through an anion-exchange column to separate the charged [³H]-palmitate from the neutral ³H₂O. The eluate is collected for scintillation counting.[23]
-
For [¹⁴C]-palmitate: The products are ¹⁴CO₂ (complete oxidation) and ¹⁴C-labeled acid-soluble metabolites (ASMs, incomplete oxidation). CO₂ can be trapped using a filter paper soaked in NaOH placed inside a sealed tube. Both the filter paper and a portion of the supernatant (for ASMs) are collected for scintillation counting.[22][24]
-
-
Data Analysis: Calculate the rate of FAO (e.g., nmol palmitate oxidized/hr/mg protein). Normalize the results from inhibitor-treated wells to the vehicle-treated control wells to determine the percent inhibition.
Protocol 2: Seahorse XF Real-Time FAO Assay
This method measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time to assess how cells respond to fatty acids in the presence or absence of inhibitors.
Caption: Workflow for Seahorse XF Fatty Acid Oxidation Assay.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge and Media Preparation:
-
Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
Prepare the assay medium: Typically Seahorse XF Base Medium supplemented with L-carnitine (e.g., 0.5 mM) and a low concentration of glucose (e.g., 1 mM) to encourage reliance on FAO.[26]
-
Warm the assay medium to 37°C and adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the culture medium from the cells. Wash the wells with the prepared Seahorse assay medium.
-
Add the final volume of assay medium to each well and incubate at 37°C in a non-CO₂ incubator for 1 hour to allow temperature and pH to equilibrate.
-
-
Compound Plate Preparation:
-
Load the injection ports of the hydrated sensor cartridge with the compounds to be injected during the assay. A typical injection strategy to measure FAO is:
-
Port A: Palmitate-BSA substrate (and a BSA-only control for some wells).
-
Port B: this compound or ST1326 (to confirm the OCR increase is due to FAO).
-
Port C & D: Compounds for a mitochondrial stress test (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) to assess overall mitochondrial health.[27]
-
-
-
Assay Execution:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Run the assay. The instrument will measure baseline OCR, then inject the compounds sequentially, measuring the OCR changes after each injection.
-
-
Data Analysis:
-
The increase in OCR after palmitate injection represents FAO.
-
The decrease in OCR after this compound/ST1326 injection confirms that the OCR increase was CPT1-dependent.
-
Calculate the rate of FAO-dependent respiration by subtracting the OCR after inhibitor injection from the OCR after palmitate injection. Normalize data to cell number or protein content.
-
Conclusion and Recommendations
The choice between this compound and ST1326 depends critically on the experimental question and context.
-
ST1326 represents a more refined tool for probing the role of CPT1A-mediated FAO. Its reversibility and isoform selectivity make it superior for studies aiming to dissect the specific role of CPT1A and for in vivo experiments where a better safety profile is essential.[7][13] It is the preferred inhibitor for preclinical studies exploring the therapeutic potential of targeting FAO in diseases like cancer and diabetes.
References
-
O'Sullivan, E. C., et al. (2018). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. Scientific Reports, 8(1), 6289. [Link]
-
Middag, T. R., & S. A. Summers. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Current Protocols in Mouse Biology, 4(3), 165-183. [Link]
-
Varlonga, R., et al. (2019). A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells. Haematologica, 104(11), 2262-2273. [Link]
-
Raud, B., et al. (2018). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. Drexel University. [Link]
-
Tan, Z., et al. (2020). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Clinical Science, 134(10), 1087-1106. [Link]
-
Divakaruni, A. S., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS Biology, 16(3), e2003782. [Link]
-
Agilent. (n.d.). Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. Agilent Technologies. [Link]
-
Bio-protocol. (2022). 2.3.1. Long-Chain Fatty acid Oxidation Stress Test. Bio-protocol, 12(18), e4521. [Link]
-
Anonymous. (2010). Measurement of Beta-oxidation in primary mouse hepatocytes using 3H-labeled palmitate. Protocol Exchange. [Link]
-
Dranka, B. P., et al. (n.d.). Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF. ResearchGate. [Link]
-
Divakaruni, A. S., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. Semantic Scholar. [Link]
-
Divakaruni, A. S., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. University of Oregon Scholars' Bank. [Link]
-
Ricciardi, M. R., et al. (2015). Targeting the leukemia cell metabolism by the CPT1a inhibition: functional preclinical effects in leukemias. IBBR-CNR. [Link]
-
Divakaruni, A. S., et al. (2018). This compound (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM... ResearchGate. [Link]
-
Ricciardi, M. R., et al. (2015). Targeting the leukemia cell metabolism by the CPT1a inhibition: functional preclinical effects in leukemias. PubMed. [Link]
-
Agilent. (n.d.). XF Substrate Oxidation Stress Test Kits User Manual. Agilent Technologies. [Link]
-
Chen, Z., et al. (2016). Carnitine Palmitoyltransferase Inhibitor in Diabetes. Journal of Molecular and Genetic Medicine, 10(4). [Link]
-
Le, A., et al. (2012). Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation. Methods in Molecular Biology, 827, 135-144. [Link]
-
Anderson, E. J., et al. (2024). This compound: an old dog with new tricks. Journal of Lipid Research, 65(9), 100612. [Link]
-
O'Sullivan, E. C., et al. (2018). The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations. PubMed. [Link]
-
ResearchGate. (n.d.). LC-FAO and off-target effects of this compound. ResearchGate. [Link]
-
Ricciardi, M. R., et al. (2015). Targeting the leukemia cell metabolism by the CPT1a inhibition. functional pre-clinical effects in leukemias. ORKG Ask. [Link]
-
Ma, Y., et al. (2020). Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. Scientific Reports, 10(1), 1481. [Link]
-
Ma, Y., et al. (2020). Biologically relevant concentrations of this compound for FAO inhibition. ResearchGate. [Link]
-
Divakaruni, A. S., et al. (2017). This compound concentration-response curve in permeabilized cells (A)... ResearchGate. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Pacilli, A., et al. (2013). Carnitine-acyltransferase system inhibition, cancer cell death, and prevention of myc-induced lymphomagenesis. Journal of the National Cancer Institute, 105(7), 489-498. [Link]
-
Biomedical Research Service Center. (n.d.). BMR CPT1 Assay Kit. Biomedical Research Service Center. [Link]
-
Smith, B. K., et al. (2012). Palmitate-induced Activation of Mitochondrial Metabolism Promotes Oxidative Stress and Apoptosis in H4IIEC3 Rat Hepatocytes. Vanderbilt University. [Link]
-
ResearchGate. (n.d.). IC 50 values of cell lines analysed. ResearchGate. [Link]
-
Alaoui-Jamali, M. A., et al. (2024). Targeting fatty acid oxidation enhances response to HER2-targeted therapy. Nature Communications, 15(1), 6649. [Link]
-
The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines... The Royal Society of Chemistry. [Link]
-
Divakaruni, A. S., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase i is essential for cancer cell proliferation independent of β-oxidation. PLoS Biology, 16(3), e2003782. [Link]
-
Zhang, X. H., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 10, 905355. [Link]
-
ResearchGate. (n.d.). A summary of IC50 values for various cell lines... ResearchGate. [Link]
-
Fallahi, H., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 22(19), 10397. [Link]
-
Liang, K. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Pharmacology, 14, 1160440. [Link]
-
Lino, C. A., et al. (2018). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Human Genetics, 137(6-7), 495-507. [Link]
Sources
- 1. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 2. bmrservice.com [bmrservice.com]
- 3. portlandpress.com [portlandpress.com]
- 4. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [researchdiscovery.drexel.edu]
- 12. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carnitine-acyltransferase system inhibition, cancer cell death, and prevention of myc-induced lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting the leukemia cell metabolism by the CPT1a inhibition: functional preclinical effects in leukemias (2015) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 18. Targeting the leukemia cell metabolism by the CPT1a inhibition: functional preclinical effects in leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mouselivercells.com [mouselivercells.com]
- 24. benchchem.com [benchchem.com]
- 25. vanderbilt.edu [vanderbilt.edu]
- 26. bio-protocol.org [bio-protocol.org]
- 27. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Validating Etomoxir's Inhibition of Fatty Acid Oxidation
The Mechanism and The Caveat: Understanding Etomoxir
Fatty Acid Oxidation is a multi-step process that begins with the transport of long-chain fatty acids into the mitochondrial matrix. CPT-1, located on the outer mitochondrial membrane, facilitates this by converting fatty acyl-CoAs into acylcarnitines.[1] this compound, a pro-drug, is intracellularly converted to Etomoxiryl-CoA, which then covalently binds to and irreversibly inhibits CPT-1, effectively halting the import and subsequent oxidation of long-chain fatty acids.[2][5]
dot
Caption: Mitochondrial import of long-chain fatty acids via CPT-1, the direct target of this compound.
The critical caveat, however, lies in its specificity. Numerous studies now report that at concentrations exceeding 5-10 µM, this compound exhibits significant off-target effects that can confound data interpretation. These include:
-
Inhibition of Complex I: High concentrations of this compound can directly inhibit Complex I of the electron transport chain, disrupting oxidative phosphorylation independently of FAO.[6][7]
-
Coenzyme A Sequestration: The conversion of this compound to its active CoA ester can deplete the cellular pool of free Coenzyme A, impacting numerous other metabolic pathways.[8]
-
Promiscuous Binding: Recent chemoproteomic studies have revealed that this compound binds to a wide array of fatty acid metabolizing enzymes beyond CPT-1.[4]
Therefore, validating that an observed phenotype is due to specific CPT-1 inhibition, and not a confounding off-target effect, is paramount.
| This compound Concentration | Primary Effect | Considerations for Researchers | References |
| < 10 µM | On-Target: CPT-1 Inhibition | Considered the optimal range for specific FAO inhibition. Reduces acylcarnitine pools by >80%. | [9] |
| > 50 µM | Off-Target Effects Predominate | High risk of inhibiting Complex I and disrupting CoA homeostasis. Data may not be attributable to FAO inhibition. | [3][6][8] |
Core Methodologies for Validating FAO Inhibition
A multi-pronged approach using distinct but complementary techniques is the most robust strategy for validating this compound's effects. We will compare three primary methodologies: real-time metabolic flux analysis, direct measurement with radiolabeled substrates, and metabolomic profiling via mass spectrometry.
This assay measures the oxygen consumption rate (OCR) in live cells in real-time, providing insights into mitochondrial respiration. The "Mito Fuel Flex" protocol uses a sequence of inhibitors to determine the cell's dependency on and capacity to oxidize three key fuels: glucose, glutamine, and long-chain fatty acids.
Principle: By measuring basal OCR and then adding this compound, one can quantify the portion of mitochondrial respiration dependent on FAO. Further injections of inhibitors for the other two pathways (UK5099 for glucose and BPTES for glutamine) reveal the cell's metabolic flexibility. A significant drop in OCR after this compound injection confirms FAO inhibition.[10][11]
Detailed Protocol: Seahorse XF Mito Fuel Flex Test
-
Cell Seeding: Plate cells on a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.
-
Assay Medium Preparation: Prepare Seahorse XF DMEM or RPMI medium supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose. Warm to 37°C and adjust pH to 7.4.
-
Cell Wash: Remove growth medium from cells, wash twice with the prepared assay medium, and add the final volume of assay medium to each well. Incubate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.
-
Inhibitor Loading: Load the hydrated sensor cartridge ports with the inhibitors. For a fatty acid flex test, a typical loading sequence is:
-
Port A: this compound (e.g., 4 µM final concentration)
-
Port B: UK5099 (e.g., 2 µM final concentration)
-
Port C: BPTES (e.g., 3 µM final concentration)
-
-
Run Assay: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer. The standard protocol will measure basal OCR, then measure OCR after each inhibitor injection.
-
Data Analysis: Use the Seahorse Wave software to calculate FAO dependency. This is determined by the decrease in OCR following the this compound injection.[12]
This classic method provides a direct and quantitative measurement of FAO by tracing the metabolic fate of a radiolabeled fatty acid, such as [¹⁴C]-palmitate or [³H]-palmitate.
Principle: Cells are incubated with a radiolabeled fatty acid. During β-oxidation, the label is released in a measurable form. For [1-¹⁴C]-palmitate, the label is released as ¹⁴CO₂, which can be captured and quantified.[13] For [9,10-³H]-palmitate, the label is released as ³H₂O. A reduction in the amount of captured ¹⁴CO₂ or generated ³H₂O in this compound-treated cells compared to vehicle-treated cells provides a direct measure of FAO inhibition.
Detailed Protocol: [¹⁴C]-Palmitate Oxidation Assay
-
Substrate Preparation: Prepare a solution of [¹⁴C]-palmitate complexed to fatty-acid-free Bovine Serum Albumin (BSA) in your desired cell culture medium.[14]
-
Cell Treatment: Seed cells in 24-well plates. Treat with vehicle control or various concentrations of this compound for a predetermined time (e.g., 4 hours).
-
Labeling: Remove the treatment medium and add the [¹⁴C]-palmitate-BSA medium to each well.
-
CO₂ Capture: Immediately seal the wells. A common method is to place a piece of filter paper soaked in NaOH in a cap suspended above the well to trap the released ¹⁴CO₂.[15]
-
Incubation: Incubate the plate at 37°C for 2-3 hours.
-
Lysis & Release: Stop the reaction and lyse the cells by injecting perchloric acid into each well, which releases all dissolved CO₂ from the medium.[15] Allow the NaOH-soaked filter paper to capture the released gas for an additional 1 hour at room temperature.
-
Quantification: Transfer the filter paper to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein content in a parallel well. Compare the normalized CPM between control and this compound-treated groups.
Mass spectrometry (MS) offers a powerful and sensitive method to observe the direct biochemical consequences of CPT-1 inhibition. This can be done by measuring the accumulation of upstream metabolites or by tracing the flow of stable isotope-labeled substrates.
Principle 1 (Untargeted/Targeted Metabolomics): CPT-1 inhibition by this compound will prevent the conversion of long-chain acyl-CoAs to acylcarnitines, leading to a "backup" and accumulation of cytosolic long-chain acyl-CoAs and a decrease in mitochondrial long-chain acylcarnitines. Measuring the levels of these specific metabolites provides direct evidence of target engagement.[9][15]
Principle 2 (Stable Isotope Tracing): Cells are cultured with a heavy-isotope labeled fatty acid, like U-¹³C-palmitate. In control cells, the carbons from the labeled palmitate will be incorporated into downstream metabolites, such as Acetyl-CoA and TCA cycle intermediates (e.g., citrate). The M+2 isotopologue of citrate is a key indicator of FAO activity.[9] Effective this compound treatment will significantly reduce the abundance of ¹³C-labeled (M+2) citrate.[16]
Orthogonal Validation: The Gold Standard
Relying solely on a pharmacological inhibitor, even with the methods above, is not enough. To build a truly trustworthy case, the effects of this compound must be compared against genetic models and alternative inhibitors.
dot
Caption: A recommended workflow for robustly validating FAO-dependent phenotypes.
The most definitive way to confirm that a biological effect is mediated by CPT-1 is to remove the protein itself using techniques like shRNA or CRISPR/Cas9.[17] If the phenotype observed with low-dose this compound is recapitulated in CPT1 knockout or knockdown cells, it provides strong evidence that the effect is on-target.[15][16] Conversely, if a phenotype is only observed with high-dose this compound but not in CPT1-knockdown cells, it strongly suggests an off-target mechanism.[6]
Comparing this compound to other FAO inhibitors with different mechanisms can provide further validation.
-
Cautionary Tale - Ranolazine/Trimetazidine: These drugs were historically considered FAO inhibitors. However, rigorous cellular assays have shown they do not actually inhibit FAO rates in intact cells, unlike this compound.[20] This highlights the importance of direct functional validation rather than relying on historical classifications.
Summary and Best Practices
Validating the effects of this compound requires a meticulous, multi-faceted approach that acknowledges its potential for off-target activity.
| Methodology | Principle | Primary Readout | Pros | Cons |
| Seahorse XF | Real-time measurement of oxygen consumption rate (OCR). | Decrease in OCR post-inhibitor injection. | High-throughput, kinetic data, live cells, measures multiple fuel pathways. | Indirect measure of FAO, expensive equipment and consumables. |
| Radiolabeled Assay | Tracing the metabolic fate of ¹⁴C or ³H labeled fatty acids. | Amount of ¹⁴CO₂ or ³H₂O produced. | Direct, quantitative, highly sensitive. | Use of radioactivity, lower throughput, endpoint assay. |
| Mass Spectrometry | Measures metabolite levels or traces stable isotopes. | Acylcarnitine levels, ¹³C-enrichment in TCA intermediates. | Highly specific, provides detailed molecular information, high sensitivity. | Expensive equipment, complex sample prep and data analysis. |
| Genetic Knockdown | Silencing/deleting the CPT1 gene. | Comparison of phenotype in WT vs. KD/KO cells. | Gold standard for target validation, highly specific. | Time-consuming to generate stable cell lines, potential for compensation. |
Key Takeaways for Researchers:
-
Dose is Critical: Use the lowest effective concentration of this compound possible, ideally below 10 µM, to minimize the risk of off-target effects.[3][9]
-
Confirm Target Engagement: Use a direct biochemical method, like mass spectrometry to measure acylcarnitines, to confirm that your chosen dose of this compound is indeed inhibiting CPT-1 in your system.[9]
-
Use Orthogonal Methods: Never rely on this compound alone. Validate key findings using at least one other method, with the gold standard being a genetic knockdown or knockout of CPT1.[6][17]
-
Question, Then Verify: Be critical of historical data that used high concentrations of this compound without orthogonal validation. The observed effects may not be due to FAO inhibition.
By adhering to these principles, researchers can confidently use this compound as a powerful tool to dissect the intricate roles of fatty acid oxidation in health and disease, ensuring the integrity and impact of their scientific contributions.
References
- Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Clinical Science,
- Inhibition of fatty acid oxidation as a therapy for MYC-overexpressing triple-negative breast cancer.
- This compound (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM concentration in BT549 cells but does not affect cellular proliferation until much higher concentrations are used.
- Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxid
- This compound-carnitine, a novel pharmaco-metabolite of this compound, inhibits phospholipases A2 and mitochondrial respir
- Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxid
- Inhibition of Fatty Acid Oxidation: The effects of this compound (CPT-1 inhibitor) dose.
- This compound, a fatty acid oxidation inhibitor, increases food intake and reduces hepatic energy status in rats.
- This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Cell Metabolism,
- Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxid
- This compound. Wikipedia,
- This compound. IUPHAR/BPS Guide to PHARMACOLOGY,
- Knockdown of carnitine palmitoyltransferase I (CPT1) reduces fat body lipid mobilization and resistance to starvation in the insect vector Rhodnius prolixus. Frontiers in Physiology,
- Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Bio-protocol,
- The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentr
- Seahorse XF Mito Fuel Flex Test Kit User Manual. Agilent Technologies,
- This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. Cell Chemical Biology,
- Agilent Seahorse XF Mito Fuel Flex Test Kit User Guide. Agilent Technologies,
- Impaired mitochondrial fat oxidation induces adaptive remodeling of muscle metabolism.
- Perhexiline. Cardiovascular Drug Reviews,
- Seahorse XF Mito Fuel Flex Test Kit. In Vitro Technologies,
- Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxid
- Carnitine palmitoyltransferase 1A prevents fatty acid-induced adipocyte dysfunction through suppression of c-Jun N-terminal kinase.
- Dynamic Regulation of Long-Chain Fatty Acid Oxidation by a Noncanonical Interaction between the MCL-1 BH3 Helix and VLCAD. Molecular Cell,
- Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. Journal of Visualized Experiments,
- XF Mito Fuel Flex Test Kit. Rhino Bio,
- Application Notes and Protocols for Measuring Fatty-Acid Oxidation with (1-14C)Linoleic Acid. BenchChem,
- Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone. Biochemical Pharmacology,
- CPT1A-mediated fatty acid oxidation confers cancer cell resistance to immune-mediated cytolytic killing. Science Immunology,
- Application Notes: Measuring Fatty Acid Oxidation Inhibition with 2-Fluoropalmitic Acid. BenchChem,
- Medications Activating Tubular Fatty Acid Oxidation Enhance the Protective Effects of Roux-en-Y Gastric Bypass Surgery in a Rat Model of Early Diabetic Kidney Disease. Frontiers in Pharmacology,
- Imaging the metabolic reprograming of fatty acid synthesis pathway enables new diagnostic and therapeutic opportunity for breast cancer. Theranostics,
- Knockdown of CPT1A inactivates most of fatty acid oxidation (FAO) and decreases cellular proliferation.
- Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. STAR Protocols,
- Measurement of long-chain fatty acid uptake into adipocytes. Methods in Enzymology,
- A Researcher's Guide to Validating Mass Spectrometry Data from D-Glucose-¹⁸O₂ Experiments. BenchChem,
- Effects of perhexiline-induced fuel switch on the cardiac proteome and metabolome. Journal of Molecular and Cellular Cardiology,
- Fatty Acid Oxidation Assay Protocol.
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 12. agilent.com [agilent.com]
- 13. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of fatty acid oxidation as a therapy for MYC-overexpressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CPT1A-mediated fatty acid oxidation confers cancer cell resistance to immune-mediated cytolytic killing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of perhexiline-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CPT1 Inhibition: A Comparative Guide to Genetic Knockdown and Pharmacological Blockade with Etomoxir
Abstract
Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid oxidation (FAO), has emerged as a critical therapeutic target in a spectrum of diseases, from metabolic disorders to various cancers.[1][2] Researchers aiming to interrogate or modulate CPT1 activity primarily have two powerful, yet distinct, tools at their disposal: genetic knockdown and pharmacological inhibition, most notably with the irreversible inhibitor Etomoxir. This guide provides a comprehensive, objective comparison of these two methodologies, delving into their mechanisms, specificity, off-target effects, and experimental considerations. By synthesizing technical details with practical insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific experimental contexts.
Introduction to CPT1: The Gatekeeper of Fatty Acid Oxidation
Mitochondrial β-oxidation is a fundamental catabolic process that provides a significant source of cellular energy, particularly in high-energy-demand tissues like the heart, skeletal muscle, and liver.[3] This pathway is critically dependent on the transport of long-chain fatty acids across the inner mitochondrial membrane, a process orchestrated by the carnitine shuttle. Carnitine Palmitoyltransferase 1 (CPT1) is the linchpin of this shuttle, catalyzing the conversion of long-chain acyl-CoAs to acylcarnitines, thereby committing them to mitochondrial oxidation.[1][2][4]
Three isoforms of CPT1 have been identified, each with distinct tissue distribution and regulatory properties:
-
CPT1A: Predominantly found in the liver, kidney, pancreas, and adipose tissue.[1][5]
-
CPT1B: The primary isoform in the heart, skeletal muscle, and brown adipose tissue.[5][6]
-
CPT1C: Mainly expressed in the brain, particularly in the hypothalamus and hippocampus, where it is thought to be involved in nutrient sensing.[1][7]
Given its central role in cellular metabolism, dysregulation of CPT1 activity is implicated in numerous pathologies.[8] Consequently, the ability to precisely inhibit CPT1 function is paramount for both basic research and therapeutic development.
Genetic Knockdown of CPT1: Precision Targeting at the Genomic Level
Genetic knockdown techniques, including siRNA, shRNA, and CRISPR-Cas9, offer a highly specific means of reducing CPT1 expression. These methods operate by targeting the mRNA transcript or the genomic DNA of the CPT1 gene, leading to a decrease in the synthesis of the CPT1 protein.
Mechanism of Action
-
siRNA (small interfering RNA): Short, double-stranded RNA molecules are introduced into cells, where they guide the RNA-induced silencing complex (RISC) to cleave the complementary CPT1 mRNA, preventing its translation into protein.
-
shRNA (short hairpin RNA): Delivered via viral vectors, shRNAs are processed within the cell to form siRNAs, leading to a more stable and long-term knockdown of CPT1 expression.
-
CRISPR-Cas9: This gene-editing tool can be used to introduce mutations or deletions in the CPT1 gene, leading to a permanent knockout of its function. Cardiac-specific Cpt1b knockout mice, for instance, have been generated using CRISPR/Cas9 technology.[9]
Advantages of Genetic Knockdown
-
High Specificity: When properly designed, genetic tools can target a specific CPT1 isoform with minimal off-target effects at the molecular level.
-
Long-Term Inhibition: shRNA and CRISPR-based methods can achieve sustained or permanent loss of CPT1 function, which is ideal for studying chronic effects.
-
Clarifying On-Target Effects: Genetic knockdown is the gold standard for validating the on-target effects of a pharmacological inhibitor.
Limitations and Experimental Considerations
-
Compensatory Mechanisms: The cell may adapt to the chronic loss of a specific CPT1 isoform by upregulating other isoforms or alternative metabolic pathways. For example, a compensatory increase in CPT1a has been observed in the hearts of mice with a heart and skeletal muscle-specific deletion of Cpt1b.[10]
-
Incomplete Knockdown: Achieving 100% knockdown can be challenging, and residual protein expression may still influence experimental outcomes.
-
Delivery Challenges: Efficient delivery of genetic material, particularly in vivo, can be a significant hurdle.
-
Phenotypes Independent of FAO: Studies have shown that genetic knockdown of CPT1 can lead to phenotypes, such as decreased cancer cell proliferation and altered mitochondrial morphology, that are independent of its role in fatty acid oxidation.[11][12] This suggests CPT1 may have other cellular functions, such as transporting long-chain fatty acids for anabolic processes.[11][13]
Experimental Workflow: siRNA-mediated Knockdown of CPT1A
Caption: Workflow for siRNA-mediated CPT1A knockdown.
Pharmacological Inhibition with this compound: A Potent, but Complex Tool
This compound is an irreversible inhibitor of CPT1 that has been widely used to study the effects of FAO inhibition in various contexts, including heart failure and cancer.[9][14][15] It acts by covalently binding to the enzyme, leading to its inactivation.
Mechanism of Action
This compound, a glycidic acid derivative, is converted to its active form, etomoxiryl-CoA, within the cell.[16] This active metabolite then irreversibly binds to the catalytic site of CPT1, preventing it from binding its natural substrate, long-chain acyl-CoAs. This effectively blocks the entry of long-chain fatty acids into the mitochondria for β-oxidation.[2][14][17]
Advantages of Pharmacological Inhibition
-
Acute Inhibition: this compound provides a rapid means of inhibiting CPT1 activity, allowing for the study of immediate metabolic responses.
-
Dose-Dependent Effects: The degree of CPT1 inhibition can be modulated by varying the concentration of this compound.
-
In Vivo Applicability: As a small molecule, this compound can be administered systemically in animal models.
Limitations and Off-Target Effects
A growing body of evidence highlights significant off-target effects of this compound, particularly at higher concentrations, which can confound the interpretation of experimental results.
-
Inhibition of Complex I: High concentrations of this compound (e.g., 200 μM) have been shown to inhibit Complex I of the electron transport chain, independent of its effect on CPT1.[11][12][13]
-
CoA Sequestration: The conversion of this compound to etomoxiryl-CoA can deplete the cellular pool of Coenzyme A, a critical cofactor in numerous metabolic pathways.[16]
-
Lack of Isoform Selectivity: this compound inhibits both CPT1A and CPT1B, which can be a limitation when studying the specific roles of each isoform.[3]
-
Effects Independent of CPT1a: Studies using genetic models have demonstrated that some of the effects of this compound on T-cell differentiation and function are independent of CPT1a expression.[16]
Experimental Protocol: Measuring Fatty Acid Oxidation Inhibition by this compound
Caption: Workflow for assessing FAO inhibition by this compound.
Head-to-Head Comparison: Genetic Knockdown vs. This compound
| Feature | Genetic Knockdown (siRNA, shRNA, CRISPR) | Pharmacological Inhibition (this compound) |
| Mechanism | Reduces or eliminates CPT1 protein expression | Irreversibly inhibits CPT1 enzyme activity |
| Specificity | High for the targeted isoform | Non-isoform selective (inhibits CPT1A and CPT1B) |
| Off-Target Effects | Minimal at the molecular level; potential for cellular compensatory responses | Significant, especially at high concentrations (e.g., Complex I inhibition, CoA sequestration)[11][12][13][16] |
| Duration of Effect | Long-term (shRNA, CRISPR) or transient (siRNA) | Acute and sustained as long as the drug is present |
| Experimental Use | Validating on-target effects, studying chronic consequences of CPT1 loss | Studying acute metabolic responses, in vivo studies (with caution) |
| Key Consideration | May reveal CPT1 functions independent of FAO[11][18] | Off-target effects can complicate data interpretation[13] |
Case Studies: Insights from Comparative Experiments
Several studies have directly compared the effects of CPT1 genetic knockdown with this compound treatment, providing valuable insights.
-
Cancer Cell Proliferation: In some cancer cell lines, genetic knockdown of CPT1 significantly reduced proliferation, an effect that could not be rescued by acetate supplementation.[11][12] In contrast, low concentrations of this compound that inhibited FAO by approximately 90% did not affect proliferation.[11][13] This discrepancy highlights a potential role for CPT1 in anabolic processes that support cancer cell growth, independent of its catalytic activity in FAO.[11][18]
-
Cardiomyocyte Proliferation: Both genetic knockdown of Cpt1a and Cpt1b and treatment with this compound were shown to promote cardiomyocyte proliferation and improve cardiac function after myocardial infarction.[9] This suggests that in this context, the primary effect of both interventions is the inhibition of FAO, leading to a metabolic shift that favors regeneration.[9]
-
T-Cell Metabolism: The effects of this compound on T-cell differentiation and function have been shown to be independent of Cpt1a expression, suggesting that the observed phenotypes are due to off-target effects of the drug rather than inhibition of FAO.[16]
Conclusion and Recommendations
The choice between genetic knockdown of CPT1 and pharmacological inhibition with this compound is not a matter of one being universally superior to the other. Instead, the optimal approach depends on the specific research question and experimental context.
-
For validating the on-target effects of CPT1 inhibition and studying the long-term consequences of CPT1 loss, genetic knockdown is the preferred method. Its high specificity provides a cleaner system to dissect the direct roles of CPT1.
-
For studying acute metabolic responses to FAO inhibition, this compound can be a useful tool, provided that appropriate controls are in place to account for its off-target effects. Researchers should use the lowest effective concentration and consider validating key findings with genetic models.
Ultimately, a multi-faceted approach that combines both genetic and pharmacological tools will provide the most robust and comprehensive understanding of CPT1 biology and its role in health and disease. As our understanding of the nuances of each technique grows, so too will our ability to effectively target CPT1 for therapeutic benefit.
References
-
Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC. (URL: [Link])
-
Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. (2023-03-23). (URL: [Link])
-
Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed. (2018-03-29). (URL: [Link])
-
Knockdown of carnitine palmitoyltransferase I (CPT1) reduces fat body lipid mobilization and resistance to starvation in the insect vector Rhodnius prolixus - PubMed Central. (2023-07-04). (URL: [Link])
-
Inhibition of carnitine palmitoyl transferase 1A-induced fatty acid oxidation suppresses cell progression in gastric cancer - ResearchGate. (2025-08-07). (URL: [Link])
-
Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. (2023-03-22). (URL: [Link])
-
Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer - Portland Press. (URL: [Link])
-
Knockdown of CPT1A inactivates most of fatty acid oxidation (FAO) and... - ResearchGate. (URL: [Link])
-
What are CPT1 inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). (URL: [Link])
-
Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC - PubMed Central. (URL: [Link])
-
The Role of Metabolites in Cell–Cell Communication: A Review of Databases and Computational Tools - MDPI. (URL: [Link])
-
Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology. (URL: [Link])
-
CPT1 genetic knockdown reduces the secretion of oxylipins RAW cells... - ResearchGate. (URL: [Link])
-
Carnitine palmitoyltransferase I - Wikipedia. (URL: [Link])
-
Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - Semantic Scholar. (URL: [Link])
-
This compound Actions on Regulatory and Memory T Cells Are Independent of Cpt1a-Mediated Fatty Acid Oxidation | Request PDF - ResearchGate. (URL: [Link])
-
Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - NIH. (2018-03-29). (URL: [Link])
-
A novel approach to target hypoxic cancer cells via combining β-oxidation inhibitor this compound with radiation - NIH. (2018-08-21). (URL: [Link])
-
This compound: an old dog with new tricks - PMC - NIH. (URL: [Link])
-
CPT1A-mediated fatty acid oxidation confers cancer cell resistance to immune-mediated cytolytic killing - NIH. (2023-09-18). (URL: [Link])
-
This compound-induced partial CPT-I inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates - ResearchGate. (2025-08-06). (URL: [Link])
-
This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not - Maastricht University. (2009-01-01). (URL: [Link])
-
(PDF) Novel injectable polypeptide nanoparticle encapsulated siRNA targeting TGF‐β1 and COX‐2 for localized fat reduction I: Preclinical in vitro and animal models - ResearchGate. (URL: [Link])
-
What are CPT1 activators and how do they work? - Patsnap Synapse. (2024-06-25). (URL: [Link])
-
Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC - NIH. (URL: [Link])
-
(PDF) The Role of CPT1A in Fatty Acid Metabolism and Its Implications in Metabolic Disorders - ResearchGate. (URL: [Link])
-
Knockdown of carnitine palmitoyltransferase I (CPT1) reduces fat body lipid mobilization and resistance to starvation in the insect vector Rhodnius prolixus - PubMed. (2023-07-04). (URL: [Link])
-
Gene expression of carnitine palmitoyl transferase (CPT1) isoforms... - ResearchGate. (URL: [Link])
-
Gene expression of carnitine palmitoyl transferase (CPT1) isoforms involved in fatty acid oxidation. - Public Library of Science. (2013-10-03). (URL: [Link])
Sources
- 1. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CPT1 activators and how do they work? [synapse.patsnap.com]
- 5. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 13. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. A novel approach to target hypoxic cancer cells via combining β-oxidation inhibitor this compound with radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 18. [PDF] Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Cross-Validating Etomoxir's Inhibition of Fatty Acid Oxidation with Metabolic Flux Analysis
This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the critical importance of cross-validating the effects of the fatty acid oxidation (FAO) inhibitor, Etomoxir, using the gold-standard technique of 13C Metabolic Flux Analysis (MFA). We will delve into the causal logic behind experimental design, provide detailed protocols, and illustrate how MFA serves as a self-validating system to ensure the scientific integrity of your findings.
The Challenge with Pharmacological Inhibitors: Why Cross-Validation is Non-Negotiable
This compound is an irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT1), the rate-limiting enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2] It is an invaluable tool for probing the role of FAO in myriad physiological and pathological states, from heart failure to cancer metabolism.[2][3] However, like many pharmacological agents, the exclusive reliance on this compound can be fraught with peril. Studies have revealed that at higher concentrations, this compound can exhibit off-target effects, including inhibition of the electron transport chain's Complex I and disruption of cellular coenzyme A (CoA) homeostasis.[4][5][6]
Metabolic Flux Analysis (MFA): The Quantitative Litmus Test
Metabolic Flux Analysis (MFA) is a powerful experimental technique that quantifies the in vivo rates (fluxes) of metabolic reactions within a cell.[7][8] The most robust incarnation of this technique, 13C-MFA, utilizes substrates labeled with a stable isotope of carbon (¹³C), such as [U-¹³C]-glucose or [U-¹³C]-palmitate.
As cells metabolize these tracers, the ¹³C atoms are incorporated into downstream metabolites. By measuring the specific patterns of ¹³C labeling (known as mass isotopomer distributions) in these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can mathematically deduce the flow of carbon through the metabolic network.[9][10][11] This provides a dynamic and quantitative fingerprint of cellular metabolism, making it the definitive method to confirm the functional consequences of CPT1 inhibition by this compound.
Experimental Workflow: A Self-Validating System
The following diagram outlines a comprehensive workflow designed to cross-validate the on-target effects of this compound. This system is inherently self-validating because it directly measures the flux through the target pathway (FAO) and simultaneously quantifies the compensatory shifts in interconnected pathways, such as glycolysis and the TCA cycle.
Caption: Experimental workflow for MFA-based validation of this compound.
The Metabolic Impact of CPT1 Inhibition
This compound's primary action is to block CPT1, preventing the entry of long-chain acyl-CoA into the mitochondria. This shutdown of FAO starves the TCA cycle of its lipid-derived fuel source, acetyl-CoA. A metabolically flexible cell will compensate by increasing its uptake and oxidation of other fuels, most commonly glucose, to replenish the TCA cycle and maintain energy production. MFA is uniquely capable of quantifying this metabolic rewiring.
Caption: this compound blocks CPT1, forcing a reliance on glucose oxidation.
Detailed Experimental Protocols
Expertise in Action: The causality behind these steps is crucial. For instance, achieving isotopic steady state is vital for accurate flux calculations in this model. Failure to do so means the labeling patterns do not reflect the true underlying reaction rates, invalidating the results.[11]
Protocol 1: Cell Culture and Treatment
-
Cell Selection: Choose a cell line relevant to your research question that is known to perform fatty acid oxidation.
-
Dose-Response: Prior to the main experiment, perform a dose-response curve with varying concentrations of this compound (e.g., 1 µM to 200 µM).[1][12] Measure a direct output of FAO, such as the oxidation of ¹⁴C-labeled palmitate to ¹⁴CO₂ or use a preliminary ¹³C-palmitate tracing experiment to measure the M+2 citrate isotopologue.[13] Select the lowest concentration that achieves maximal FAO inhibition to minimize potential off-target effects.[5][14]
-
Culture Conditions: Plate cells and grow to approximately 70-80% confluency.
-
Treatment: Replace the medium with fresh medium containing either the vehicle control (e.g., DMSO) or the predetermined optimal concentration of this compound. Incubate for a duration sufficient to elicit the metabolic phenotype (typically 12-24 hours).
Protocol 2: ¹³C Isotopic Labeling
-
Prepare Labeling Medium: Prepare culture medium containing a ¹³C-labeled tracer. To directly probe FAO, use medium where a fatty acid is labeled, e.g., 100 µM [U-¹³C]-palmitate conjugated to BSA. To probe the compensatory response, use medium with [U-¹³C]-glucose.
-
Labeling: After the this compound pre-treatment period, replace the treatment medium with the ¹³C-labeling medium (containing the same vehicle or this compound concentration).
-
Incubation: Incubate the cells for a period sufficient to reach isotopic steady state. This is critical and typically requires 6-24 hours, depending on the cell line's metabolic rate.
Protocol 3: Metabolite Quenching and Extraction
Trustworthiness of Protocol: This step is designed to be a self-validating system for sample integrity. Rapid quenching is essential to halt enzymatic activity instantly, preserving the in vivo metabolic snapshot.[15][16] Inconsistent quenching introduces significant artifacts.
-
Quenching: Aspirate the labeling medium. Immediately wash the cells with ice-cold 0.9% NaCl.
-
Metabolism Arrest: Add a pre-chilled (-80°C) extraction solvent, such as 80% methanol/20% water, directly to the culture plate to instantly quench metabolism and lyse the cells.[17]
-
Harvesting: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Extraction: Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Clarification: Centrifuge at maximum speed (e.g., >13,000 g) for 15 minutes at 4°C.
-
Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
Protocol 4: Mass Spectrometry and Data Analysis
-
MS Analysis: Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions for key metabolites (e.g., TCA cycle intermediates, amino acids).[10][18]
-
Data Processing: Process the raw MS data to correct for the natural abundance of ¹³C and determine the fractional labeling of each metabolite.
-
Flux Calculation: Utilize specialized MFA software (e.g., INCA, Metran, 13CFLUX2).[19][20] This software requires two key inputs:
Data Presentation: Quantifying the Metabolic Shift
The primary output of an MFA experiment is a quantitative flux map. By comparing the flux maps of control versus this compound-treated cells, you can definitively validate the inhibitor's effect.
Table 1: Expected Metabolic Flux Changes Following this compound Treatment
| Metabolic Flux | Reaction Description | Expected Change with this compound | Rationale for Change |
| CPT1 Flux | Transport of LCFA into Mitochondria | Significant Decrease | Direct, on-target inhibition by this compound.[3][23] |
| PDH Flux | Pyruvate to Acetyl-CoA (from Glucose) | Significant Increase | Compensatory flux to replenish the TCA cycle acetyl-CoA pool. |
| Citrate Synthase | Acetyl-CoA + Oxaloacetate -> Citrate | No significant change (Total) | The cell attempts to maintain TCA cycle activity for energy and biosynthesis. |
| FAO-derived Citrate | ¹³C-Palmitate -> ¹³C-Acetyl-CoA -> M+2 Citrate | Significant Decrease | Direct consequence of blocked FAO; this is the key validation metric.[13] |
| Glycolysis-derived Citrate | ¹³C-Glucose -> ¹³C-Acetyl-CoA -> M+2 Citrate | Significant Increase | Reflects the increased reliance on glucose oxidation. |
Conclusion: Achieving Authoritative Grounding for Your Research
13C Metabolic Flux Analysis provides this crucial validation. It allows researchers to move beyond inference and directly quantify the suppression of fatty acid oxidation. Furthermore, it delivers an unparalleled, system-wide view of the compensatory metabolic reprogramming that occurs in response to this inhibition. By integrating MFA into your research, you ensure that your findings are built on a foundation of quantitative, mechanistically validated data, thereby upholding the highest standards of scientific integrity.
References
-
Title: Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Source: Portland Press URL: [Link]
-
Title: this compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not. Source: Maastricht University URL: [Link]
-
Title: Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Source: PMC URL: [Link]
-
Title: Inhibition of Fatty Acid Oxidation: The effects of this compound (CPT-1...). Source: ResearchGate URL: [Link]
-
Title: this compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis | Request PDF. Source: ResearchGate URL: [Link]
-
Title: this compound inhibits macrophage polarization by disrupting CoA homeostasis. Source: PMC URL: [Link]
-
Title: this compound (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM... Source: ResearchGate URL: [Link]
-
Title: 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. Source: YouTube URL: [Link]
-
Title: Metabolic flux analysis. Source: Wikipedia URL: [Link]
-
Title: 13C Metabolic Flux Analysis. Source: Institute of Molecular Systems Biology URL: [Link]
-
Title: Mass spectrometry for metabolic flux analysis. Source: PubMed URL: [Link]
-
Title: this compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. Source: PMC URL: [Link]
-
Title: this compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. Source: PMC - NIH URL: [Link]
-
Title: Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Source: PubMed Central URL: [Link]
-
Title: Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. Source: PMC - PubMed Central URL: [Link]
-
Title: (13)C-based metabolic flux analysis. Source: PubMed URL: [Link]
-
Title: C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Source: Shimadzu URL: [Link]
-
Title: Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Source: RSC Publishing URL: [Link]
-
Title: Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. Source: CD Biosynsis URL: [Link]
-
Title: this compound concentration-response curve in permeabilized cells (A)... Source: ResearchGate URL: [Link]
-
Title: Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. Source: PLOS Computational Biology URL: [Link]
-
Title: Preparation of cell samples for metabolomics. Source: Mass Spectrometry Research Facility URL: [Link]
-
Title: this compound: an old dog with new tricks. Source: PMC - NIH URL: [Link]
-
Title: General recommendations for metabolomics analysis: sample preparation, handling and pr. Source: McGill University URL: [Link]
-
Title: How to analyze 13C metabolic flux? Source: ResearchGate URL: [Link]
-
Title: Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Source: Agilent URL: [Link]
-
Title: Model validation and selection in metabolic flux analysis and flux balance analysis. Source: ResearchGate URL: [Link]
-
Title: 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Source: Frontiers URL: [Link]
-
Title: 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Source: MDPI URL: [Link]
-
Title: Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. Source: PubMed Central URL: [Link]
-
Title: Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. Source: PubMed URL: [Link]
-
Title: (PDF) Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. Source: ResearchGate URL: [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Metabolomics Sample Pre-treatment Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. shimadzu.com [shimadzu.com]
- 19. benchchem.com [benchchem.com]
- 20. biosynsis.com [biosynsis.com]
- 21. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
A Researcher's Guide to Inhibiting Fatty Acid Oxidation: Etomoxir vs. Genetic Models
In the intricate world of metabolic research, dissecting the role of fatty acid oxidation (FAO) is paramount to understanding cellular energetics, signaling, and the pathophysiology of diseases ranging from cancer to cardiomyopathy. The gatekeeper of mitochondrial long-chain FAO, Carnitine Palmitoyltransferase 1 (CPT1), is a primary target for experimental manipulation. Researchers are often faced with a critical choice of tools: the small molecule inhibitor, etomoxir, or the precision of genetic models. This guide provides an in-depth, objective comparison of these approaches, grounded in experimental evidence, to help you make informed decisions for your research.
The Central Role of CPT1 in Fatty Acid Oxidation
To understand the tools, we must first appreciate the target. Long-chain fatty acids are activated to fatty acyl-CoAs in the cytoplasm but cannot cross the inner mitochondrial membrane. CPT1, an outer mitochondrial membrane enzyme, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines.[1][2] This is the rate-limiting step for their entry into the mitochondrial matrix for β-oxidation.[1][3] Inhibiting CPT1 effectively shuts down this crucial bioenergetic pathway, forcing cells to rely on other fuel sources like glucose.[4]
Caption: Mitochondrial fatty acid oxidation pathway, highlighting CPT1 as the rate-limiting enzyme and the inhibitory target of this compound.
The Pharmacological Approach: this compound
This compound is an irreversible inhibitor of CPT1 that has been widely used for decades in metabolic research.[1] It acts as a prodrug, converted within the cell to etomoxiryl-CoA, which then covalently binds to and inactivates the CPT1 enzyme.[5]
Pros of Using this compound:
-
Ease of Use & Cost-Effectiveness: this compound is a commercially available small molecule that can be readily added to cell culture media or administered to animal models, making it a straightforward and inexpensive tool for acute FAO inhibition.
-
Temporal Control: The effects of this compound are rapid, allowing researchers to study the immediate consequences of FAO shutdown. The timing and duration of inhibition can be precisely controlled by its addition and removal (though its irreversible nature means recovery requires new protein synthesis).
-
Broad Applicability: It can be used across a wide range of in vitro and in vivo systems without the need for genetic engineering.
Cons and Caveats of Using this compound:
The primary and most significant drawback of this compound is its dose-dependent lack of specificity. While it effectively inhibits CPT1 at low concentrations, the higher concentrations frequently cited in the literature induce substantial off-target effects that can confound data interpretation.[6][7][8]
-
Off-Target Effects: At concentrations above 10 µM, this compound is known to inhibit Complex I of the electron transport chain, impair the adenine nucleotide translocase (ANT), and disrupt intracellular coenzyme A (CoA) homeostasis.[5][7][8] These effects are independent of CPT1 and can lead to broad mitochondrial dysfunction, making it difficult to attribute observed phenotypes solely to FAO inhibition.[5][9]
-
Misinterpretation of Phenotypes: Many studies have used high concentrations of this compound (e.g., 200 µM) to link FAO to processes like cell proliferation or immune cell polarization.[5][6] However, subsequent research using genetic models has shown that these phenotypes are often a result of this compound's off-target effects, not the specific inhibition of FAO.[5][7][10] For example, high-dose this compound, but not CPT1A knockout, was found to inhibit macrophage polarization, an effect traced back to CoA depletion.[5]
-
Compensatory Responses: Cells and organisms can mount compensatory responses to pharmacological inhibition. For instance, prolonged this compound treatment has been observed to cause an unexpected upregulation of CPT1A protein expression.[4]
| Parameter | Low-Dose this compound (~<10 µM) | High-Dose this compound (>50 µM) |
| Primary Target | CPT1 | CPT1 |
| Known Off-Targets | Minimal | Complex I, ANT, CoA Homeostasis[5][7][8] |
| Effect on FAO | ~90% Inhibition[7][8] | >90% Inhibition |
| Effect on Cell Proliferation | Often unaffected[6][7] | Often inhibited (due to off-targets)[7] |
| Mitochondrial Health | Largely preserved[7] | Impaired coupling, reduced respiration[7] |
| Recommended Use | Specific inhibition of FAO | Not recommended for specific FAO studies |
The Genetic Approach: Engineering the Genome
Genetic models, particularly in mice, offer a highly specific alternative to pharmacological inhibitors. These models involve the targeted modification of the gene encoding the protein of interest, such as Cpt1a (liver isoform) or Cpt1b (muscle and heart isoform).
Types of Genetic Models:
-
Constitutive Knockout (KO): The target gene is permanently deleted from every cell in the organism. This approach is straightforward but can be problematic if the gene is essential for development, as global deletion of Cpt1b is embryonically lethal.[11]
-
Conditional Knockout (cKO): This more sophisticated approach uses site-specific recombinase systems, like Cre-Lox, to delete a gene only in specific tissues or at a specific time.[12][13] This is the gold standard for circumventing embryonic lethality and studying gene function in a controlled manner.[14]
-
Knock-in (KI): Instead of deleting the gene, a specific mutation is introduced. For example, researchers have created a Cpt1b knock-in mouse that expresses a mutant enzyme with reduced sensitivity to its natural inhibitor, malonyl-CoA, allowing for the study of enzyme regulation.[3]
Caption: Workflow of the Cre-Lox system for generating a tissue-specific conditional knockout mouse model.
Pros of Using Genetic Models:
-
Unparalleled Specificity: Genetic modification targets only the gene of interest, eliminating the concern of pharmacological off-target effects.[15][16] This is the most significant advantage over inhibitors.
-
Chronic Inhibition Studies: Genetic models are ideal for studying the long-term, developmental, or adaptive consequences of FAO deficiency.[17]
-
Dissection of Non-Canonical Functions: By comparing knockout models with catalytically dead knock-in models, researchers can uncover non-enzymatic roles of proteins. Studies using CPT1 knockdown revealed that the protein might have a structural or anabolic role in maintaining mitochondrial health, independent of its function in FAO—a finding that would be impossible with this compound alone.[7][8]
Cons of Using Genetic Models:
-
Time and Cost: The generation and validation of genetically engineered mouse models is a lengthy and expensive process, often taking over a year.[18]
-
Developmental Compensation: The lifelong absence of a gene can trigger complex compensatory mechanisms in other metabolic pathways, which may mask the primary phenotype or introduce new variables.[11][19]
-
Lack of Temporal Control (in constitutive KO): A constitutive knockout does not allow for the study of a gene's role at a specific point in adulthood or during a specific disease process. Inducible Cre-Lox systems (e.g., tamoxifen-inducible) can overcome this but add another layer of complexity.[20][21]
Head-to-Head Comparison: this compound vs. Genetic Models
| Feature | This compound (Pharmacological) | Genetic Models (e.g., cKO) |
| Specificity | Low to Moderate. Highly dose-dependent. Significant off-targets at common concentrations.[5][10] | Very High. Targets a single gene.[15] |
| Temporal Control | High. Acute, timed inhibition is easy to achieve. | Moderate to High. Inducible systems (e.g., Cre-ERT2) offer excellent temporal control; constitutive models do not.[20] |
| Spatial Control | None. Systemic administration affects all tissues. | High. Tissue-specific promoters allow for precise spatial gene deletion.[13] |
| Ease of Use | Very High. Add compound to cells or inject into an animal. | Low. Requires complex breeding schemes and extensive genotyping.[18] |
| Cost | Low. | Very High. |
| Time Investment | Low. Experiments can begin immediately. | Very High. Model generation and validation can take >1 year. |
| Best For... | Validating CPT1 as a potential target; studying acute metabolic switching; dose-response curves. | Studying chronic/developmental effects; definitive target validation; dissecting gene function in vivo; avoiding off-target effects.[22] |
| Major Pitfall | Off-target effects confounding data interpretation.[7][8] | Developmental compensation masking primary phenotypes.[19] |
Experimental Protocols
Protocol 1: In Vitro FAO Measurement Using this compound
This protocol measures the impact of this compound on FAO by quantifying the oxidation of 14C-labeled palmitate to 14CO2.
Methodology:
-
Cell Seeding: Plate cells (e.g., C2C12 myotubes) in a 6-well plate and grow to desired confluency.
-
Pre-incubation: Wash cells with PBS and pre-incubate for 1 hour in serum-free media containing either vehicle (DMSO) or this compound (e.g., 5 µM for specific inhibition). Include a "no-cell" blank well.
-
FAO Assay:
-
Prepare the assay medium: serum-free media containing 1 µCi/mL [1-14C]palmitic acid complexed to BSA.
-
Place a small microcentrifuge tube containing 200 µL of 1M NaOH inside each well to trap the CO2 produced.
-
Carefully add 1 mL of the 14C-palmitate assay medium to each well, ensuring it does not splash into the NaOH tube.
-
Seal the plates with parafilm and incubate at 37°C for 2 hours.
-
-
CO2 Trapping: Stop the reaction by injecting 100 µL of 70% perchloric acid into the medium of each well.
-
Quantification: Leave the plate at 4°C overnight to ensure complete trapping of 14CO2 by the NaOH.
-
Scintillation Counting: Transfer the NaOH from the microcentrifuge tubes into scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein content of each well. Compare the FAO rate in this compound-treated cells to the vehicle control.
Self-Validation: The protocol is validated by the significant reduction in 14CO2 production in the this compound-treated wells compared to the vehicle control, confirming CPT1-dependent FAO inhibition.
Protocol 2: Workflow for Phenotyping a Muscle-Specific Cpt1b Knockout Mouse
This workflow outlines the key steps after a conditional Cpt1blox/lox; Mck-Cre+/- mouse has been generated.
Methodology:
-
Genotype Confirmation: Confirm the genotype of all experimental animals using PCR on tail-snip DNA.
-
Validation of Knockout:
-
Harvest tissues (e.g., heart, soleus muscle, liver).
-
Perform qPCR or Western blot for CPT1B protein/mRNA levels.
-
Expected Result: A significant reduction of CPT1B should be observed in the heart and skeletal muscle but not in the liver of knockout mice compared to floxed controls.[11]
-
-
Metabolic Phenotyping:
-
Fatty Acid Oxidation: Isolate mitochondria from skeletal muscle and measure the oxidation rate of radiolabeled palmitoylcarnitine (a substrate that bypasses CPT1) and palmitoyl-CoA (requires CPT1).
-
Expected Result: KO mitochondria will show normal oxidation of palmitoylcarnitine but severely impaired oxidation of palmitoyl-CoA.
-
Glucose Homeostasis: Perform glucose and insulin tolerance tests to assess systemic metabolic changes.
-
-
Functional Assessment:
-
Exercise Capacity: Subject mice to treadmill running tests to measure endurance.
-
Cardiac Function: Use echocardiography to assess heart size and function, as CPT1B deficiency can lead to cardiac hypertrophy.[11]
-
-
Histological Analysis: Perform Oil Red O staining on muscle and heart sections to assess for lipid accumulation.
Self-Validation: The specificity of the model is confirmed by the tissue-specific loss of CPT1B protein. The functional consequence is validated by the impaired ability of isolated mitochondria to oxidize CPT1-dependent substrates.
Conclusion: Choosing the Right Tool for the Question
The choice between this compound and genetic models is not a matter of which is "better," but which is more appropriate for the scientific question at hand.
-
Use this compound (at low, validated concentrations) for acute studies, initial target validation, and when the complexity of a genetic model is not yet warranted. Always perform dose-response curves and be acutely aware of the potential for off-target effects.[5][6]
-
Use Genetic Models for definitive, long-term studies on the physiological role of FAO in a specific tissue or disease context. They are essential for validating findings from pharmacological studies and are the only way to eliminate the ambiguity of off-target effects.[7][8][10]
References
- Current time information in Los Angeles, CA, US. (n.d.). Google. Retrieved January 2, 2026, from https://www.google.com/search?q=time+in+Los+Angeles,+CA,+US
- Chen, L., et al. (2021). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Portland Press.
- This compound (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM... (n.d.).
- Divakaruni, A. S., et al. (2018). This compound inhibits macrophage polarization by disrupting CoA homeostasis. Cell Metabolism, 28(3), 490-503.e7.
- Yao, C. H., et al. (2018).
- Zaugg, K., et al. (2011). This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres. Journal of Experimental & Clinical Cancer Research, 41(1), 309.
- van der Leij, F. R., et al. (2000). Rationale for a conditional knockout mouse model to study carnitine palmitoyltransferase I deficiencies. Molecular Genetics and Metabolism, 69(4), 329-333.
- Pike, L. S., et al. (2012). Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. Journal of Nuclear Medicine, 53(10), 1601-1608.
- Yao, C. H., et al. (2018).
- Wicks, S. E., et al. (2015). Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice.
- van der Stelt, I., et al. (2021). Increased cardiac fatty acid oxidation in a mouse model with decreased malonyl-CoA sensitivity of CPT1B. Cardiovascular Research, 117(12), 2449-2461.
- This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. (n.d.). Request PDF.
- Stahl, K., et al. (2016). The conditional KO approach: Cre/Lox technology in human neurons. Cellular Physiology and Biochemistry, 39(2), 417-427.
- Golovko, M. Y., et al. (2025). Fatty acid synthase global inducible knockout does not alter brain fatty acid concentrations but attenuates cholesterol synthesis in the adult mouse.
- A review of fatty acid oxidation disorder mouse models. (2024). PubMed.
- da Silva, J. R., et al. (2023). Knockdown of carnitine palmitoyltransferase I (CPT1) reduces fat body lipid mobilization and resistance to starvation in the insect vector Rhodnius prolixus. Frontiers in Physiology, 14, 1205307.
- Yao, C. H., et al. (2018).
- Anderson, E. J., et al. (2024). This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. bioRxiv.
- Reed, L. K., et al. (2014). Considerations when choosing a genetic model organism for metabolomics studies. Metabolites, 4(4), 1049-1067.
- Genetic knockout mouse models of FAOD. (n.d.).
- Zhang, Y., et al. (2014). Carnitine Palmitoyltransferase 1b Deficient Mice Develop Severe Insulin Resistance After Prolonged High Fat Diet Feeding. PLoS One, 9(11), e112397.
- Animated biology with arpan. (2023).
- Fatty Oxidation Disorders. (n.d.). UMass Chan Medical School.
- Reed, L. K., et al. (2014). Considerations when choosing a genetic model organism for metabolomics studies.
- He, L., et al. (2018).
- How Does Cre-Lox Recombination Work in Conditional Knockouts?. (2025).
- Anggriawan, S. L., & Suryawan, M. A. (2019). Genetic Variation of Fatty Acid Oxidation and Obesity, A Literature Review. Journal of Nutritional Science and Vitaminology, 65(Supplement), S10-S13.
- Park, J., et al. (2023). Induction of Fatty Acid Oxidation Underlies DNA Damage-Induced Cell Death and Ameliorates Obesity-Driven Chemoresistance. Advanced Science, 10(36), 2305531.
- ANIMAL MODEL CONTRIBUTIONS TO CONGENITAL METABOLIC DISEASE. (n.d.). PMC.
- da Silva, J. R., et al. (2023). Knockdown of carnitine palmitoyltransferase I (CPT1) reduces fat body lipid mobilization and resistance to starvation in the insect vector Rhodnius prolixus. Frontiers in Physiology.
- Yao, C. H., et al. (2018).
- The Causes of Using Animal Model to Understand Human Metabolism. (2025). Preprints.org.
- Clinical and genetic characteristics of patients with fatty acid oxidation disorders identified by newborn screening. (n.d.).
- Cre Lox Breeding for Beginners, Part 1. (n.d.).
- Understanding the Cre-Lox System in Genetic Research. (2025). Cyagen.
- Macrophage Plasticity and Regulatory Networks During the Transition from Inflammation to Fibrosis in the Kidney. (n.d.). MDPI.
- Clinical and gene analysis of fatty acid oxidation disorders. (2023). Dove Medical Press.
- Mouse Models: Applications, Types, Advantages, and Disadvantages. (2023). LIDE Biotech.
- Abu-Elheiga, L., et al. (2003). Continuous fat oxidation in acetyl–CoA carboxylase 2 knockout mice increases total energy expenditure, reduces fat mass, and improves insulin sensitivity. PNAS, 100(18), 10207-10212.
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The conditional KO approach: Cre/Lox technology in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Does Cre-Lox Recombination Work in Conditional Knockouts? [synapse.patsnap.com]
- 14. Rationale for a conditional knockout mouse model to study carnitine palmitoyltransferase I deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Considerations when choosing a genetic model organism for metabolomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Causes of Using Animal Model to Understand Human Metabolism [tns.ewapub.com]
- 17. Carnitine Palmitoyltransferase 1b Deficient Mice Develop Severe Insulin Resistance After Prolonged High Fat Diet Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse Models: Applications, Types, Advantages, and Disadvantages | LIDE Biotech [lidebiotech.com]
- 19. Frontiers | Knockdown of carnitine palmitoyltransferase I (CPT1) reduces fat body lipid mobilization and resistance to starvation in the insect vector Rhodnius prolixus [frontiersin.org]
- 20. Fatty acid synthase global inducible knockout does not alter brain fatty acid concentrations but attenuates cholesterol synthesis in the adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cyagen.com [cyagen.com]
- 22. ANIMAL MODEL CONTRIBUTIONS TO CONGENITAL METABOLIC DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Etomoxir: Comparative Efficacy in Cellular Models
In the intricate world of cellular metabolism, the reliance of cancer cells on fatty acid oxidation (FAO) for survival and proliferation has emerged as a significant area of therapeutic interest. Etomoxir, a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in FAO, has been a cornerstone tool in dissecting this metabolic dependency. This guide provides a comprehensive comparative analysis of this compound's efficacy across various cell lines, offering insights into its mechanism of action, differential sensitivity, and a practical guide to experimental validation.
The Central Role of Fatty Acid Oxidation and this compound's Mechanism of Action
Many cancer cells rewire their metabolism to fuel their rapid growth and survive in harsh tumor microenvironments.[1] One such adaptation is the increased reliance on the β-oxidation of fatty acids to generate ATP, NADPH, and essential building blocks.[2] This process begins with the transport of long-chain fatty acids into the mitochondria, a step critically controlled by CPT1.[3][4]
This compound acts by irreversibly binding to and inhibiting CPT1, thereby blocking the entry of long-chain fatty acids into the mitochondria and effectively shutting down FAO.[3][4] This disruption of a key energy source can lead to a cascade of cellular events, including ATP depletion, increased reactive oxygen species (ROS), and ultimately, cell death.[1][5]
Caption: Mechanism of this compound action on the Fatty Acid Oxidation pathway.
Comparative Efficacy of this compound Across Diverse Cell Lines
The sensitivity of cancer cells to this compound varies significantly, reflecting the diverse metabolic phenotypes across different cancer types. This differential efficacy underscores the importance of understanding the specific metabolic wiring of a given cell line before designing experiments.
| Cell Line Type | Cancer Type | Key Findings |
| Glioblastoma | Brain Cancer | This compound treatment in glioblastoma cells leads to reduced ATP levels, increased reactive oxygen species, and ultimately cell death.[1] It has also been shown to decrease cellular proliferation and invasiveness.[2][6] |
| Prostate Cancer | Prostate Cancer | Prostate cancer cells exhibit a strong dependence on FAO. This compound significantly reduces the viability of prostate cancer cell lines like LNCaP, VCaP, and PC3.[7][8][9] |
| Leukemia | Blood Cancer | In acute myeloid leukemia (AML) cells, this compound can sensitize cells to apoptosis induced by other chemotherapeutic agents like arsenic trioxide.[5][10][11][12][13] |
| Breast Cancer | Breast Cancer | Triple-negative breast cancer (TNBC) cell lines with high MYC expression show dramatic inhibition of ATP production upon this compound treatment.[14] In hormone receptor-positive breast cancer, CPT1A and FAO are essential for tumor cell growth.[15] |
It is crucial to note that some studies suggest high concentrations of this compound may have off-target effects, including inhibition of complex I of the electron transport chain.[16][17] Therefore, careful dose-response studies are essential to delineate CPT1-specific effects from potential off-target toxicities.[3][18]
This compound in Comparison to Other FAO Inhibitors
While this compound is a widely used tool, other pharmacological inhibitors of FAO are also available, each with its own characteristics.
| Inhibitor | Target(s) | Key Characteristics |
| This compound | CPT1 (irreversible) | Well-characterized, potent inhibitor. Potential for off-target effects at high concentrations.[3][4] |
| Perhexiline | CPT1 and CPT2 | Clinically used antianginal drug with demonstrated anti-cancer properties.[19][20][21][22] Its mechanism in cancer may also involve CPT1/2-independent pathways.[23] |
| Ranolazine | Partial FAO inhibitor, Voltage-gated sodium channels | Antianginal drug that can inhibit FAO and has shown potential in sensitizing melanoma cells to targeted therapy and immunotherapy.[24][25][26][27] |
The choice of inhibitor will depend on the specific experimental question. For targeted and potent inhibition of CPT1, this compound remains a primary choice, while Perhexiline and Ranolazine offer clinically relevant alternatives with broader mechanisms of action.
Experimental Protocols for Assessing this compound's Efficacy
To rigorously evaluate the effects of this compound in a specific cell line, a combination of assays is recommended.
Workflow for Efficacy Assessment
Caption: A typical experimental workflow for evaluating this compound's efficacy.
Fatty Acid Oxidation (FAO) Assay (using Seahorse XF Analyzer)
This assay directly measures the oxygen consumption rate (OCR) linked to the oxidation of exogenous fatty acids.
Principle: The Seahorse XF Analyzer measures real-time cellular respiration. By providing palmitate as a substrate and then injecting this compound, the specific contribution of FAO to the total OCR can be determined.
Protocol Outline:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.[28]
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with L-carnitine and palmitate-BSA substrate.[28][29]
-
Incubation: On the day of the assay, replace the culture medium with the prepared assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[28]
-
Compound Plate Preparation: Prepare a compound plate with this compound, and other respiratory chain inhibitors like oligomycin, FCCP, and rotenone/antimycin A for a full mitochondrial stress test.[30][31]
-
Seahorse XF Analysis: Place the cell and compound plates into the Seahorse XF Analyzer and run the pre-programmed assay protocol.[32]
-
Data Analysis: Normalize OCR data to cell number and analyze the change in OCR upon this compound injection to quantify FAO.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[33]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[33]
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[34]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[33][34]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[35][36][37]
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[36][38] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[38] Propidium iodide (PI), a fluorescent nuclear stain, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[38][39]
Protocol Outline:
-
Cell Treatment and Harvesting: Treat cells with this compound. For adherent cells, gently detach them using a non-enzymatic method.[37]
-
Washing: Wash the cells with cold 1X PBS.[35]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[35]
-
Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.[35][37]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[35][39]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence profiles.[35][36]
Conclusion
References
Click to expand
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT assay protocol. (n.d.). Abcam.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol.
- Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- MTT (Assay protocol). (2023). protocols.io.
- Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. (2011). Journal of Visualized Experiments.
- Schlaepfer, I. R., et al. (2014). Lipid catabolism via CPT1 as a therapeutic target for prostate cancer. Oncotarget, 5(19), 9125–9136.
- Pike, L. S., et al. (2011). Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1807(6), 726–734.
- Samudio, I., et al. (2010). Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction. Journal of Clinical Investigation, 120(1), 142–156.
- Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology.
- Brown, D. A., et al. (2023). Perhexiline: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects. Cancers, 15(8), 2357.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Brown, D. A., et al. (2023). Proposed anti-cancer effects of perhexiline. Perhexiline inhibition of... ResearchGate.
- Zadra, G., et al. (2014). Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. Molecular Imaging and Biology, 17(2), 245–255.
- Keung, W., et al. (2018). This compound: an old dog with new tricks. Journal of Lipid Research, 59(11), 2056–2058.
- Estañ, M. C., et al. (2014). Apoptotic Efficacy of this compound in Human Acute Myeloid Leukemia Cells. Cooperation With Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities. PLOS ONE, 9(12), e115190.
- Lin, H., et al. (2020). Perhexiline Demonstrates FYN-mediated Antitumor Activity in Glioblastoma. Clinical Cancer Research, 26(6), 1449–1459.
- Brown, D. A., et al. (2023). Perhexiline: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects. ResearchGate.
- Camarda, R., et al. (2016). Inhibition of fatty acid oxidation as a therapy for MYC-overexpressing triple-negative breast cancer. Nature Medicine, 22(4), 427–432.
- Perhexiline is an Orally Active CPT1/2 Inhibitor for Cancer and Angina Pectoris Research. (2024). MedChemExpress.
- Chen, L., et al. (2021). Targeting the Mitochondria in High-Grade Gliomas. Cancers, 13(18), 4686.
- Samudio, I., et al. (2009). Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction. Journal of Clinical Investigation.
- Application Notes and Protocols for Fatty Acid Oxidation Assays Using CP-640186. (n.d.). BenchChem.
- Effects of this compound in combination with other metabolic inhibitors, in... (n.d.). ResearchGate.
- Estañ, M. C., et al. (2014). (PDF) Apoptotic Efficacy of this compound in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities. ResearchGate.
- Alonso-Tejerina, E., et al. (2023). Metabolic rewiring induced by ranolazine improves melanoma responses to targeted therapy and immunotherapy. Nature Metabolism, 5(8), 1436–1454.
- 2.3.1. Long-Chain Fatty acid Oxidation Stress Test. (n.d.). Bio-protocol.
- Yao, C. H., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology, 16(3), e2003782.
- Lipid oxidation is abundant in prostate cancer cells and interrupted by... (n.d.). ResearchGate.
- Lee, J. E., et al. (2022). This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres. Journal of Experimental & Clinical Cancer Research, 41(1), 295.
- Lin, H., et al. (2017). Fatty acid oxidation is required for the respiration and proliferation of malignant glioma cells. Neuro-Oncology, 19(1), 43–54.
- Schlaepfer, I. R., et al. (2017). Lipid catabolism inhibition sensitizes prostate cancer cells to antiandrogen blockade. Oncotarget, 8(20), 32909–32920.
- Djamgoz, M. B. A. (2024). Ranolazine: a potential anti-metastatic drug targeting voltage-gated sodium channels. Translational Therapeutics, 1(1), 1.
- Feng, W. W., et al. (2024). Targeting fatty acid oxidation enhances response to HER2-targeted therapy. Nature Communications, 15(1), 6614.
- Metabolic rewiring induced by ranolazine improves melanoma responses to targeted therapy and immunotherapy. (2023). Navarrabiomed.
- Li, N., et al. (2022). Reversing metabolic reprogramming by CPT1 inhibition with this compound promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Cell Death & Differentiation, 29(1), 183–197.
- This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. (n.d.). Request PDF.
- Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. (n.d.). Agilent Technologies.
- Ranolazine: a potential anti-metastatic drug targeting voltage-gated sodium channels. (2024). ResearchGate.
- Lipid metabolic inhibitors reduce the viability of prostate cancer cell... (n.d.). ResearchGate.
- Ranolazine reduces mitochondrial respiration in BRAFi-resistant... (n.d.). ResearchGate.
- Wang, Y., et al. (2021). Fatty acid oxidation inhibitor this compound suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Biochemical Journal, 478(13), 2645–2664.
- Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. (2022). STAR Protocols, 3(2), 101375.
- Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate. (n.d.). Agilent.
- Wang, T., et al. (2020). CPT1A and fatty acid β-oxidation are essential for tumor cell growth and survival in hormone receptor-positive breast cancer. Oncotarget, 11(39), 3591–3604.
- Yao, C. H., et al. (2018). Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase i is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology.
Sources
- 1. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Apoptotic efficacy of this compound in human acute myeloid leukemia cells. Cooperation with arsenic trioxide and glycolytic inhibitors, and regulation by oxidative stress and protein kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Mitochondria in High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid catabolism via CPT1 as a therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of fatty acid oxidation as a therapy for MYC-overexpressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. researchgate.net [researchgate.net]
- 19. Perhexiline: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. cancer-research-network.com [cancer-research-network.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Metabolic rewiring induced by ranolazine improves melanoma responses to targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ranolazine: a potential anti-metastatic drug targeting voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. agilent.com [agilent.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. agilent.com [agilent.com]
- 32. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 33. MTT (Assay protocol [protocols.io]
- 34. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 35. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 36. bio-protocol.org [bio-protocol.org]
- 37. bosterbio.com [bosterbio.com]
- 38. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 39. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Etomoxir for Laboratory Professionals
Researchers and drug development professionals handle a vast array of chemical compounds, each with unique properties and associated risks. Etomoxir, an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), is a valuable tool in metabolic research. However, its safe handling and disposal are paramount to ensure the well-being of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and established safety protocols.
Hazard Assessment: Understanding the Risks of this compound
Before any handling or disposal procedures are initiated, a thorough understanding of this compound's hazards is essential. Safety Data Sheets (SDS) are the primary source for this critical information.
Key Hazards:
-
Toxicity: this compound is classified as toxic if swallowed .[1][2][3] Ingestion can lead to serious health consequences, and immediate medical attention is required.
-
Combustible Dust: If in a powdered form and dispersed in the air, this compound may form combustible dust concentrations.[1][4] This presents a potential explosion hazard in the presence of an ignition source.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[3] | Ingestion |
| Combustible Dust | May form combustible dust concentrations in air.[1][4] | Inhalation (of dust) |
| Water Hazard Class 1 | Slightly hazardous for water.[2] | Environmental release |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risk:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes or dust particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. It is crucial to check the glove manufacturer's compatibility data for the specific solvent being used with this compound.
-
Protective Clothing: A laboratory coat is essential to protect skin and clothing from contamination.
-
Respiratory Protection: When handling the powdered form of this compound, especially if there is a risk of generating dust, a NIOSH-approved respirator may be necessary. All respiratory protection must be used in accordance with a comprehensive respiratory protection program that includes fit testing.[5]
Spill Management: A Step-by-Step Protocol
Accidents can happen, and a well-rehearsed spill response plan is crucial. For minor spills of this compound in a laboratory setting, the following procedure should be followed by trained personnel.
For spills of this compound powder:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Ventilate (with caution): If it is safe to do so, increase ventilation in the area by opening a fume hood sash. Avoid creating strong air currents that could disperse the powder.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the dry powder directly.
-
Collect the Material: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Use non-sparking tools to avoid ignition of combustible dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or methanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Waste: Seal the waste container and label it clearly as "Hazardous Waste: this compound Spill Debris." Follow the waste disposal procedures outlined in Section 4.
For spills of this compound solutions (e.g., in DMSO):
-
Evacuate and Isolate: Alert others and secure the area.
-
Ventilate: Increase ventilation to disperse any vapors.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves and eye protection.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material.[6][7]
-
Absorb the Liquid: Apply an absorbent material, working from the outside of the spill inwards.
-
Collect the Waste: Scoop the saturated absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water. Dispose of all cleanup materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container appropriately for disposal.
Waste Disposal Protocol: Ensuring Regulatory Compliance
The guiding principle for this compound disposal is that it must be managed as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][8]
Step-by-Step Waste Collection and Disposal:
-
Waste Container Selection: Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste. The container must be in good condition.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the specific contents, including "this compound" and any solvents used (e.g., "this compound in DMSO"). The label should also include the date when waste was first added to the container.
-
Segregation: Store the this compound waste container separately from incompatible chemicals.
-
Storage: Keep the waste container in a designated, well-ventilated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4] All disposal must be in accordance with local, regional, and national regulations.[1]
Chemical Deactivation: A Word of Caution
There are no widely published and validated procedures for the chemical neutralization or deactivation of this compound in a standard laboratory setting. Attempting to neutralize an unknown chemical reaction can be dangerous, potentially generating toxic fumes, heat, or other hazardous byproducts.
Therefore, chemical deactivation of this compound should not be attempted. The primary and recommended method for rendering this compound safe is through collection and disposal as hazardous waste by a licensed professional service, which will use high-temperature incineration or other approved methods.
Diagram: this compound Disposal Decision Workflow
Caption: Decision workflow for the safe handling and disposal of this compound.
By adhering to these procedures, researchers can confidently and safely utilize this compound in their work, ensuring a secure laboratory environment and responsible chemical stewardship. Always consult your institution's specific safety protocols and EHS department for guidance.
References
-
Agilent. (2023, August 9). Seahorse XF Palmitate Oxidation Stress Test Kit, Part Number 103693-100 | Agilent - SAFETY DATA SHEET. Retrieved from [Link]
-
City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. Retrieved from [Link]
- Safety Data Sheet acc. to OSHA HCS. (2025, December 16). (+)-Etomoxir (sodium salt).
-
Agilent. (2025, September 4). Seahorse XF Fuel Inhibitor Pack Product name: Part no.: 103260-100. Retrieved from [Link]
- Divakaruni, A. S., Hsieh, W. Y., Minarrieta, L., Duong, T. N., Kim, K. K., Desharnais, L., ... & Murphy, A. N. (2018). This compound inhibits macrophage polarization by disrupting CoA homeostasis. Cell metabolism, 28(3), 490-503.
- Yao, C. H., Liu, G. Y., Yang, C., & Rutter, J. (2018).
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Samudio, I., Harmancey, R., Fiegl, M., Kantarjian, H., Konopleva, M., & Andreeff, M. (2010). Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1807(6), 726-734.
- Pike, L. S., Smift, A. L., Croteau, N. J., Ferrick, D. A., & Wu, M. (2011). Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1807(6), 726–734.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Emory University Environmental Health and Safety Office (EHSO). (2020, February 3). GUIDELINES FOR MANAGING HAZARDOUS WASTE PHARMACEUTICALS AT TEC/ESA SITES. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
Sources
- 1. qmul.ac.uk [qmul.ac.uk]
- 2. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. bluelight.org [bluelight.org]
Navigating the Safe Handling of Etomoxir: A Guide to Personal Protective Equipment
For Researchers, Scientists, and Drug Development Professionals
Etomoxir, an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), is a valuable tool in metabolic research, particularly in studies involving fatty acid oxidation.[1][2][3] However, its potent biological activity necessitates a thorough understanding of its hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) when handling this compound.
Understanding the Risks: Why PPE is Critical
This compound, in its solid form and as its sodium salt, is classified as acutely toxic if swallowed (Oral, Category 3).[4][5][6] The primary hazard statement associated with this compound is H301: Toxic if swallowed.[4][5] Ingestion of even small quantities can lead to adverse health effects. While the full toxicological profile is not exhaustively detailed in all safety data sheets, the potential for systemic effects warrants a cautious approach.[5] Furthermore, as a powder, this compound can form combustible dust concentrations in the air, posing a potential explosion hazard if dispersed and exposed to an ignition source.[4]
The causality behind the stringent PPE requirements lies in preventing accidental ingestion, inhalation of airborne particles, and skin contact. While skin and eye irritation are noted as potential hazards, the most significant risk is systemic toxicity following oral exposure.[4] Therefore, the PPE ensemble is designed to create a comprehensive barrier between the researcher and the chemical.
Core Protective Measures: Your this compound Handling Toolkit
A multi-layered approach to PPE is crucial for mitigating the risks associated with this compound. The following table summarizes the essential PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Double gloves (nitrile), disposable lab coat, safety glasses with side shields, and a properly fitted N95 or higher-rated respirator. |
| Solution Preparation | Double gloves (nitrile), disposable lab coat, and safety glasses with side shields. A chemical fume hood is the primary engineering control. |
| Cell Culture/In Vivo Administration | Nitrile gloves, disposable lab coat, and safety glasses. |
A Deeper Dive into PPE Selection:
-
Hand Protection: Due to the risk of absorption and the fine nature of the powder, wearing double nitrile gloves is a non-negotiable standard when handling solid this compound. This practice provides an extra layer of protection against tears and contamination. For handling solutions, a single pair of nitrile gloves is generally sufficient, but should be changed immediately if contamination is suspected.
-
Body Protection: A disposable lab coat is essential to prevent contamination of personal clothing. In the event of a spill, the disposable nature of the coat allows for immediate and safe removal and disposal, minimizing the risk of secondary exposure.
-
Eye Protection: Safety glasses with side shields are the minimum requirement for eye protection. They shield the eyes from splashes of solutions and airborne particles.
-
Respiratory Protection: When weighing or otherwise handling the powdered form of this compound outside of a certified chemical fume hood or a glove box, a properly fitted N95 respirator or higher is mandatory. This is to prevent the inhalation of fine particles that can become airborne.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, sequential protocol for donning, handling, and doffing PPE is paramount to ensuring a safe working environment.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Donning and Doffing PPE: A Self-Validating System
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a disposable lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety glasses.
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. Don the second pair over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface contained. Dispose of it in the designated waste stream.
-
Eye Protection: Remove safety glasses by handling the earpieces.
-
Respirator (if used): Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is a critical final step in the safety protocol.
-
Solid Waste: All disposable PPE (gloves, lab coats), contaminated weigh boats, and pipette tips should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Compliance: All waste must be disposed of through a licensed waste disposal contractor, in accordance with all local, regional, and national environmental protection regulations.[4] Never dispose of this compound down the drain.[4]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison center or physician.[4][6] Rinse the mouth with water.
-
Skin Contact: Immediately flush the contaminated skin with plenty of water. Remove contaminated clothing and shoes.[4]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Spill: For a small spill of solid this compound, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ensure the area is well-ventilated.
By understanding the risks associated with this compound and diligently adhering to the PPE and handling protocols outlined in this guide, researchers can safely utilize this important research tool to advance scientific discovery.
References
- Agilent. (2023, August 9).
- PMC. (2024, August 2).
- Selleck Chemicals. This compound CPT inhibitor.
- Wikipedia. This compound.
- ResearchGate. Serious adverse events leading to withdrawal during the randomized phase.
- MedChemExpress. This compound ((R)-(+)-Etomoxir) | CPT1a Inhibitor.
- Portland Press. (2020).
- ResearchGate. This compound (EX) inhibits most of fatty acid oxidation (FAO)
- APExBIO. This compound.
- Sigma-Aldrich. (2024, August 7).
- Safety Data Sheet. (2025, December 16). GHS06 Skull and crossbones.
- PubMed. (2000, April). This compound-induced PPARalpha-modulated enzymes protect during acute renal failure.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
